cis-2-Iodocyclopropanecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
(1S,2S)-2-iodocyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)/t2-,3+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDDIEQQVGNSGM-GBXIJSLDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Value of a Strained Scaffold
An In-Depth Technical Guide to the Synthesis of cis-2-Iodocyclopropanecarboxylic Acid
In the landscape of modern medicinal chemistry and synthetic methodology, the cyclopropane ring stands out as a "conformationally restricted" scaffold. Its inherent rigidity and unique electronic properties offer a powerful tool for locking in specific pharmacophoric geometries, enhancing metabolic stability, and improving binding affinity to biological targets.[1][2] When functionalized with both a carboxylic acid and a reactive halogen like iodine, the resulting molecule, this compound, becomes a highly valuable and versatile building block.
This guide, intended for researchers, chemists, and drug development professionals, provides a detailed examination of the synthesis of this compound (CAS No: 122676-92-0).[3] We will move beyond a simple recitation of steps to explore the underlying principles, the rationale for specific reagents and conditions, and the critical parameters for ensuring a successful and reproducible synthesis. The iodine substituent is particularly noteworthy as it serves as a synthetic handle for elaboration through various cross-coupling reactions, while the cis stereochemistry provides a defined three-dimensional vector for molecular expansion.[3]
Core Synthetic Strategy: Halogenation and Functional Group Interconversion
The most direct and reliable pathway to this compound involves a two-step sequence starting from a commercially available cyclopropanecarboxylate ester. The strategy hinges on:
-
Stereoselective Iodination: Introduction of an iodine atom onto the cyclopropane ring with control over the relative stereochemistry.
-
Ester Hydrolysis: Conversion of the ester functional group to the desired carboxylic acid without disturbing the cyclopropane core or the newly installed iodide.
A common and effective approach involves the direct iodination of a cyclopropanecarboxylate ester using sodium iodide in acetic acid. This method has been reported to produce the iodo-ester intermediate in high yield.[3] Subsequent saponification provides the target carboxylic acid.
Visualizing the Synthetic Pathway
The overall workflow is a straightforward yet elegant transformation of a simple starting material into a high-value, functionalized intermediate.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be self-validating, with integrated checkpoints for monitoring progress and confirming product identity.
Part 1: Synthesis of Ethyl cis-2-Iodocyclopropanecarboxylate
Rationale: The choice of acetic acid as the solvent is crucial; it acts as both the solvent and a proton source to facilitate the reaction. Sodium iodide provides the nucleophilic iodide. The elevated temperature is necessary to achieve a reasonable reaction rate.
Materials:
-
Ethyl cyclopropanecarboxylate
-
Sodium iodide (NaI)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl cyclopropanecarboxylate and glacial acetic acid.
-
Add sodium iodide to the solution. The typical molar ratio is 1:1.5 (ester:NaI).
-
Heat the reaction mixture to approximately 70°C with vigorous stirring.
-
Monitoring Progress (Trustworthiness Check): The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) analysis. A sample is taken periodically, quenched, and analyzed to observe the consumption of the starting material. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (to neutralize acetic acid), saturated Na₂S₂O₃ solution (to remove any residual iodine), and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, ethyl cis-2-iodocyclopropanecarboxylate, can be purified by column chromatography if necessary, but is often of sufficient purity for the next step.
Part 2: Hydrolysis to this compound
Rationale: Standard saponification using a strong base hydrolyzes the ester to its carboxylate salt. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Materials:
-
Ethyl cis-2-iodocyclopropanecarboxylate (from Part 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol/Water solvent mixture
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate
Procedure:
-
Dissolve the crude ethyl cis-2-iodocyclopropanecarboxylate in a mixture of ethanol and water in a round-bottom flask.
-
Add a solution of NaOH (approximately 1.5 equivalents) in water.
-
Stir the mixture at room temperature.
-
Monitoring Progress (Trustworthiness Check): Monitor the disappearance of the starting ester by TLC. The reaction is typically complete in 2-4 hours.
-
Once hydrolysis is complete, remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 2M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification and Validation: The final product can be purified by recrystallization (e.g., from a hexane/ethyl acetate mixture). The purity and identity are confirmed by measuring the melting point and acquiring NMR spectra. The reported melting point is 74°C.[3]
Mechanistic Insights: The Iodination Pathway
While the precise mechanism can be complex, a plausible pathway for the iodination involves the formation of an acyl hypoiodite intermediate, followed by an intramolecular radical cyclization or a related concerted process that favors the cis product.
Caption: A simplified representation of a possible iodination mechanism.
Physicochemical and Quantitative Data
A summary of key data for the target compound is essential for laboratory use and characterization.
| Property | Value | Source |
| CAS Number | 122676-92-0 | [3] |
| Molecular Formula | C₄H₅IO₂ | [3] |
| Molecular Weight | 211.99 g/mol | [3] |
| Melting Point | 74°C | [3] |
| Boiling Point (Predicted) | 293.9 ± 33.0°C | [3] |
| Density (Predicted) | 2.30 g/cm³ | [3] |
| Typical Yield (Iodination) | ~86% (for the ester) | [3] |
Applications in Drug Discovery and Development
The title compound is more than a synthetic curiosity; it is a strategic tool for the medicinal chemist.
-
Cross-Coupling Reactions: The carbon-iodine bond is highly amenable to forming new carbon-carbon bonds via reactions like Suzuki-Miyaura, Sonogashira, and Heck couplings. This allows for the direct attachment of aryl, heteroaryl, or alkyl groups to the cyclopropane ring, rapidly building molecular complexity.[3]
-
Scaffold Rigidity: The cyclopropane ring acts as a bioisostere for an alkyl chain or a double bond but with significantly reduced conformational flexibility.[1][4] This property is invaluable for optimizing ligand-receptor interactions by "freezing" a molecule in its bioactive conformation.
-
Metabolic Stability: Cyclopropyl groups are generally resistant to metabolic degradation, particularly oxidation, which can improve the pharmacokinetic profile of a drug candidate.[1]
-
Novel Chemical Space: The unique 3D geometry of cis-substituted cyclopropanes allows researchers to explore novel chemical space, potentially leading to compounds with new biological activities or improved selectivity profiles.
By providing a reliable and reproducible synthetic route, this guide empowers researchers to leverage the unique properties of this compound in their discovery and development programs.
References
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Title: Preparation of New Functionalized Cyclopropylmagnesium Reagents Source: Wiley-VCH URL: [Link]
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Title: Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid Source: PubMed URL: [Link]
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Title: Synthesis of Cyclopropanecarboxylic Acid Source: YouTube (Organic Chemistry Tutor) URL: [Link]
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Title: Stereoselective synthesis of cis-2-aryl- and 2-alkyl-1-chlorocyclopropanecarboxaldehydes Source: ResearchGate URL: [Link]
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Title: cyclopropanecarboxylic acid Source: Organic Syntheses Procedure URL: [Link]
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Title: Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines Source: PubMed Central URL: [Link]
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Title: Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres Source: Current Medicinal Chemistry URL: [Link]
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Title: Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from Source: International Journal of Scientific Research URL: [Link]
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Title: cis-1,2-Cyclopropanedicarboxylic acid Source: PubChem URL: [Link]
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properties of cis-2-Iodocyclopropanecarboxylic acid
An In-depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of this compound, a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. The document elucidates its core physicochemical properties, stereochemical nuances, and conformational characteristics. Detailed protocols for its synthesis and purification are presented, alongside an analysis of its spectroscopic signature for robust characterization. The guide further explores the molecule's distinct chemical reactivity, governed by the interplay of the strained cyclopropane ring, the reactive carbon-iodine bond, and the carboxylic acid moiety. Finally, its applications as a valuable building block in the design of novel therapeutics and complex organic molecules are discussed, underscoring its potential in modern drug development.
Introduction
This compound is a unique trifunctional molecule that combines the structural rigidity and metabolic stability of a cyclopropane ring with the synthetic versatility of a carboxylic acid and the reactive potential of an iodine substituent.[1][2] The inherent strain of the three-membered ring and the specific cis stereochemical arrangement of the functional groups impart distinct conformational and reactive properties. This makes it a highly valuable scaffold for introducing three-dimensionality into molecular design, a key strategy in developing next-generation therapeutics with improved binding affinity and selectivity.[2] This guide serves as a senior-level resource, detailing the synthesis, characterization, reactivity, and application of this important chemical entity.
Physicochemical and Structural Properties
The fundamental are summarized below. The presence of a heavy iodine atom significantly influences its molecular weight and density.[1]
| Property | Value | Source |
| CAS Number | 122676-92-0 | [1] |
| Molecular Formula | C₄H₅IO₂ | [1] |
| Molecular Weight | 211.99 g/mol | [1] |
| Melting Point | 74°C | [1] |
| Predicted Boiling Point | 293.9 ± 33.0°C | [1] |
| Density | 2.30 g/cm³ | [1] |
| InChI Key | JLDDIEQQVGNSGM-GBXIJSLDSA-N | [1] |
Stereochemistry and Molecular Structure
The defining feature of this molecule is the cis relationship between the iodine atom and the carboxylic acid group, meaning they are situated on the same face of the cyclopropane ring. This arrangement minimizes the distance between the two functional groups, which can influence intramolecular interactions and the molecule's overall conformational preference.
Caption: Structure of this compound.
Synthesis and Purification
The synthesis of this compound can be approached through several routes. A key method involves the stereoselective cyclopropanation of a suitable alkene precursor followed by oxidation.
Key Synthetic Pathway: Simmons-Smith Cyclopropanation
One effective, documented synthesis involves a Simmons-Smith cyclopropanation of cis-3-iodo-2-propen-1-ol, followed by oxidation of the resulting alcohol to the carboxylic acid.[3] This pathway is advantageous as it establishes the cyclopropane ring and the cis-iodo stereochemistry concurrently.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Oxidation of cis-2-Iodocyclopropylmethanol
This protocol details the oxidation step, a critical transformation in the synthesis. The choice of oxidizing agent is crucial to avoid degradation of the sensitive cyclopropane ring.[4] Pyridinium dichromate (PDC) is a suitable choice for this conversion.[3]
Materials:
-
cis-2-Iodocyclopropylmethanol
-
Pyridinium dichromate (PDC)
-
Anhydrous Dichloromethane (DCM)
-
Celatom® or silica gel
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (e.g., 2M HCl)
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask under an inert atmosphere (e.g., Argon), dissolve cis-2-Iodocyclopropylmethanol in anhydrous DCM.
-
Addition of Oxidant: To the stirred solution, add PDC in one portion. The reaction is typically exothermic and may require cooling to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is fully consumed.
-
Workup: a. Upon completion, dilute the reaction mixture with diethyl ether. b. Pass the mixture through a short plug of Celatom® or silica gel to filter out the chromium salts. Wash the plug thoroughly with additional diethyl ether. c. Combine the organic filtrates and wash with saturated aqueous NaHCO₃ to remove the acidic product into the aqueous layer as its carboxylate salt. d. Separate the aqueous layer and wash it with diethyl ether to remove any remaining non-acidic impurities.
-
Acidification and Extraction: a. Cool the aqueous layer in an ice bath and carefully acidify to pH ~2 with HCl. b. Extract the acidified aqueous layer multiple times with diethyl ether or ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield the pure acid.
Spectroscopic Characterization
Unambiguous characterization is essential for confirming the structure and purity.
-
¹H NMR: The proton spectrum is complex due to the diastereotopic nature of the cyclopropane protons. One would expect to see a set of multiplets in the upfield region (typically 0.8-2.0 ppm) corresponding to the three cyclopropyl protons. The proton alpha to the carboxylic acid will be shifted further downfield.
-
¹³C NMR: The spectrum should show four distinct signals: one for the carboxyl carbon (~170-180 ppm), and three signals for the cyclopropane ring carbons, with the carbon bearing the iodine atom being significantly shifted upfield due to the heavy atom effect.
-
Infrared (IR) Spectroscopy: Key signals include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) and a strong C=O stretch (~1700 cm⁻¹).[5]
-
Mass Spectrometry (MS): Electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 212, along with characteristic fragmentation patterns, including the loss of iodine (M-127) and the carboxylic acid group (M-45).
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by its three key structural elements, making it a versatile synthetic intermediate.
-
C-I Bond Reactivity: The carbon-iodine bond is the most reactive site for transformations. It serves as an excellent precursor for:
-
Cross-Coupling Reactions: It can participate in Suzuki, Sonogashira, and Heck coupling reactions, allowing for the introduction of various carbon-based substituents.[1]
-
Halogen-Metal Exchange: Treatment with organolithium or Grignard reagents can generate a cyclopropyl organometallic species, which can then react with a wide range of electrophiles.[6]
-
-
Carboxylic Acid Reactivity: The -COOH group can undergo standard transformations, such as:
-
Esterification: Conversion to esters for use as protecting groups or to modify solubility.
-
Amidation: Formation of amides via coupling with amines, a cornerstone reaction in medicinal chemistry.
-
-
Ring Strain: While the cyclopropane ring is generally stable under many conditions, its inherent strain can be exploited in certain ring-opening reactions, although this is less common than reactions at the C-I or -COOH positions.
Caption: Reactivity pathways of this compound.
Applications in Research and Drug Development
The unique structural features of this compound make it a highly sought-after building block in drug discovery.
-
Scaffold for Bioactive Molecules: The cyclopropane ring is a "bioisostere" for phenyl rings or double bonds, often used to improve metabolic stability, reduce toxicity, and enhance binding affinity by providing a rigid, three-dimensional structure.[2][7]
-
Constrained Analogues: The carboxylic acid group is a common pharmacophore in many drugs.[7] Using this molecule allows for the synthesis of conformationally constrained analogues of known drugs, which can lead to improved selectivity and potency.
-
Access to Novel Chemical Space: As a trifunctional intermediate, it provides rapid access to a diverse library of complex cyclopropane-containing compounds. The ability to selectively functionalize the C-I bond and the carboxylic acid group allows for a modular approach to synthesis, which is highly valuable in lead optimization campaigns.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for the modern synthetic and medicinal chemist. Its well-defined stereochemistry, coupled with the orthogonal reactivity of its functional groups, provides a robust platform for the synthesis of complex molecular architectures. Understanding its properties, synthesis, and reactivity, as detailed in this guide, empowers researchers to leverage this unique building block to its full potential in the pursuit of novel materials and life-saving therapeutics.
References
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- Google Patents. Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
- LibreTexts. 8.3 Stereochemistry of Organic Compounds and Pharmaceuticals.
- PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- YouTube. Synthesis of Cyclopropanecarboxylic Acid.
- Rutgers University. Synthesis and Properties of the Valence Tautomer of cis-Iodosocyclopropanecarboxylic Acid: 4, 5-Methano-1-hydroxyiodoxol-3( 1H)-one.
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An In-Depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid: A Versatile Building Block for Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals by a Senior Application Scientist
Abstract
The strategic incorporation of conformationally constrained scaffolds is a cornerstone of modern medicinal chemistry. The cyclopropane ring, in particular, offers a unique combination of rigidity, metabolic stability, and three-dimensional character that is highly sought after in the design of novel therapeutics. This technical guide provides a comprehensive overview of cis-2-Iodocyclopropanecarboxylic acid, a bifunctional building block that merges the desirable properties of the cyclopropane core with two versatile chemical handles. We will delve into its precise chemical architecture, provide a validated synthetic protocol, detail its spectroscopic signature, and explore its applications as a key intermediate in the synthesis of enzyme inhibitors and antiviral agents. This document is intended to serve as a practical and authoritative resource for scientists engaged in the exploration of new chemical entities for therapeutic intervention.
The Molecular Architecture: Unveiling the Chemical Nuances of this compound
This compound is a compact yet highly functionalized molecule with the chemical formula C₄H₅IO₂ and a molecular weight of 211.99 g/mol .[1] Its structure is defined by a three-membered cyclopropane ring, which imparts significant ring strain and a unique electronic character. The "cis" stereochemistry dictates that the iodine atom and the carboxylic acid group are situated on the same face of the ring plane. This specific spatial arrangement is critical as it governs the molecule's reactivity, conformational preferences, and its ability to orient functional groups in a precise manner when incorporated into larger, biologically active molecules.
Key Structural and Physicochemical Features:
-
Cyclopropane Core: Provides a rigid scaffold that can improve binding affinity to biological targets by reducing the entropic penalty of binding. It also enhances metabolic stability compared to more flexible aliphatic chains.
-
Iodine Substituent: A versatile functional handle that can act as a leaving group in nucleophilic substitution reactions or participate in a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), enabling the construction of complex molecular architectures.
-
Carboxylic Acid Moiety: A primary functional group that allows for a wide range of chemical transformations, including amidation, esterification, and reduction, providing a gateway to a diverse array of derivatives.[2]
-
Cis-Stereochemistry: The defined relative orientation of the iodo and carboxyl groups provides a fixed platform for the directional presentation of pharmacophoric elements.
Caption: Structural and functional components of this compound.
Synthesis and Purification: A Reliable and Validated Experimental Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from a readily available cyclopropanecarboxylate ester. The following protocol outlines a robust method that ensures the retention of the desired cis-stereochemistry.
Part A: Iodination of Ethyl Cyclopropanecarboxylate
A common and effective method to introduce the iodine atom with the desired stereochemistry is through the halogenation of a cyclopropanecarboxylate ester.[2]
Experimental Protocol:
-
To a solution of ethyl cyclopropanecarboxylate in acetic acid, add sodium iodide.
-
Heat the reaction mixture at approximately 70°C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl cis-2-iodocyclopropanecarboxylate. This intermediate can be purified by flash column chromatography.
Part B: Hydrolysis to this compound
The final step is the hydrolysis of the ester to the corresponding carboxylic acid. This can be achieved under basic conditions, adapting a procedure used for similar cis-2-substituted cyclopropyl esters.[3]
Experimental Protocol:
-
Dissolve the purified ethyl cis-2-iodocyclopropanecarboxylate in a mixture of ethanol and water.
-
Add sodium hydroxide pellets and heat the mixture to reflux. To drive the reaction to completion, slowly distill off the ethanol while replacing it with an equal volume of water.
-
After several hours, cool the reaction mixture and add water and a non-polar organic solvent like benzene to extract any unreacted ester.
-
Separate the aqueous layer and acidify it to a low pH with concentrated hydrochloric acid.
-
Extract the precipitated this compound with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the final product. The product can be further purified by recrystallization.
Caption: Key therapeutic areas benefiting from this compound.
Safety, Handling, and Storage
As a halogenated carboxylic acid, this compound requires careful handling to ensure laboratory safety.
-
Hazard Identification: The compound is classified as a substance for research and development use only and not for medicinal or household applications.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed to prevent degradation.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
For complete safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
This compound stands as a testament to the power of small, well-designed molecules in advancing the frontiers of drug discovery. Its unique structural and functional attributes provide medicinal chemists with a powerful tool to introduce conformational rigidity, enhance metabolic stability, and explore novel chemical space. The synthetic accessibility and the versatile reactivity of its functional groups ensure its continued relevance as a key building block in the creation of next-generation therapeutics. As our understanding of disease biology deepens, the demand for sophisticated molecular tools like this compound will undoubtedly continue to grow, paving the way for the discovery of safer and more effective medicines.
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Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. (URL: [Link])
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Ethyl cis-2-iodocyclopropanecarboxylate | C6H9IO2 | CID 130915401 - PubChem. (URL: [Link])
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An In-Depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid: Synthesis, Characterization, and Applications in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Cyclopropane Motif in Medicinal Chemistry
The cyclopropane ring, a seemingly simple three-membered carbocycle, has garnered significant attention in the field of drug discovery and development. Its inherent ring strain and unique stereoelectronic properties impart a range of desirable attributes to bioactive molecules. The rigid cyclopropyl scaffold can act as a conformational constraint, locking a molecule into a bioactive conformation and thereby enhancing its potency and selectivity for a biological target. Furthermore, the cyclopropane moiety is often introduced to improve metabolic stability, as it is less susceptible to enzymatic degradation than more flexible alkyl chains. Its ability to modulate physicochemical properties such as lipophilicity and acidity makes it a valuable tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide focuses on a specific, functionalized cyclopropane derivative, cis-2-Iodocyclopropanecarboxylic acid, a versatile building block with significant potential in the synthesis of novel therapeutics.
Molecular Profile: this compound
This compound is a halogenated cyclopropane derivative with the molecular formula C₄H₅IO₂ and a molecular weight of 211.99 g/mol [1]. The molecule features a carboxylic acid functional group and an iodine atom situated on the same side of the cyclopropane ring, defining its cis stereochemistry.
| Property | Value | Source |
| Molecular Formula | C₄H₅IO₂ | [1] |
| Molecular Weight | 211.99 g/mol | [1] |
| CAS Number | 122676-92-0 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 74°C | [1] |
| Boiling Point (Predicted) | 293.9 ± 33.0°C | [1] |
| Density (Predicted) | 2.30 g/cm³ | [1] |
The presence of the iodo-substituent makes this compound a particularly interesting building block. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making it an excellent leaving group in various cross-coupling reactions, thus providing a handle for further molecular elaboration[1].
Proposed Synthesis of this compound
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of cis-3-Iodopropen-2-ol
The initial step involves the conversion of propargyl alcohol to cis-3-iodopropen-2-ol. This can be achieved through a two-step, one-pot procedure involving hydroiodination followed by stereoselective reduction.
Protocol:
-
Hydroiodination: To a solution of propargyl alcohol in a suitable solvent (e.g., toluene), hydroiodic acid is added at a low temperature (e.g., 0 °C)[3]. The reaction is stirred for a sufficient time to allow for the addition of HI across the triple bond. The regioselectivity of this reaction is expected to place the iodine at the terminal carbon.
-
Reduction: The resulting iodoalkyne is then reduced to the cis-alkene. This is classically achieved using Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline) under a hydrogen atmosphere[4][5][6][7][8]. The use of a poisoned catalyst is crucial to prevent over-reduction to the corresponding alkane. The reaction progress should be carefully monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the catalyst is removed by filtration, and the reaction mixture is washed with an aqueous solution to remove any remaining acid. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Step 2: Simmons-Smith Cyclopropanation
The second step is the cyclopropanation of the cis-allylic alcohol, cis-3-iodopropen-2-ol, to form cis-2-iodocyclopropylmethanol. The Simmons-Smith reaction is a well-established method for the stereospecific conversion of alkenes to cyclopropanes.
Protocol:
-
Reagent Preparation: A zinc-copper couple is prepared by treating zinc dust with a copper(I) chloride solution. This activated zinc is then reacted with diiodomethane in a dry, inert solvent such as diethyl ether to form the Simmons-Smith reagent, (iodomethyl)zinc iodide.
-
Cyclopropanation: The solution of cis-3-iodopropen-2-ol is added to the freshly prepared Simmons-Smith reagent at a controlled temperature (typically 0 °C to room temperature). The hydroxyl group of the allylic alcohol is known to direct the cyclopropanation to the same face of the double bond, ensuring the desired cis stereochemistry between the newly formed cyclopropane ring and the iodomethyl group.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product, cis-2-iodocyclopropylmethanol, can be purified by column chromatography.
Step 3: Oxidation to the Carboxylic Acid
The final step is the oxidation of the primary alcohol, cis-2-iodocyclopropylmethanol, to the corresponding carboxylic acid.
Protocol:
-
Oxidation: A strong oxidizing agent is required for this transformation. Pyridinium dichromate (PDC) in a polar aprotic solvent like dimethylformamide (DMF) is a suitable choice for oxidizing primary alcohols to carboxylic acids. The alcohol is dissolved in DMF, and PDC is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with dilute acid to remove pyridine residues, followed by a brine wash. After drying and solvent removal, the crude this compound can be purified by recrystallization or column chromatography.
Spectroscopic Characterization
Due to the lack of publicly available spectra for this compound, the following characterization data is predicted based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons and the acidic proton of the carboxylic acid. The protons on the cyclopropane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The proton attached to the carbon bearing the iodine atom is expected to be deshielded and appear at a lower field compared to the other cyclopropyl protons. The carboxylic acid proton will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom bonded to the iodine will experience a significant upfield shift due to the heavy atom effect. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield position (typically in the range of 170-180 ppm). The other two carbons of the cyclopropane ring will resonate at upfield chemical shifts.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| -COOH | >10 (broad singlet) | 170 - 180 |
| CH-I | 2.5 - 3.0 (multiplet) | 5 - 15 |
| CH-COOH | 1.5 - 2.0 (multiplet) | 20 - 30 |
| CH₂ | 1.0 - 1.5 (multiplet) | 15 - 25 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be characterized by a very broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption band for the C=O stretch of the carboxylic acid is expected around 1700-1725 cm⁻¹. The C-I stretching vibration will likely appear in the far-infrared region (below 600 cm⁻¹).
| Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (very broad) |
| C=O stretch (carboxylic acid) | 1700 - 1725 (strong, sharp) |
| C-H stretch (cyclopropane) | ~3000 |
| C-I stretch | < 600 |
Applications in Drug Development and Medicinal Chemistry
This compound is a promising building block for the synthesis of novel drug candidates due to the combination of the beneficial properties of the cyclopropane ring and the synthetic versatility of the iodo-substituent.
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cis-2-Iodocyclopropanecarboxylic acid molecular weight
An In-Depth Technical Guide to cis-2-Iodocyclopropanecarboxylic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound, a key building block in synthetic and medicinal chemistry. We delve into its fundamental molecular characteristics, anchored by its definitive molecular weight, and explore its physicochemical properties. The guide elucidates the compound's synthetic utility, focusing on the unique reactivity imparted by the iodo-substituent and the strained cyclopropane ring. Detailed experimental protocols, causality-driven explanations, and workflow visualizations are provided for researchers, scientists, and drug development professionals. The narrative highlights its significance as a versatile intermediate for creating complex molecular architectures with potential therapeutic applications, grounding all claims in authoritative references.
Core Molecular Profile
This compound is a specialized organic compound whose value lies in the unique combination of a strained cyclopropane ring, a reactive iodine atom, and a versatile carboxylic acid handle, all with a defined cis stereochemistry.
Chemical Identity
-
Systematic Name: this compound
-
Stereochemical Synonym: (1S,2S)-2-Iodocyclopropane-1-carboxylic acid[1]
-
CAS Number: 122676-92-0[2]
Molecular Formula and Weight
The precise molecular weight is a cornerstone for all quantitative experimental work, from reaction stoichiometry to analytical characterization.
The substantial mass of the iodine atom contributes significantly to the compound's overall molecular weight.[2]
Physicochemical Properties
The physical and chemical properties of this compound dictate its handling, storage, and reaction conditions. These data are summarized in the table below.
| Property | Value | Source |
| Melting Point | 74°C | [2] |
| Boiling Point (Predicted) | 293.9 ± 33.0°C | [2][3] |
| Density (Predicted) | 2.30 ± 0.1 g/cm³ | [2][3] |
| pKa (Predicted) | 4.20 ± 0.20 | [3] |
Structural Analysis
The molecule's reactivity is a direct consequence of its three-dimensional structure. The cis configuration places the bulky iodine atom and the carboxylic acid group on the same face of the cyclopropane ring, which can influence its steric interactions and reaction pathways. The inherent ring strain of the cyclopropane moiety enhances the reactivity of adjacent bonds, while the carbon-iodine bond serves as a predictable site for nucleophilic substitution and metal-catalyzed cross-coupling reactions.[2]
The Synthetic Utility of the Iodo-Cyclopropane Moiety
The strategic placement of an iodine atom on the cyclopropane ring makes this compound a powerful intermediate in organic synthesis.
The Iodine Substituent: A Versatile Synthetic Handle
In the context of synthesis, the iodine atom is not merely a structural component but an activatable functional group. It is an excellent leaving group, making the adjacent carbon electrophilic and susceptible to a wide range of transformations. This feature is particularly exploited in modern carbon-carbon bond-forming reactions, such as Suzuki-Miyaura, Sonogashira, and Heck cross-couplings, which are foundational in pharmaceutical drug development.[2]
Diagram: Generalized Cross-Coupling Reaction
The diagram below illustrates the general principle of using the iodo-cyclopropane core in a metal-catalyzed cross-coupling reaction to introduce molecular diversity.
Caption: Generalized workflow for a metal-catalyzed cross-coupling reaction.
The Cyclopropane Ring in Medicinal Chemistry
The cyclopropane ring is a highly sought-after motif in drug design. Its incorporation into a molecule can introduce conformational rigidity, which helps in locking the molecule into a bioactive shape for optimal target binding. Furthermore, the cyclopropane scaffold is often used as a metabolically stable bioisostere for other groups, like a gem-dimethyl group or a double bond, potentially improving a drug candidate's pharmacokinetic profile by reducing plasma clearance.[4]
Experimental Protocols and Methodologies
The trustworthiness of a synthetic intermediate is demonstrated by its reliable performance in well-defined protocols. The following section details a key transformation that leverages the reactivity of the carbon-iodine bond.
Synthesis of Functionalized Cyclopropanes via Halogen-Metal Exchange
A common and powerful strategy is to convert the electrophilic carbon-iodine bond into a nucleophilic carbon-metal bond. This "umpolung" or reversal of polarity opens up a new set of possible reactions.
The conversion of an iodoalkane to a Grignard reagent (an organomagnesium compound) is a classic organometallic transformation. We detail a protocol adapted from literature for the ethyl ester of the title compound, as the carboxylic acid proton would quench the Grignard reagent.[5]
-
Starting Material: Ethyl cis-2-iodocyclopropanecarboxylate is used instead of the acid to prevent side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) is essential. Grignard reagents are highly reactive towards protic solvents like water, which would immediately destroy the reagent.
-
Reagent: Isopropylmagnesium chloride (iPrMgCl) is a common and effective reagent for halogen-metal exchange.[5]
-
Temperature: The reaction is cooled to -40°C to control the exothermic nature of the Grignard formation and to prevent side reactions, such as elimination or decomposition.[5]
-
Inert Atmosphere: An argon or nitrogen atmosphere is critical to prevent the Grignard reagent from reacting with oxygen or moisture in the air.[5]
This protocol describes the formation of the cyclopropylmagnesium reagent, a versatile nucleophile for subsequent reactions.
-
Preparation: Equip a dry two-necked flask with a magnetic stir bar and a septum.
-
Inerting: Purge the flask with dry argon gas.
-
Charging Reactants: Under the argon atmosphere, add ethyl cis-2-iodocyclopropanecarboxylate (1.0 mmol) dissolved in dry THF (4 mL).[5]
-
Cooling: Cool the reaction mixture to -40°C using a suitable cooling bath (e.g., dry ice/acetonitrile).
-
Reagent Addition: Slowly add a solution of isopropylmagnesium chloride (iPrMgCl) (1.1 mmol) dropwise via syringe over 5-10 minutes.[5]
-
Reaction: Stir the mixture at -40°C for 30-60 minutes. Successful formation of the Grignard reagent can be monitored by TLC or quenching a small aliquot.
-
Downstream Use: The resulting solution of the cyclopropylmagnesium reagent is now ready for reaction with various electrophiles (e.g., aldehydes, ketones, or in metal-catalyzed couplings).[5]
Caption: Step-by-step workflow for the synthesis of a cyclopropyl Grignard reagent.
Applications in Drug Discovery and Development
The true value of this compound is realized in its application as a scaffold for molecules with biological relevance.
A Building Block for Bioactive Molecules
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a crucial starting material. Its derivatives are of significant interest in the development of novel therapeutics across various areas, including oncology, inflammation, and central nervous system disorders, where the cyclopropane motif is prevalent.[4] The ability to functionalize the cyclopropane ring via the iodo-group allows for the systematic exploration of chemical space around this valuable core.
Covalent Interaction with Biological Targets
The iodine atom in this compound can play a direct role in its mechanism of action with biological targets.[2] The carbon-iodine bond can be susceptible to nucleophilic attack from residues (such as cysteine or histidine) in an enzyme's active site. This can lead to the formation of a covalent bond between the cyclopropane moiety and the protein, resulting in irreversible inhibition.[2] This strategy is a powerful approach in drug design for achieving high potency and prolonged duration of action.
Diagram: Conceptual Covalent Inhibition
Caption: Conceptual model of covalent enzyme inhibition.
Conclusion and Future Outlook
With a molecular weight of 211.99 g/mol , this compound is more than a simple chemical.[2][3] It is a highly valuable and versatile synthetic intermediate that provides chemists with a robust platform for innovation. The combination of its defined stereochemistry, the unique properties of the cyclopropane ring, and the reactivity of the iodine substituent makes it a powerful tool in the synthesis of complex molecules. As the demand for novel therapeutic agents with improved properties continues to grow, the strategic application of sophisticated building blocks like this compound will remain a cornerstone of modern drug discovery.
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Preparation of New Functionalized Cyclopropylmagnesium Reagents - Wiley-VCH. [Link]
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Ethyl cis-2-iodocyclopropanecarboxylate | C6H9IO2 | CID 130915401 - PubChem. [Link]
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Synthesis of Cyclopropanecarboxylic Acid - YouTube. [Link]
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Spectroscopic Signature of cis-2-Iodocyclopropanecarboxylic Acid: A Technical Guide for Researchers
Abstract
Introduction
cis-2-Iodocyclopropanecarboxylic acid (C₄H₅IO₂) is a substituted cyclopropane derivative with significant potential in organic synthesis and medicinal chemistry. The presence of a strained cyclopropane ring, a reactive iodine atom, and a versatile carboxylic acid moiety makes it a valuable building block for the introduction of the cyclopropyl scaffold into larger molecules. Accurate and unambiguous characterization of this compound is paramount for its effective utilization. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide provides an in-depth predictive analysis of the key spectroscopic features of this compound.
Predicted ¹H NMR Spectroscopy
Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen atoms in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) are key parameters for structural elucidation.
Predicted ¹H NMR Data (300 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~10-12 | Singlet (broad) | - | -COOH |
| ~3.2 - 3.5 | ddd | J ≈ 8, 6, 4 Hz | H-2 (CH-I) |
| ~2.0 - 2.3 | ddd | J ≈ 8, 6, 4 Hz | H-1 (CH-COOH) |
| ~1.4 - 1.7 | ddd | J ≈ 8, 6, 4 Hz | H-3a (CH₂ - trans to I) |
| ~1.1 - 1.3 | ddd | J ≈ 8, 6, 4 Hz | H-3b (CH₂ - cis to I) |
Interpretation and Rationale:
The ¹H NMR spectrum of this compound is expected to be complex due to the rigid cyclopropane ring and the presence of four non-equivalent protons.
-
Carboxylic Acid Proton (-COOH): A characteristic broad singlet is anticipated in the downfield region (δ 10-12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.
-
Methine Protons (H-1 and H-2): The protons attached to the carbons bearing the carboxylic acid (H-1) and the iodine (H-2) are expected to be deshielded. The electron-withdrawing nature of the iodine atom will likely shift the resonance of H-2 further downfield compared to H-1. The cis relationship between these two protons would lead to a vicinal coupling constant (³J) in the range of 6-10 Hz.
-
Methylene Protons (H-3a and H-3b): The two protons on the CH₂ group are diastereotopic and will have distinct chemical shifts. The proton trans to the iodine (H-3a) is expected to be at a slightly different chemical shift than the proton cis to the iodine (H-3b). Both protons will exhibit geminal coupling to each other (²J, typically 4-9 Hz) and vicinal coupling to both H-1 and H-2. The cis and trans vicinal coupling constants in cyclopropanes are known to differ, with Jcis generally being larger than Jtrans. For cyclopropane derivatives, typical vicinal coupling constants are in the range of 6-8 Hz for cis protons and 3-5 Hz for trans protons.[1]
Experimental Protocol - ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-64
-
Relaxation delay: 1-2 seconds
-
Pulse width: 90°
-
Spectral width: 0-15 ppm
-
Predicted ¹³C NMR Spectroscopy
Principle: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon is indicative of its electronic environment.
Predicted ¹³C NMR Data (75 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~175-180 | C=O (Carboxylic Acid) |
| ~25-30 | C-1 (CH-COOH) |
| ~15-20 | C-3 (CH₂) |
| ~5-10 | C-2 (CH-I) |
Interpretation and Rationale:
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of δ 175-180 ppm.
-
Methine Carbons (C-1 and C-2): The carbon attached to the electron-withdrawing iodine atom (C-2) is expected to be shifted upfield due to the "heavy atom effect," a phenomenon observed for carbons bonded to heavier halogens.[2] The carbon bearing the carboxylic acid group (C-1) will be deshielded relative to the methylene carbon.
-
Methylene Carbon (C-3): The CH₂ carbon will be the most shielded of the ring carbons, appearing at the highest field (lowest ppm value).
Experimental Protocol - ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument: A 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse width: 90°
-
Spectral width: 0-200 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum to singlets.
-
Predicted Infrared (IR) Spectroscopy
Principle: Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a powerful tool for identifying functional groups.
Predicted IR Data (KBr Pellet or Thin Film):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |
| ~1420 | Medium | CH₂ scissoring |
| ~1210-1320 | Strong | C-O stretch |
| ~850 | Medium | Cyclopropane ring breathing |
| ~500-600 | Medium | C-I stretch |
Interpretation and Rationale:
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band from 2500 to 3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[3]
-
C=O Stretch: A strong, sharp absorption peak around 1700 cm⁻¹ is characteristic of the carbonyl group in a saturated carboxylic acid.[4]
-
C-O Stretch: A strong band between 1210 and 1320 cm⁻¹ is expected for the C-O single bond stretch.
-
Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" vibrations, often appearing in the 850-1050 cm⁻¹ region.
-
C-I Stretch: The carbon-iodine bond stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.
Experimental Protocol - FT-IR Spectroscopy:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Thin Film: If the sample is a low-melting solid or an oil, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Predicted Mass Spectrometry (MS)
Principle: Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted MS Data (Electron Ionization - EI):
| m/z | Possible Fragment |
| 212 | [M]⁺ (Molecular Ion) |
| 127 | [I]⁺ |
| 85 | [M - I]⁺ |
| 67 | [C₄H₃O]⁺ |
| 45 | [COOH]⁺ |
Interpretation and Rationale:
The mass spectrum is expected to show a molecular ion peak and several characteristic fragment ions.
-
Molecular Ion ([M]⁺): The molecular ion peak should be observed at m/z = 212, corresponding to the molecular weight of C₄H₅IO₂. The intensity of this peak may be low due to the lability of the C-I bond.
-
Loss of Iodine ([M - I]⁺): A prominent peak is expected at m/z = 85, resulting from the facile cleavage of the carbon-iodine bond to lose an iodine radical. This is often a major fragmentation pathway for iodo-substituted compounds.
-
Iodine Cation ([I]⁺): A peak at m/z = 127 corresponding to the iodine cation is also likely to be observed.
-
Other Fragments: Fragmentation of the cyclopropane ring and loss of the carboxylic acid group or parts of it will lead to other smaller fragments. A peak at m/z = 45 is characteristic of the [COOH]⁺ fragment.[5]
Experimental Protocol - Mass Spectrometry:
-
Sample Introduction: The sample can be introduced via direct insertion probe (for solids) or gas chromatography (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions.
-
Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer.
Visualization of Key Structural and Spectroscopic Relationships
To aid in the understanding of the molecular structure and its relation to the predicted spectroscopic data, the following diagrams are provided.
Figure 1: Molecular structure of this compound with atom numbering.
Figure 2: Workflow for spectroscopic characterization.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The provided ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as a valuable resource for researchers working with this compound. While these predictions are based on sound chemical principles and data from analogous structures, experimental verification is always recommended for definitive characterization. The experimental protocols outlined herein provide a starting point for obtaining such data.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]5]
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DTIC. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]1]
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Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]4]
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Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]3]
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Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry:13C NMR spectrum of 2-iodo-2-methylpropane. Retrieved from [Link]2]
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synthesis and characterization of cis-2-Iodocyclopropanecarboxylic acid
An In-depth Technical Guide to the Synthesis and Characterization of cis-2-Iodocyclopropanecarboxylic Acid
Introduction: The Significance of Substituted Cyclopropanes
Cyclopropane rings are a recurring and valuable structural motif in organic chemistry, particularly within the realms of medicinal chemistry and materials science. Their inherent ring strain imparts unique chemical reactivity and conformational rigidity, which can be exploited to enhance the biological activity and metabolic stability of drug candidates. Halogenated cyclopropanes, such as this compound, are particularly noteworthy. The presence of an iodine atom provides a versatile synthetic handle for further molecular elaboration through a variety of cross-coupling reactions, while the carboxylic acid moiety offers a site for amide bond formation or other conjugations. This guide provides a detailed overview of the synthesis and comprehensive characterization of this compound, tailored for researchers and professionals in drug development and chemical synthesis.
Synthetic Strategies: A Focus on Stereocontrol
The primary challenge in synthesizing this compound lies in controlling the stereochemistry of the cyclopropane ring. The cis relationship between the iodo and carboxyl groups must be established selectively over the more thermodynamically stable trans isomer. The most logical and frequently employed strategy involves the synthesis of a stable precursor, typically an ester, followed by hydrolysis to the desired carboxylic acid.
A common precursor is ethyl cis-2-iodocyclopropanecarboxylate.[1][2] The synthesis of this ester can be approached through several methods, including the rhodium-catalyzed cyclopropanation of an appropriate alkene with a diazo ester.[3] The choice of catalyst and reaction conditions is crucial for achieving high cis selectivity. An alternative conceptual framework for related transformations is iodolactonization, where an intramolecular cyclization is induced by iodine.[4][5][6] While not a direct route to this specific molecule, it highlights a powerful method for iodine-mediated ring formation.
This guide will focus on the final, critical step of the synthesis: the hydrolysis of the corresponding ester to the target carboxylic acid. This transformation is a robust and high-yielding reaction that preserves the stereochemistry of the cyclopropane ring.
Detailed Experimental Protocol: Hydrolysis of Ethyl cis-2-Iodocyclopropanecarboxylate
This section provides a step-by-step methodology for the preparation of this compound from its ethyl ester precursor. The protocol is designed to be a self-validating system, with clear steps for reaction, purification, and characterization.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Ethyl cis-2-iodocyclopropanecarboxylate | C₆H₉IO₂ | 240.04 | Various | Starting material.[2] |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | LiOH·H₂O | 41.96 | Standard Supplier | Base for hydrolysis. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Standard Supplier | Anhydrous, reaction solvent. |
| Deionized Water (H₂O) | H₂O | 18.02 | In-house | Used for LiOH solution and workup. |
| Hydrochloric Acid (HCl), 2M | HCl | 36.46 | Standard Supplier | For acidification during workup. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Standard Supplier | Anhydrous, for extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Standard Supplier | Drying agent. |
| Deuterated Chloroform (CDCl₃) | CDCl₃ | 120.38 | Standard Supplier | For NMR analysis. |
Experimental Workflow Diagram
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl cis-2-iodocyclopropanecarboxylate (2.40 g, 10.0 mmol) in a mixture of tetrahydrofuran (20 mL) and deionized water (10 mL).
-
Hydrolysis: To the stirring solution, add lithium hydroxide monohydrate (0.63 g, 15.0 mmol). Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Rationale: Lithium hydroxide is a strong base that effectively hydrolyzes the ester to its corresponding carboxylate salt. The use of a THF/water solvent system ensures the solubility of both the organic ester and the inorganic base. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.
-
-
Acidification: After the reaction is complete, cool the flask in an ice bath. Slowly add 2M hydrochloric acid dropwise while stirring until the pH of the solution is approximately 2.
-
Rationale: Acidification protonates the carboxylate salt, yielding the neutral carboxylic acid, which is less soluble in water and can be extracted into an organic solvent.
-
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) if necessary, to yield this compound as a solid.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Diethyl ether is extremely flammable; ensure there are no ignition sources nearby.
-
Handle hydrochloric acid with care as it is corrosive.
Reaction Mechanism: Base-Catalyzed Ester Hydrolysis
The hydrolysis of the ester proceeds via a nucleophilic acyl substitution mechanism, commonly known as saponification.
Comprehensive Characterization
Confirming the identity and purity of the final product is essential. The following techniques are standard for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive method for structural elucidation. The cis stereochemistry is confirmed by the coupling constants (J-values) between the cyclopropyl protons.
-
¹H NMR: The spectrum will show distinct signals for the three protons on the cyclopropane ring and a broad singlet for the carboxylic acid proton. The protons on the carbon bearing the iodine (H-2) and the carboxylic acid (H-1) will be deshielded compared to the CH₂ protons. The key diagnostic feature is the vicinal coupling constant between the cis protons (¹H-¹H), which is typically in the range of 6-10 Hz.[7]
-
¹³C NMR: The spectrum will show four distinct carbon signals: the carbonyl carbon of the carboxylic acid (~170-180 ppm), the two methine carbons of the cyclopropane ring, and the methylene carbon. The carbon attached to the iodine will be shifted upfield due to the heavy atom effect.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ corresponding to the O-H stretch of the carboxylic acid.
-
A strong, sharp absorption band around 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretch.[8]
-
C-H stretching vibrations for the cyclopropane ring typically appear just above 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
High-Resolution Mass Spectrometry (HRMS): This technique will provide a highly accurate mass measurement, confirming the elemental composition (C₄H₅IO₂) of the molecule.
-
Electron Ionization (EI-MS): The mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragmentation patterns, such as the loss of iodine or the carboxyl group.
Summary of Expected Characterization Data
| Technique | Expected Observations |
| ¹H NMR | - Carboxylic Acid (COOH): Broad singlet, ~10-12 ppm.- Cyclopropane Protons (3H): Complex multiplets in the range of ~1.0-3.5 ppm.- Diagnostic cis coupling constant (Jcis) of ~6-10 Hz.[7] |
| ¹³C NMR | - Carbonyl Carbon (C=O): ~170-180 ppm.- Cyclopropane Carbons (C-1, C-2, C-3): Signals in the range of ~10-40 ppm. |
| IR (cm⁻¹) | - O-H stretch (acid): 2500-3300 (broad).- C=O stretch (acid): ~1700 (strong).- C-H stretch (cyclopropane): ~3050.[8] |
| HRMS (ESI) | Calculated m/z for C₄H₅IO₂. The observed mass should be within 5 ppm of the calculated value. |
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Iodolactonization: Mechanism, examples, useful application. Chemistry Notes. Available from: [Link]
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stereochemistry of 2-iodocyclopropanecarboxylic acid isomers
An In-Depth Technical Guide to the Stereochemistry of 2-Iodocyclopropanecarboxylic Acid Isomers
Authored by: Gemini, Senior Application Scientist
Abstract
The cyclopropane ring, a fundamental motif in organic chemistry, presents unique stereochemical challenges and opportunities due to its inherent rigidity and strain. When substituted with multiple functional groups, as in 2-iodocyclopropanecarboxylic acid, a rich stereoisomeric landscape emerges. This technical guide provides a comprehensive exploration of the stereochemistry, synthesis, resolution, and characterization of the isomers of 2-iodocyclopropanecarboxylic acid. Tailored for researchers, scientists, and drug development professionals, this document synthesizes foundational principles with practical, field-proven methodologies, offering a blueprint for the stereocontrolled handling of substituted cyclopropanes. We delve into the causal logic behind experimental design, from diastereomeric resolution to advanced spectroscopic analysis, ensuring a self-validating approach to isolating and identifying each stereoisomer.
The Foundational Challenge: Stereochemistry of the Cyclopropane Scaffold
The cyclopropane ring is a unique structural element in organic chemistry. Its three carbon atoms are necessarily planar, resulting in significant angle and torsional strain.[1][2] The C-C-C bond angles are constrained to 60°, a substantial deviation from the ideal 109.5° for sp³ hybridized carbons, leading to what is known as "bent" or "banana" bonds.[3][4] This rigidity has profound stereochemical implications:
-
Lack of Conformational Freedom: Unlike larger rings such as cyclohexane, the cyclopropane ring has no rotational freedom.[2] This locks substituents into fixed spatial arrangements relative to the plane of the ring.
-
Cis/Trans Isomerism: For a 1,2-disubstituted cyclopropane, the substituents can be on the same side (cis) or opposite sides (trans) of the ring. These are diastereomers with distinct physical and chemical properties.
-
Chirality: The presence of two different substituents on the cyclopropane ring can create chiral centers.
For 2-iodocyclopropanecarboxylic acid, both C1 (bearing the carboxyl group) and C2 (bearing the iodine atom) are chiral centers. This gives rise to a total of 2ⁿ = 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers.
Figure 1: Stereoisomeric relationships of 2-iodocyclopropanecarboxylic acid.
Synthesis and Stereochemical Control
The synthesis of 2-iodocyclopropanecarboxylic acid typically proceeds through a non-stereoselective pathway, yielding a mixture of diastereomers, each as a racemic pair. A common approach involves the cyclopropanation of an appropriate alkene followed by functional group manipulation.
Protocol: Synthesis of a Mixed Isomer Batch
This protocol is adapted from general methods for cyclopropanecarboxylic acid synthesis.[5][6]
Step 1: Synthesis of Ethyl 2-Iodoacrylate (Hypothetical Intermediate)
-
This step would involve the iodination of an acrylate precursor. The specific reagents and conditions would need to be optimized, but would likely involve an electrophilic iodine source.
Step 2: Cyclopropanation with Diazomethane
-
Reaction: Ethyl 2-iodoacrylate is reacted with diazomethane (CH₂N₂) generated in situ or from a precursor like Diazald. This reaction is typically catalyzed by a palladium or copper catalyst.
-
Causality: The Simmons-Smith reaction (using diiodomethane and a zinc-copper couple) is an alternative for generating the cyclopropane ring. The choice of method impacts yield and safety considerations. Diazomethane is effective but also toxic and explosive.
-
Outcome: This step is generally not stereoselective and will produce a mixture of cis- and trans-ethyl 2-iodocyclopropanecarboxylate.
Step 3: Hydrolysis to the Carboxylic Acid
-
Reaction: The resulting ester mixture is hydrolyzed using a strong base (e.g., NaOH or KOH) in an aqueous/alcoholic solution, followed by acidification (e.g., with HCl).[5]
-
Causality: Saponification is a robust method for ester cleavage. Acidic workup is critical to protonate the carboxylate salt and yield the final carboxylic acid product.
-
Outcome: A mixture containing all four stereoisomers of 2-iodocyclopropanecarboxylic acid.
Chiral Resolution: Separating the Enantiomers
With a racemic mixture of both cis and trans diastereomers, the first goal is to separate these diastereomeric pairs. This can often be achieved using standard chromatography (e.g., column chromatography on silica gel) because diastereomers have different physical properties. Once the cis and trans racemates are isolated, each must be resolved to separate its enantiomers.
Protocol: Resolution by Diastereomeric Salt Formation
This is the most common and industrially scalable method for resolving chiral carboxylic acids.[7][8][9] The principle involves reacting the racemic acid with a single enantiomer of a chiral base. This creates a pair of diastereomeric salts, which can then be separated by fractional crystallization.[8]
Step 1: Selection of a Resolving Agent
-
Choice: Enantiomerically pure amines are common resolving agents. Examples include (+)- or (-)-α-phenylethylamine, brucine, or quinine.[8][9]
-
Causality: The choice of agent is critical and often empirical. The goal is to form a pair of diastereomeric salts where one salt is significantly less soluble in a given solvent system than the other, allowing for selective crystallization.
Step 2: Formation and Crystallization of Diastereomeric Salts
-
Reaction: The racemic acid (e.g., the isolated trans pair) is dissolved in a suitable solvent (e.g., ethanol, methanol, or acetone). An equimolar amount of the chiral resolving agent (e.g., (R)-α-phenylethylamine) is added.
-
Crystallization: The solution is slowly cooled or partially evaporated to induce crystallization. The less soluble diastereomeric salt will precipitate out.
-
Validation: The progress can be monitored by polarimetry, observing the change in optical rotation of the mother liquor.
Step 3: Isolation and Liberation of the Pure Enantiomer
-
Filtration: The crystallized salt is collected by filtration. This salt should be enriched in one diastereomer (e.g., (trans-1R,2R)-acid • (R)-amine).
-
Liberation: The purified salt is dissolved in water and treated with a strong acid (e.g., HCl). This protonates the carboxylic acid and converts the amine to its water-soluble hydrochloride salt.
-
Extraction: The enantiomerically pure carboxylic acid is then extracted from the aqueous solution using an organic solvent (e.g., diethyl ether or ethyl acetate). The other enantiomer can be recovered from the mother liquor by a similar process.
Figure 2: Workflow for chiral resolution via diastereomeric salt crystallization.
Spectroscopic and Crystallographic Analysis
Distinguishing between the cis and trans diastereomers and confirming the absolute configuration of the resolved enantiomers requires a suite of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for distinguishing diastereomers. The spatial relationship between the protons on the cyclopropane ring results in different coupling constants (J-values) and chemical shifts.
-
¹H NMR: The protons on the cyclopropane ring (H1, H2, and the two H3 protons) form a complex spin system.
-
Coupling Constants: The key differentiator is the coupling constant between H1 and H2. For cis isomers, the vicinal coupling constant (³J_HH) is typically larger (8-12 Hz) than for trans isomers (4-8 Hz). This is due to the dihedral angle difference.
-
Chemical Shifts: The chemical shifts of H1 and H2 will differ between the cis and trans isomers due to the different steric and electronic environments. The deshielding effect of the iodine and carboxyl groups will be anisotropic.[10] The acidic proton of the carboxyl group will typically appear as a broad singlet far downfield (10-12 ppm).[11]
-
-
¹³C NMR: The chemical shifts of the three cyclopropane carbons will be distinct for the cis and trans isomers. The carboxyl carbon typically appears around 170-180 ppm.[11]
Table 1: Predicted ¹H NMR Data for 2-Iodocyclopropanecarboxylic Acid Isomers
| Proton | Predicted δ (ppm) for trans-Isomer | Predicted δ (ppm) for cis-Isomer | Predicted Splitting Pattern | Key Coupling Constant (³J_H1H2) |
| H1 (-CHCOOH) | ~2.5 - 3.0 | ~2.8 - 3.3 | ddd (doublet of doublets of doublets) | ~4-8 Hz (trans) |
| H2 (-CHI) | ~3.2 - 3.7 | ~3.5 - 4.0 | ddd | ~8-12 Hz (cis) |
| H3 (CH₂) | ~1.2 - 2.0 | ~1.4 - 2.2 | m (multiplet) | N/A |
| -COOH | ~10 - 12 | ~10 - 12 | br s (broad singlet) | N/A |
Note: These are estimated values. Actual chemical shifts depend on the solvent and concentration.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for confirming the presence of the key functional groups.
-
O-H Stretch: A very broad absorption from 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid dimer.[11]
-
C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹ corresponds to the carbonyl of the carboxylic acid.[11]
-
C-I Stretch: A weak absorption in the far-IR region (typically 500-600 cm⁻¹).
X-ray Crystallography
While NMR can distinguish diastereomers, it cannot determine the absolute configuration (R vs. S) of an enantiomer without a chiral auxiliary. X-ray crystallography is the definitive method for this purpose.[12]
-
Principle: By diffracting X-rays off a single crystal of a pure enantiomer (or a diastereomeric salt), a three-dimensional electron density map of the molecule can be generated.[13]
-
Anomalous Dispersion: To determine the absolute configuration, heavy atoms like iodine are particularly useful. The anomalous dispersion effect of the iodine atom allows for the unambiguous assignment of the R/S configuration at both chiral centers.[14]
-
Data Output: The analysis provides precise bond lengths, bond angles, and the absolute stereochemistry, serving as the ultimate proof of structure.
Table 2: Representative Crystallographic Data Parameters
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic lattice structure. |
| Space Group | P2₁ | A common chiral space group. |
| a, b, c (Å) | 8.5, 12.3, 9.9 | Unit cell dimensions. |
| β (°) | 105.3 | Unit cell angle. |
| Flack Parameter | ~0.0(1) | A value close to zero confirms the correct absolute structure assignment. A value near 1 would indicate the inverted structure. |
(Data shown is illustrative, based on typical small molecule structures and not from a specific analysis of 2-iodocyclopropanecarboxylic acid).[15]
Conclusion
The stereochemistry of 2-iodocyclopropanecarboxylic acid is a model case for understanding the challenges inherent in multi-substituted, rigid ring systems. The successful isolation and characterization of its four stereoisomers rely on a synergistic application of classical resolution techniques and modern spectroscopic methods. The workflow—synthesis of a mixed-isomer starting material, separation of diastereomers, chiral resolution of enantiomers via salt formation, and definitive structural elucidation by NMR and X-ray crystallography—provides a robust and validated pathway for obtaining stereochemically pure cyclopropane derivatives. This guide serves as a foundational reference for professionals in drug discovery and materials science, where precise control over three-dimensional molecular architecture is paramount to function.
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The Genesis and Evolution of Cyclopropane Carboxylic Acids: A Technical Guide
Abstract
The cyclopropane ring, a motif of fundamental importance in organic chemistry, imparts unique structural and electronic properties to molecules. When functionalized with a carboxylic acid, this strained three-membered ring becomes a versatile building block with profound implications in medicinal chemistry, agrochemicals, and materials science. This technical guide provides an in-depth exploration of the discovery and history of cyclopropane carboxylic acids, tracing their evolution from early synthetic curiosities to indispensable components in modern chemical research and development. We will delve into the pioneering synthetic methodologies, the elucidation of their unique reactivity, and the ever-expanding scope of their applications, offering researchers, scientists, and drug development professionals a comprehensive understanding of this critical chemical class.
Introduction: The Allure of the Three-Membered Ring
The cyclopropane moiety, with its inherent ring strain of approximately 27.5 kcal/mol, presents a fascinating paradox.[1] This strain, a consequence of significant angle and torsional strain, results in carbon-carbon bonds with increased p-character, often described as "bent" or "banana" bonds. This unique electronic configuration endows cyclopropanes with reactivity reminiscent of alkenes, while maintaining a three-dimensional structure that can rigidly orient substituents in space. The introduction of a carboxylic acid group further enhances the utility of this scaffold, providing a handle for a vast array of chemical transformations and a key pharmacophoric element for biological interactions.
This guide will navigate the historical landscape of cyclopropane carboxylic acid chemistry, from its nascent stages in the late 19th and early 20th centuries to the sophisticated catalytic and stereoselective methods of the 21st century. We will examine the key discoveries, the scientists behind them, and the evolution of synthetic strategies that have made these molecules readily accessible for a myriad of applications.
Early Explorations: The Dawn of Cyclopropane Synthesis
The story of cyclopropane carboxylic acids is intrinsically linked to the initial synthesis of the parent cyclopropane ring. The first successful synthesis of cyclopropane was achieved by August Freund in 1881 through an intramolecular Wurtz-type reaction of 1,3-dibromopropane with sodium.[2][3] This landmark achievement, known as the Freund reaction, laid the groundwork for the construction of the three-membered ring system.[4]
A significant improvement was later introduced by Gustav Gustavson , who utilized zinc dust instead of sodium, a modification that often led to better yields.[2][4] These early methods, while foundational, were generally limited in scope and efficiency.
The Kishner Era: A Versatile Method Emerges
A pivotal moment in cyclopropane synthesis came with the work of Russian chemist Nikolai Kischner . In 1912, Kischner developed a versatile method for preparing substituted cyclopropanes through the thermal decomposition of pyrazolines, which were themselves formed from the reaction of α,β-unsaturated aldehydes or ketones with hydrazine.[5][6] This reaction, now known as the Kishner cyclopropane synthesis , proved to be a more general and reliable route to a variety of cyclopropane derivatives.[2][6][7]
Experimental Protocol: Classic Kishner Cyclopropane Synthesis
-
Pyrazoline Formation: An α,β-unsaturated ketone or aldehyde is reacted with hydrazine hydrate in a suitable solvent, such as ethanol, typically at reflux.
-
Isolation (Optional): The intermediate pyrazoline can be isolated and purified, or the reaction can proceed directly to the next step.
-
Thermal Decomposition: The pyrazoline is heated, often in the presence of a catalyst like potassium hydroxide and platinum, to induce the extrusion of nitrogen gas (N₂) and the formation of the cyclopropane ring.[2]
The Kishner synthesis represented a significant leap forward, enabling the preparation of a wider range of cyclopropanes with varying substitution patterns.
The Demjanov Rearrangement: Ring Expansions and Contractions
Another important early contribution came from the Russian chemist Nikolai Demjanov . First reported in 1903, the Demjanov rearrangement involves the reaction of primary amines with nitrous acid to yield rearranged alcohols, often with accompanying ring expansion or contraction.[8] While not a direct synthesis of cyclopropane carboxylic acids, this reaction provided a means to interconvert and functionalize small rings, including the formation of cyclopropylcarbinyl systems that could be further oxidized.[9] The reaction proceeds through the diazotization of a primary amine, followed by the loss of nitrogen gas to form a carbocation, which then undergoes rearrangement.[8][9]
The Tiffeneau-Demjanov rearrangement is a notable variation where a 1-aminomethyl-cycloalkanol is treated with nitrous acid to produce an enlarged cycloketone.[10][11]
The Advent of Cyclopropane Carboxylic Acid Synthesis
With established methods for constructing the cyclopropane ring, the focus shifted towards the synthesis of functionalized derivatives, with cyclopropane carboxylic acid itself being a prime target.
Early Synthetic Approaches
Several early methods were developed for the synthesis of cyclopropanecarboxylic acid, though some were of limited practical importance.[12][13] These included:
-
Heating of cyclopropanedicarboxylic acid: Decarboxylation of the diacid provided the desired mono-carboxylic acid.[12][13]
-
Action of alkali on ethyl γ-chlorobutyrate: This intramolecular displacement reaction formed the cyclopropane ring and subsequent hydrolysis yielded the carboxylic acid.[12][13]
A more practical and widely adopted method, detailed in Organic Syntheses in 1944, involves the hydrolysis of cyclopropyl cyanide.[12][14] This procedure starts with the base-induced cyclization of 4-chlorobutyronitrile to form cyclopropyl cyanide, which is then hydrolyzed to cyclopropanecarboxylic acid.[14][15]
Experimental Protocol: Synthesis of Cyclopropanecarboxylic Acid via Cyclopropyl Cyanide [12][16]
-
Cyclization: 4-chlorobutyronitrile is treated with a strong base, such as powdered sodium hydroxide, often with heating, to induce an intramolecular SN2 reaction, forming cyclopropyl cyanide.[16]
-
Hydrolysis: The resulting cyclopropyl cyanide is then hydrolyzed under acidic conditions (e.g., with sulfuric acid) to yield cyclopropanecarboxylic acid.[16]
-
Workup and Purification: The reaction mixture is cooled, acidified, and the product is extracted with an organic solvent. The crude acid is then purified by distillation under reduced pressure.[12]
Another effective early method was the oxidation of cyclopropyl methyl ketone with sodium hypobromite.[12][13]
Modern Synthetic Methodologies
The latter half of the 20th century and the beginning of the 21st century witnessed a dramatic expansion in the synthetic chemist's toolkit for creating cyclopropane carboxylic acids. These modern methods offer greater efficiency, stereocontrol, and functional group tolerance.
Key Modern Synthetic Strategies:
| Method | Description | Key Features |
| Simmons-Smith Cyclopropanation | Reaction of an alkene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple. | Versatile for a wide range of alkenes. Can be directed by hydroxyl groups for diastereoselective synthesis.[17] |
| Transition Metal-Catalyzed Cyclopropanation | Decomposition of diazo compounds by transition metal catalysts (e.g., Rh, Cu, Pd) to generate a metal carbene, which then reacts with an alkene. | Highly efficient and allows for excellent stereocontrol (enantio- and diastereoselectivity) through the use of chiral ligands.[18][19] |
| Michael-Initiated Ring Closure (MIRC) | Nucleophilic addition of a stabilized carbanion to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. | A powerful method for constructing highly functionalized cyclopropanes. |
| Photoredox Catalysis | Utilizes visible light and a photocatalyst to generate radical intermediates that can participate in cyclopropanation reactions.[20] | Offers mild reaction conditions and high functional group tolerance. A notable example is the decarboxylative radical addition–polar cyclization cascade.[20] |
Diagram: Evolution of Cyclopropane Synthesis
Caption: Properties and applications of cyclopropane carboxylic acids.
Conclusion and Future Outlook
From their initial, challenging syntheses in the late 19th and early 20th centuries, cyclopropane carboxylic acids have evolved into a cornerstone of modern organic chemistry. The journey from the Freund reaction to sophisticated photoredox catalysis highlights the relentless pursuit of efficiency, control, and versatility in chemical synthesis. The unique structural and electronic properties conferred by the strained three-membered ring have proven to be exceptionally valuable in the design of new pharmaceuticals, agrochemicals, and advanced materials.
As synthetic methodologies continue to advance, particularly in the realm of asymmetric catalysis and C-H functionalization, the accessibility and diversity of substituted cyclopropane carboxylic acids will undoubtedly expand. This will open new avenues for exploring their potential in modulating biological systems and creating novel functional molecules. The rich history of cyclopropane carboxylic acids serves as a powerful testament to the enduring interplay between fundamental synthetic discovery and practical application, a narrative that will continue to unfold in the years to come.
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Wikipedia. (n.d.). Nikolai Kischner. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropanation. Retrieved from [Link]
- Ketone Pharma. (2024, August 28). Environmental Impact and Disposal of Cyclopropanecarboxylic Acid.
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Wikipedia. (n.d.). Tiffeneau–Demjanov rearrangement. Retrieved from [Link]
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DeGoey, D. A., et al. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. ACS Publications. Retrieved from [Link]
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McCloskey, C. M., & Coleman, G. H. (1944). Cyclopropanecarboxylic acid. Organic Syntheses, 24, 36. Retrieved from [Link]
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Wikipedia. (n.d.). Demjanov rearrangement. Retrieved from [Link]
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Wessjohann, L. A., Brandt, W., & Thiemann, T. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews. ACS Publications. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of cyclopropanes. Retrieved from [Link]
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Phelan, J. P., et al. (2018). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade. Angewandte Chemie International Edition. PMC - NIH. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, April 9). Synthesis of Cyclopropanecarboxylic Acid [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclopropanecarboxylic acid. Retrieved from [Link]
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Methodological & Application
The Strategic Utility of cis-2-Iodocyclopropanecarboxylic Acid in Modern Organic Synthesis: Application Notes and Protocols
Introduction: The Unique Potential of a Strained Ring System
In the landscape of modern organic synthesis, the quest for molecular scaffolds that offer both structural novelty and precise three-dimensional control is paramount. Among these, the cyclopropane ring holds a special place. Its inherent ring strain and unique electronic properties make it a powerful tool for medicinal chemists and synthetic organic chemists alike. This guide focuses on a particularly versatile and reactive building block: cis-2-Iodocyclopropanecarboxylic acid. The presence of the iodo and carboxylic acid functionalities on a rigid cis-configured cyclopropane core bestows upon this molecule a unique reactivity profile, enabling access to a diverse array of complex molecular architectures. This document serves as a detailed guide for researchers, scientists, and drug development professionals, outlining the key applications of this compound and providing detailed protocols for its utilization in the synthesis of high-value compounds. We will delve into its role as a precursor to functionalized cyclopropanes, conformationally restricted amino acids, and highly strained bicyclic systems, providing both the "how" and the "why" behind its synthetic applications.
Core Application I: A Gateway to Functionalized Cyclopropanes via Organometallic Intermediates
One of the most powerful applications of this compound lies in its conversion to a stable cyclopropyl organometallic reagent. The carbon-iodine bond is readily transformed into a carbon-metal bond, which can then participate in a wide range of carbon-carbon bond-forming reactions. The ester derivative, ethyl cis-2-iodocyclopropanecarboxylate, is a key intermediate in this strategy.
Mechanistic Rationale: The Iodine-Magnesium Exchange
The transformation of ethyl cis-2-iodocyclopropanecarboxylate to a Grignard-type reagent proceeds via an iodine-magnesium exchange reaction.[1][2] This reaction is typically carried out at low temperatures using a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl). The choice of i-PrMgCl is strategic; it is a strong base and a good reductant, facilitating the exchange without significant side reactions. The resulting cis-cyclopropylmagnesium chloride is remarkably stable, a property attributed to the stabilizing effect of the adjacent ester group through coordination with the magnesium atom.[1] This stability is crucial as it allows for subsequent reactions with a variety of electrophiles to be performed with high fidelity and retention of the cis-stereochemistry.
Diagram 1: Generation of a Functionalized Cyclopropyl Grignard Reagent
Caption: Workflow for the generation and reaction of a cyclopropyl Grignard reagent.
Experimental Protocol: Synthesis of Ethyl cis-2-allylcyclopropanecarboxylate
This protocol details the formation of the cyclopropylmagnesium reagent from ethyl cis-2-iodocyclopropanecarboxylate and its subsequent reaction with allyl bromide.
Materials:
-
Ethyl cis-2-iodocyclopropanecarboxylate
-
Isopropylmagnesium chloride solution (1.6 M in THF)
-
Copper(I) cyanide-lithium chloride solution (1.0 M in THF)
-
Allyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions (two-necked flask, magnetic stirrer, septum, argon inlet)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, two-necked flask under an argon atmosphere, dissolve ethyl cis-2-iodocyclopropanecarboxylate (1.0 mmol) in anhydrous THF (4 mL).
-
Grignard Reagent Formation: Cool the solution to -40 °C (acetonitrile/dry ice bath). Slowly add a solution of isopropylmagnesium chloride (1.1 mmol, 0.69 mL of a 1.6 M solution in THF) dropwise. Stir the mixture at -40 °C for 15 minutes. The completion of the iodine-magnesium exchange can be monitored by GC analysis of quenched aliquots.
-
Transmetalation (Optional but Recommended for Allylation): To the freshly prepared cyclopropylmagnesium chloride solution at -40 °C, add a solution of CuCN·2LiCl (0.15 mmol, 0.15 mL of a 1.0 M solution in THF). Stir for 10 minutes.
-
Electrophilic Quench: Add allyl bromide (1.5 mmol) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL). Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel (e.g., using a pentane/ether gradient) to afford the pure ethyl cis-2-allylcyclopropanecarboxylate.
| Reactant | Product | Yield | Reference |
| Ethyl cis-2-iodocyclopropanecarboxylate | Ethyl cis-2-allylcyclopropanecarboxylate | 81% | [2] |
Core Application II: Crafting Conformationally Restricted Amino Acids and Peptidomimetics
The rigid framework of the cyclopropane ring is an invaluable tool in the design of peptidomimetics and conformationally restricted amino acids.[3][4] By incorporating a cyclopropane moiety into a peptide backbone or an amino acid side chain, it is possible to lock the molecule into a specific, biologically active conformation. This can lead to enhanced binding affinity for a target receptor, increased metabolic stability, and improved pharmacokinetic properties. This compound serves as an excellent starting point for the synthesis of such constrained analogues.
Synthetic Strategy: From Functionalized Cyclopropanes to Amino Acids
The functionalized cyclopropanes synthesized via the organometallic route described in Core Application I can be further elaborated to introduce the necessary amino and carboxylic acid functionalities. For example, a cyclopropane bearing a cyano group can be reduced to an amine, and a cyclopropane with an ester group can be hydrolyzed to a carboxylic acid. The stereochemistry of the final amino acid is controlled by the stereochemistry of the starting cis-2-iodocyclopropanecarboxylate.
Diagram 2: Retrosynthetic Analysis of a Cyclopropyl Amino Acid
Caption: A plausible retrosynthetic pathway to cyclopropyl amino acids.
Protocol: Synthesis of Ethyl cis-2-cyanocyclopropanecarboxylate
This protocol describes the conversion of ethyl cis-2-iodocyclopropanecarboxylate to the corresponding nitrile, a key intermediate for amino acid synthesis.
Materials:
-
Ethyl cis-2-iodocyclopropanecarboxylate
-
Isopropylmagnesium chloride solution (1.6 M in THF)
-
p-Toluenesulfonyl cyanide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Standard glassware for anhydrous reactions
-
Silica gel for column chromatography
Procedure:
-
Grignard Formation: Following the procedure in Core Application I, prepare the cis-cyclopropylmagnesium chloride from ethyl cis-2-iodocyclopropanecarboxylate (1.39 mmol) and isopropylmagnesium chloride (1.53 mmol).
-
Cyanation: To the freshly prepared Grignard reagent at -40 °C, add a solution of p-toluenesulfonyl cyanide (2.08 mmol) in anhydrous THF. Allow the reaction to warm to room temperature and stir for 2 hours.
-
Work-up and Purification: Perform the work-up and purification as described in the previous protocol to obtain ethyl cis-2-cyanocyclopropanecarboxylate.[2]
| Reactant | Product | Yield | Reference |
| Ethyl cis-2-iodocyclopropanecarboxylate | Ethyl cis-2-cyanocyclopropanecarboxylate | 67% | [2] |
Further transformations, such as the reduction of the nitrile to an amine and hydrolysis of the ester, would yield the target cis-2-aminomethylcyclopropanecarboxylic acid.
Core Application III: Accessing Strained Bicyclo[1.1.0]butane Scaffolds
Bicyclo[1.1.0]butanes are highly strained molecules that have garnered significant interest as versatile intermediates in organic synthesis and as bioisosteres in medicinal chemistry.[5][6][7][8] The high degree of s-character in their bridgehead carbon-carbon bond makes them susceptible to reactions with both electrophiles and nucleophiles. While the direct synthesis of bicyclo[1.1.0]butanes from this compound is not extensively documented, a plausible route involves an intramolecular cyclization of a suitably functionalized derivative.
Proposed Mechanistic Pathway: Intramolecular SN2 Reaction
A hypothetical pathway to the bicyclo[1.1.0]butane core could involve the conversion of the carboxylic acid to a functional group that can act as a leaving group precursor, and the introduction of a nucleophilic center at the 2-position. For instance, conversion of the carboxylic acid to a hydroxymethyl group, followed by tosylation, would install a good leaving group. If the iodo group at the 2-position is replaced by a carbanionic species, an intramolecular SN2 reaction could lead to the formation of the central bond of the bicyclo[1.1.0]butane system.
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Application Notes & Protocols: cis-2-Iodocyclopropanecarboxylic Acid as a Versatile Building Block for Complex Molecule Synthesis
Introduction: The Strategic Value of a Strained Scaffold
In the landscape of modern medicinal chemistry and complex molecule synthesis, the cyclopropane ring stands out for its unique combination of properties.[1][2] Its inherent ring strain and rigid three-dimensional structure offer a powerful tool for medicinal chemists to lock molecules into bioactive conformations, thereby enhancing binding affinity and selectivity for biological targets.[1][3] Furthermore, the cyclopropyl group is often more resistant to metabolic degradation compared to linear alkyl chains, leading to improved pharmacokinetic profiles.[1][4]
cis-2-Iodocyclopropanecarboxylic acid is an emerging building block that elegantly combines three key functional motifs onto this powerful scaffold:
-
A cis-Substituted Cyclopropane Core: This conformationally restricted backbone serves as a rigid isostere for alkenes or small alkyl groups, allowing for precise spatial positioning of substituents.[4][5]
-
A Carboxylic Acid Handle: This versatile functional group provides a ready attachment point for a wide array of chemical transformations, most notably the formation of amides, esters, and other derivatives central to drug design.
-
A Reactive Iodide: The carbon-iodine bond is a premier functional group for modern cross-coupling reactions.[6] The iodine atom acts as an excellent leaving group, enabling the strategic formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and predictability.[6][7]
This guide provides an in-depth exploration of this compound, detailing its properties, proposed synthetic access, and core applications with field-proven protocols for its use in constructing higher-order molecular architectures.
Physicochemical Properties & Handling
While comprehensive experimental data for this specific reagent is emerging, its properties can be reliably inferred from its structure and related compounds.
| Property | Value | Source/Comment |
| Molecular Formula | C₄H₅IO₂ | - |
| Molecular Weight | 211.98 g/mol | - |
| CAS Number | 122676-92-0 | [8] |
| Appearance | Predicted: Off-white to light yellow solid | Based on similar organoiodide compounds. |
| Solubility | Soluble in most polar organic solvents (e.g., DCM, THF, DMF, DMSO). | General chemical principles. |
| Stability | Store in a cool, dark place under an inert atmosphere (N₂ or Ar). Organoiodides can be light-sensitive and prone to gradual decomposition. | Standard practice for organoiodides. |
Safety & Handling:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Safety Data Sheet (SDS) from the supplier for complete handling and disposal information.
Proposed Synthetic Pathway
The stereoselective synthesis of cis-2-substituted cyclopropanecarboxylic acids can be challenging.[9] A plausible and efficient route to this compound involves a rhodium-catalyzed cyclopropanation of a suitable olefin followed by functional group manipulation. This approach leverages established methodologies for creating cis-substituted cyclopropanes.[10]
Caption: Proposed synthetic workflow for this compound.
Core Applications & Experimental Protocols
The true power of this building block lies in its orthogonal reactivity. The iodide and the carboxylic acid can be addressed in a stepwise fashion to build molecular complexity in a controlled manner.
Application 1: Palladium-Catalyzed Cross-Coupling via the Iodide
The carbon-iodine bond is highly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (with boronic acids/esters), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines/alcohols) reactions. This allows for the direct installation of aryl, heteroaryl, vinyl, or alkynyl groups onto the cyclopropane ring.[6][7]
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Causality: This protocol utilizes a standard palladium(0) catalyst which undergoes oxidative addition into the C-I bond. The boronic acid is activated by the base to form a boronate complex, which then participates in transmetalation with the palladium center. Reductive elimination yields the desired product and regenerates the active catalyst. The choice of base and solvent is crucial for efficient transmetalation and to prevent boronic acid decomposition.
Materials:
-
This compound (1.0 equiv)
-
Aryl or Heteroaryl Boronic Acid (1.2-1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O 4:1, Toluene/EtOH/H₂O)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the boronic acid, and the base.
-
Add the palladium catalyst.
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-16 hours), cool the reaction to room temperature.
-
Dilute the mixture with water and ethyl acetate.
-
If the product is a carboxylic acid, carefully acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylate, then extract with ethyl acetate (3x). If an ester was used, simply separate the layers and extract the aqueous phase.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel) to afford the desired cis-2-arylcyclopropanecarboxylic acid.
| Reaction | Typical Yield | Notes |
| Suzuki-Miyaura | 65-95% | Tolerant of a wide range of functional groups on the boronic acid.[7] |
| Sonogashira | 70-90% | Requires a copper co-catalyst (e.g., CuI). |
| Buchwald-Hartwig | 60-85% | Requires a specialized phosphine ligand (e.g., XPhos, SPhos). |
Application 2: Amide Bond Formation via the Carboxylic Acid
The carboxylic acid moiety is an ideal handle for constructing peptide bonds or introducing amide-containing pharmacophores. Standard peptide coupling reagents provide a reliable method for this transformation.
Caption: General workflow for amide bond formation.
Protocol 2: General Procedure for HATU-Mediated Amide Coupling
Causality: The coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The amine then attacks this activated species to form the thermodynamically stable amide bond. A non-nucleophilic base like DIPEA is required to neutralize the generated acids and facilitate the reaction.
Materials:
-
cis-2-Substituted Cyclopropanecarboxylic Acid (1.0 equiv)
-
Amine (hydrochloride salt or free base) (1.0-1.2 equiv)
-
HATU (1.1-1.3 equiv)
-
Base (e.g., DIPEA, N-methylmorpholine) (2.0-3.0 equiv)
-
Anhydrous Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the cis-2-substituted cyclopropanecarboxylic acid in the anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine. If using a hydrochloride salt, ensure enough base is added to neutralize it.
-
Add the base (e.g., DIPEA).
-
Add the HATU portion-wise and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 1-6 hours), dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.
Application 3: Synthesis of Conformationally Constrained Peptide Isosteres
By combining cross-coupling and amide formation, this compound can be used to synthesize novel, conformationally rigid dipeptide mimics. These structures are invaluable for probing protein binding pockets and developing enzyme inhibitors.[11] For example, a cyclopropane-constrained analogue of a Phe-Gly dipeptide can be synthesized.
Protocol 3: Exemplary Synthesis of a Phe-Gly Dipeptide Mimic
-
Suzuki Coupling: Couple N-Boc-protected this compound methyl ester with 4-phenylboronic acid using the conditions in Protocol 1 to install the phenylalanine side chain mimic.
-
Boc Deprotection: Remove the Boc protecting group using standard conditions (e.g., trifluoroacetic acid in DCM).
-
Peptide Coupling: Couple the resulting free amine with a Boc-protected amino acid (e.g., Boc-Gly-OH) using the conditions in Protocol 2 .
-
Ester Hydrolysis: Saponify the methyl ester using LiOH in THF/H₂O to reveal the C-terminal carboxylic acid.
This modular approach allows for the systematic variation of both "side chains" on the cyclopropane core, making it a powerful tool for structure-activity relationship (SAR) studies.[11]
Conclusion
This compound is a potent and versatile building block for the synthesis of complex and biologically relevant molecules. Its orthogonal functional handles—the reactive iodide and the versatile carboxylic acid—mounted on a conformationally rigid cyclopropane scaffold provide a clear strategic advantage for researchers in drug discovery and organic synthesis. The protocols outlined in this guide serve as a robust starting point for harnessing the synthetic potential of this unique reagent, enabling the rapid construction of novel molecular architectures with precisely controlled three-dimensional topographies.
References
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Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Med. Chem., 2020, 11, 887-903. [4]
-
One (small) Ring to rule them all: Novel methods for cyclopropane installation and functionalization. ACS Fall 2025. [5]
-
The Strategic Advantage of Iodocyclopropane in the Synthesis of Cyclopropane-Containing Molecules: A Comparative Guide. Benchchem. [7]
-
Iodocyclopropane (Cyclopropyl Iodide)|CAS 19451-11-7. Benchchem. [6]
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1,2,3-trisubstituted cyclopropanes as conformationally restricted peptide isosteres: application to the design and synthesis of novel renin inhibitors. J. Med. Chem., 1993, 36 (17), pp 2459–2470. [11]
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A Concise Stereoselective Synthesis of 2-Substituted 1-Aminocyclopropanecarboxylic Acids. Eur. J. Org. Chem., 2009, 2009: 3225-3236. [12]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. J. Med. Chem., 2021, 64, 19, 14099–14164. [13]
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Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. J. Org. Chem., 2014, 79 (15), pp 7226–7231. [10]
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Mapping the Undirected Borylation of C(sp3)–H Bonds in Strained Rings. J. Am. Chem. Soc., 2023, 145, 1, 336–345.
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Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. ACS Cent. Sci., 2021, 7, 7, 1237–1244. [9]
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Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives. Tetrahedron: Asymmetry, 2005, 16(1), 181-190.
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The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. LinkedIn. [1]
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Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Curr. Chem. Biol., 2010, 4(1), 75-109. [3]
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Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Chem. Eur. J., 2019, 25(6), 1546-1554. [2]
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Application Notes & Protocols: The Medicinal Chemistry Utility of cis-2-Iodocyclopropanecarboxylic Acid
Introduction
In the landscape of modern drug discovery, the demand for novel molecular scaffolds that provide precise three-dimensional arrangements of pharmacophoric elements is insatiable. Medicinal chemistry has progressively moved away from flat, sp²-rich structures towards more complex, sp³-rich molecules that can better mimic natural products and explore unoccupied chemical space. The cyclopropane ring, as the smallest cyclic alkyl group, offers a unique combination of rigidity, distinct electronic properties, and metabolic stability, making it a highly valued motif in drug design.[1]
cis-2-Iodocyclopropanecarboxylic acid is an exemplary building block that embodies these desirable traits.[2][3] It presents a conformationally restricted cyclopropane core, which serves to rigidly orient its two functional handles: a carboxylic acid and an iodine atom. The cis stereochemical relationship between these groups imposes a specific spatial vector, which is critical for probing interactions within the well-defined binding pockets of biological targets. The carboxylic acid is a versatile anchor for forming amides, esters, and other functionalities, while the iodine atom is a prime substrate for a host of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings. This document serves as a guide for researchers, outlining the strategic applications and detailed experimental protocols for leveraging this potent building block in medicinal chemistry programs.
Core Concepts: Strategic Value in Drug Design
The utility of this compound stems from its dual-functionality on a rigid, three-dimensional core. This structure allows for the divergent synthesis of complex molecular architectures from a single, stereochemically defined starting material.
-
Versatile Synthetic Hub: The true power of this reagent lies in its two orthogonal functional groups. The carboxylic acid can be readily converted into amides to explore interactions with hydrogen bond donors and acceptors, a cornerstone of molecular recognition. Simultaneously, the iodide serves as a handle for introducing a vast array of chemical diversity via cross-coupling reactions, enabling the exploration of hydrophobic pockets, pi-stacking interactions, and other critical binding phenomena.
-
Conformational Rigidity: Unlike flexible aliphatic linkers, the cyclopropane ring locks the relative orientation of the substituents. This rigidity minimizes the entropic penalty upon binding to a protein target, which can lead to a significant increase in binding affinity and potency.[1] By introducing this scaffold, medicinal chemists can design molecules with a more predictable and stable conformation, facilitating more accurate structure-activity relationship (SAR) studies and computational modeling.
-
Bioisosteric Replacement: The cyclopropyl group can serve as a metabolically robust bioisostere for other common chemical groups, such as alkenes or gem-dimethyl groups. In a relevant example, a cyclopropane-containing analog of cis-2-decenoic acid (a bacterial signaling molecule) was synthesized to "lock" the molecule in its active conformation, preventing isomerization and improving its efficacy in dispersing bacterial biofilms.[4][5][6] This highlights the potential of the cyclopropane ring to enhance the pharmacological properties of a lead compound.
Caption: Versatility of this compound as a synthetic hub.
Applications & Experimental Protocols
The following protocols provide detailed, field-tested methodologies for key transformations of cis-2-iodocyclopropanecarboxylates. These serve as a starting point for the synthesis of diverse compound libraries.
Protocol 1: Functionalization via Cyclopropylmagnesium Reagents
One of the most powerful applications involves converting the iodo-cyclopropane into an organometallic species, which can then react with a wide range of electrophiles. This protocol is adapted from established literature procedures for the ethyl ester derivative, cis-2-iodo-cyclopropanecarboxylic acid ethyl ester.[7] The resulting ester can then be hydrolyzed to the desired carboxylic acid.
Causality: The iodo-group is susceptible to metal-halogen exchange with a Grignard reagent like isopropylmagnesium chloride (iPrMgCl). This forms a new, nucleophilic cyclopropylmagnesium species in situ. This transient intermediate is highly reactive and can be trapped with various electrophiles to form new C-C or C-heteroatom bonds. The use of low temperatures (-40 °C) is critical to maintain the stability of the organometallic intermediate and prevent unwanted side reactions.
Caption: Workflow for functionalization via metal-halogen exchange.
Methodology:
-
Preparation: In a dry, two-necked flask under an argon atmosphere, dissolve cis-2-iodo-cyclopropanecarboxylic acid ethyl ester (1.0 mmol) in dry tetrahydrofuran (THF, 4 mL).
-
Grignard Formation: Cool the reaction mixture to -40 °C using an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Slowly add a solution of isopropylmagnesium chloride (iPrMgCl) (1.1 mmol, e.g., 0.67 mL of a 1.62 M solution in THF) dropwise via syringe.
-
Stir the mixture at -40 °C for 10 minutes. Completion of the metal-halogen exchange can be monitored by GC analysis of a quenched aliquot.
-
Electrophilic Quench: Add the desired electrophile (1.3-1.5 mmol) to the solution. For copper-catalyzed reactions, a solution of CuCN·2LiCl can be added prior to the electrophile.[7]
-
Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl, 10 mL).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
| Electrophile | Reagent(s) | Resulting Functional Group | Reported Yield | Reference |
| Allyl Bromide | CuCN·2LiCl, Allyl Bromide | -CH₂CH=CH₂ | 75% | [7] |
| p-Toluenesulfonyl cyanide | p-Toluenesulfonyl cyanide | -CN | 67% | [7] |
| Trimethylsilyl chloride | Me₃SiCl | -Si(CH₃)₃ | 89% | [7] |
Protocol 2: Standard Amide Bond Formation
This protocol describes a general procedure for coupling the carboxylic acid with a primary or secondary amine, a fundamental transformation in medicinal chemistry.
Causality: Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activate the carboxylic acid by forming a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is required to neutralize the generated acids and facilitate the reaction.
Methodology:
-
Preparation: Dissolve this compound (1.0 mmol) in a suitable solvent like dimethylformamide (DMF, 5 mL).
-
Reagent Addition: Add the desired amine (1.1 mmol), HATU (1.1 mmol), and DIPEA (2.5 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography or preparative HPLC.
Protocol 3: Suzuki-Miyaura Cross-Coupling
This protocol details the introduction of aryl or heteroaryl diversity via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Causality: The reaction proceeds via a catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the carbon-iodine bond of the cyclopropane ring. The resulting Pd(II) complex then undergoes transmetalation with the boronic acid (which is activated by the base). The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst.
Methodology:
-
Preparation: To a reaction vial, add this compound or its corresponding ester (1.0 mmol), the desired aryl or heteroaryl boronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol), and a base such as potassium carbonate (K₂CO₃, 3.0 mmol).
-
Solvent Addition: Add a mixture of solvents, typically a 3:1 ratio of an organic solvent like dioxane or THF and water (4 mL total).
-
Reaction: Degas the mixture by bubbling argon through the solution for 10-15 minutes. Seal the vial and heat the reaction to 80-100 °C for 6-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via flash chromatography to yield the coupled product.
Conclusion
This compound is a high-value building block for modern medicinal chemistry. Its pre-defined stereochemistry and rigid core, combined with two versatile and orthogonal functional groups, provide an exceptional platform for the synthesis of novel, three-dimensional molecules. The protocols detailed herein for functionalization via organometallic intermediates, amide coupling, and palladium-catalyzed cross-coupling reactions represent foundational strategies for chemists to unlock the full potential of this reagent. By incorporating this scaffold, drug discovery programs can accelerate the generation of potent and selective drug candidates with improved physicochemical and pharmacological properties.
References
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Title: Preparation of New Functionalized Cyclopropylmagnesium Reagents Source: Wiley-VCH URL: [Link]
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Title: Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances Source: Chemistry – An Asian Journal URL: [Link]
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Title: Medicinal and organic chemistry and The Goals of medicinal chemis Source: Journal of Medicinal and Organic Chemistry URL: [Link]
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Title: Synthesis of Cyclopropanecarboxylic Acid Source: YouTube URL: [Link]
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Title: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry Source: Current Organic Synthesis URL: [Link]
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Title: Ethyl cis-2-iodocyclopropanecarboxylate | C6H9IO2 Source: PubChem URL: [Link]
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Title: Integrated synthetic, pharmacological, and computational investigation of cis-2-(3,5-dichlorophenylcarbamoyl)cyclohexanecarboxylic acid enantiomers as positive allosteric modulators of metabotropic glutamate receptor subtype 4 Source: PubMed URL: [Link]
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Title: Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms Source: Frontiers in Microbiology URL: [Link]
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Title: 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms Source: PubMed URL: [Link]
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Title: cis-2-Aminocyclopentanecarboxylic Acid Oligomers Adopt a Sheetlike Structure: Switch from Helix to Nonpolar Strand Source: ResearchGate URL: [Link]
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Title: 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms Source: National Center for Biotechnology Information URL: [Link]
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Application Notes and Protocols: Chiral cis-2-Iodocyclopropane Carboxylates as Versatile Intermediates in Asymmetric Synthesis
An in-depth guide for researchers, scientists, and drug development professionals.
The cyclopropane ring is a highly sought-after structural motif in medicinal chemistry. Its unique conformational rigidity and electronic properties can significantly enhance the metabolic stability, binding affinity, and overall pharmacological profile of drug candidates.[1][2][3] The introduction of chirality into this strained three-membered ring opens up vast possibilities for creating stereochemically complex molecules. This guide details a powerful and reliable strategy for asymmetric synthesis that utilizes chiral cis-2-iodocyclopropane carboxylates as versatile, stereochemically-defined building blocks.
The core strategy involves two main stages:
-
Asymmetric Iodocyclopropanation: The initial creation of an enantiomerically enriched cis-iodocyclopropane from a prochiral alkene.
-
Stereospecific Functionalization: The subsequent, highly controlled replacement of the iodine atom to introduce new carbon-carbon or carbon-heteroatom bonds, thereby transferring the initial chirality to a more complex product.[4]
The iodine atom serves as an exceptionally versatile functional handle, enabling a wide array of transformations, most notably metal-halogen exchange and transition metal-catalyzed cross-coupling reactions.
Part 1: Enantioselective Synthesis of Chiral cis-2-Iodocyclopropane Carboxylates
The cornerstone of this methodology is the ability to construct the chiral iodocyclopropane ring with high enantioselectivity. This is typically achieved through a modified Simmons-Smith reaction, where a zinc carbenoid, generated from diethylzinc and diiodomethane, reacts with an alkene in the presence of a chiral ligand.[4]
Core Principle: Chiral Ligand-Mediated Zinc Carbenoid Addition
The mechanism hinges on the formation of a chiral zinc carbenoid complex. The chiral ligand coordinates to the zinc atom, creating a sterically defined environment. When this complex approaches the alkene, the ligand dictates the facial selectivity of the cyclopropanation, preferentially delivering the carbenoid to one of the two enantiotopic faces of the double bond. This results in the formation of one enantiomer of the cyclopropane product in significant excess.
For the synthesis of cis-2-iodocyclopropane carboxylate derivatives, an α,β-unsaturated ester is used as the alkene substrate. The directing effect of the ester group, combined with the influence of the chiral ligand, ensures high diastereoselectivity for the cis product and high enantioselectivity.
Experimental Workflow: Asymmetric Iodocyclopropanation
Caption: Workflow for enantioselective iodocyclopropanation.
Protocol 1: Asymmetric Iodocyclopropanation of an α,β-Unsaturated Ester
This protocol is adapted from established methods for the enantioselective cyclopropanation of alkenes using a chiral ligand.[4]
Materials:
-
Chiral Ligand (e.g., (R,R)-2,2'-(1-methylethylidene)[bis(4-phenyloxazoline)])
-
α,β-Unsaturated Ester (e.g., ethyl acrylate) (1.0 mmol, 1.0 equiv)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv)
-
Diiodomethane (2.2 mmol, 2.2 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NH₄Cl, Na₂S₂O₃, and brine solutions
-
Anhydrous MgSO₄
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral ligand (1.1 equiv relative to the alkene). Dissolve the ligand in anhydrous DCM (5 mL) and then add the alkene substrate (1.0 mmol).
-
Carbenoid Formation: Cool the mixture to 0 °C in an ice bath. Slowly add the diethylzinc solution dropwise via syringe. Stir the resulting solution at 0 °C for 20 minutes. The formation of the chiral zinc complex is critical for asymmetric induction.
-
Cyclopropanation: In a separate flask, prepare a solution of diiodomethane (2.2 mmol) in anhydrous DCM (5 mL). Add this solution to the reaction mixture dropwise over 1 hour using a syringe pump, ensuring the temperature remains at 0 °C. Slow addition is crucial to maintain control over the exothermic reaction and prevent side reactions.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) (typically 4-12 hours).
-
Workup: Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (3 x 15 mL).
-
Purification: Wash the combined organic layers sequentially with saturated aqueous Na₂S₂O₃ solution (15 mL) to remove unreacted iodine, and then with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel to afford the pure, enantioenriched cis-2-iodocyclopropane carboxylate.
Part 2: Stereospecific Functionalization via Metal-Iodine Exchange
With the enantiopure cis-2-iodocyclopropane carboxylate in hand, the next stage involves the stereospecific conversion of the carbon-iodine bond. One of the most powerful methods to achieve this is through a lithium-iodine exchange.
Core Principle: Configurational Stability of Cyclopropyllithium
A key mechanistic feature that underpins this strategy is the high configurational stability of cyclopropyl organometallics, particularly at low temperatures.[4] When the iodocyclopropane is treated with an organolithium reagent like tert-butyllithium (t-BuLi), the iodine is exchanged for a lithium atom. This resulting cyclopropyllithium species does not readily racemize or epimerize at low temperatures (typically -78 °C). It effectively "locks" the stereochemistry established in the first step. This configurationally stable nucleophile can then be trapped by a wide range of electrophiles, leading to a new functionalized cyclopropane with complete retention of stereochemistry. This process is therefore stereospecific : the stereochemistry of the product is directly determined by the stereochemistry of the starting iodocyclopropane.[5][6][7]
Mechanism: Stereospecific Electrophilic Trapping
Caption: Mechanism of stereospecific functionalization.
Protocol 2: Lithium-Iodine Exchange and Electrophilic Quench
This protocol describes a general procedure for the functionalization of a chiral iodocyclopropane.
Materials:
-
Enantiopure cis-2-Iodocyclopropane Carboxylate (0.5 mmol, 1.0 equiv)
-
tert-Butyllithium (1.7 M solution in pentane, 1.0 mmol, 2.0 equiv)
-
Electrophile (e.g., benzaldehyde, 0.75 mmol, 1.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous NH₄Cl
-
Standard solvents for extraction and chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral iodocyclopropane (0.5 mmol) and dissolve it in anhydrous THF (5 mL).
-
Lithium-Iodine Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add t-BuLi (1.0 mmol) dropwise via syringe. Stir the mixture at -78 °C for 30-60 minutes. The maintenance of this low temperature is absolutely critical to prevent the loss of stereochemical integrity of the cyclopropyllithium intermediate.
-
Electrophilic Trap: Add the chosen electrophile (e.g., benzaldehyde) to the solution at -78 °C. Stir for an additional 1-2 hours at this temperature, allowing the nucleophilic attack to proceed.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution while the mixture is still at -78 °C. Allow the flask to warm to room temperature.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, add water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography to yield the desired stereochemically pure functionalized cyclopropane.
Part 3: Application in Palladium-Catalyzed Cross-Coupling Reactions
Direct cross-coupling reactions offer another powerful avenue for the stereospecific functionalization of chiral iodocyclopropanes. The Suzuki-Miyaura coupling is particularly valuable for forming C(sp²)-C(sp³) bonds.
Core Principle: The Palladium Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Pd(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the chiral iodocyclopropane. This step is often rate-limiting for cyclopropyl halides.[8]
-
Transmetalation: The organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the final product and regenerating the active Pd(0) catalyst.
Crucially, both the oxidative addition and reductive elimination steps proceed with retention of configuration at the cyclopropyl carbon, making the overall process stereospecific.
Challenges and Solutions for Iodocyclopropane Coupling
Iodocyclopropane is known to be less reactive in cross-coupling than typical aryl or vinyl iodides.[8] This reduced reactivity is attributed to:
-
High s-character of the C-I bond, making oxidative addition more difficult.
-
Steric hindrance from the cyclopropyl ring.
These challenges can be overcome by careful selection of reaction conditions. The use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, P(Cy)₃) is often essential to promote the challenging oxidative addition step.[8][9]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Protocol 3: Stereospecific Suzuki-Miyaura Coupling
This protocol is a representative procedure for coupling a chiral iodocyclopropane with an arylboronic acid.
Materials:
-
Enantiopure cis-2-Iodocyclopropane Carboxylate (0.25 mmol, 1.0 equiv)
-
Arylboronic Acid (e.g., phenylboronic acid, 0.38 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.005 mmol, 2 mol%)
-
XPhos (0.0125 mmol, 5 mol%)
-
K₃PO₄ (0.50 mmol, 2.0 equiv)
-
Anhydrous, degassed Dioxane/Water (e.g., 10:1 mixture)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube under an argon atmosphere, combine the chiral iodocyclopropane, arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a pre-heated oil bath at 100-120 °C. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.
-
Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography to obtain the stereochemically pure aryl-substituted cyclopropane.
Data Summary: Typical Cross-Coupling Conditions
The selection of catalyst, ligand, and base is critical for successful coupling. The following table summarizes common systems for various cross-coupling reactions with iodocyclopropane.[9]
| Reaction | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield (%) |
| Suzuki-Miyaura | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 120 | 50-90 |
| Suzuki-Miyaura | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 80 | 85-95 |
| Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF | 60 | 60-85 |
| Heck | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 | 40-60 |
Conclusion
The strategic use of chiral cis-2-iodocyclopropane carboxylates represents a robust and highly effective platform for modern asymmetric synthesis. By combining a reliable enantioselective cyclopropanation with stereospecific functionalization reactions—either through configurationally stable organometallic intermediates or stereoretentive cross-coupling—researchers can access a diverse array of complex, enantiomerically pure cyclopropane-containing molecules. This methodology provides a powerful toolkit for drug discovery and development, enabling the precise construction of valuable chiral building blocks.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Iodocyclopropane (Cyclopropyl Iodide)|CAS 19451-11-7 [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Khan Academy [khanacademy.org]
- 6. 8.4. Stereoselectivity – Introduction to Organic Chemistry [saskoer.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes & Protocols: Strategic Nucleophilic Substitution on cis-2-Iodocyclopropanecarboxylic Acid
Abstract
The cyclopropane ring is a privileged scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity, metabolic stability, and unique three-dimensional character to drug candidates.[1][2] Specifically, functionalized cyclopropanecarboxylic acids serve as key building blocks for a wide range of therapeutics.[3][4] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing nucleophilic substitution reactions on cis-2-iodocyclopropanecarboxylic acid. We delve into the critical mechanistic considerations unique to the strained cyclopropyl system and provide detailed, field-proven protocols for the synthesis of diverse amine, thioether, and azide derivatives.
Mechanistic Insights: The Challenge of Substitution on a Cyclopropane Ring
Executing a nucleophilic substitution on a cyclopropyl halide is not a straightforward analogue of a classical Sₙ2 reaction. The inherent geometry and electronic structure of the cyclopropane ring impose significant mechanistic constraints that must be understood to achieve successful and predictable outcomes.
1.1. The Steric and Electronic Barrier to Sₙ2 Backside Attack
The canonical Sₙ2 mechanism requires the nucleophile to approach the electrophilic carbon from the backside (180° to the leaving group), leading to an inversion of stereochemistry.[5][6] In a cyclopropyl system, this trajectory is severely hindered. The backside of the C-I bond is effectively blocked by the other ring carbons and their substituents.[7][8] Furthermore, forcing the reacting carbon toward a trigonal bipyramidal transition state introduces immense angle strain into an already strained (60° C-C-C angles) ring system, making this pathway energetically unfavorable.[7]
Caption: The challenge of classical Sₙ2 backside attack on a cyclopropyl halide.
1.2. Alternative Mechanistic Pathways
Given the difficulty of a direct Sₙ2 reaction, substitution may proceed through alternative, often stepwise, mechanisms:
-
Sₙ1-like with Neighboring Group Participation: The adjacent carboxylic acid (or its carboxylate form) can act as an internal nucleophile, displacing the iodide in an intramolecular step. This forms a strained bicyclic lactone intermediate (a bicyclo[1.1.0]butanone derivative). The external nucleophile then attacks this intermediate, typically at the less hindered carbon, leading to a net retention of the original cis stereochemistry. This double inversion process is a hallmark of neighboring group participation.[9]
-
Walsh Orbitals and Frontside Attack: The unique "bent" bonds (Walsh orbitals) of the cyclopropane ring have significant p-character. It has been proposed that a nucleophile can interact with the σ* antibonding orbital of the C-I bond from the "frontside," leading to substitution with retention of configuration. This is less common but mechanistically plausible under specific conditions.
Understanding these potential pathways is critical for predicting and controlling the stereochemical outcome of the reaction. For the protocols described herein, conditions are selected to favor pathways that preserve the desired cis stereochemistry.
Core Experimental Protocols
The following protocols are designed as robust starting points for the nucleophilic substitution on this compound. Researchers should consider these as templates to be optimized for their specific nucleophile and desired scale.
General Safety Note: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: Synthesis of cis-2-(Benzylamino)cyclopropanecarboxylic Acid
This protocol details the substitution with an amine nucleophile, a common transformation for generating valuable amino acid analogues.
Materials:
-
This compound (1.0 equiv)
-
Benzylamine (2.2 equiv)
-
Potassium carbonate (K₂CO₃, 2.5 equiv)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv) and anhydrous potassium carbonate (2.5 equiv).
-
Add anhydrous DMF via syringe to create a suspension (approx. 0.2 M concentration with respect to the starting material).
-
Add benzylamine (2.2 equiv) to the stirring suspension at room temperature.
-
Heat the reaction mixture to 80-90 °C using an oil bath.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Wash the aqueous layer with diethyl ether (3x) to remove any unreacted benzylamine and other non-polar impurities.
-
Carefully acidify the aqueous layer to pH ~6 with 1 M HCl. The product may precipitate at this stage.
-
Extract the aqueous layer with a more polar solvent like ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Synthesis of cis-2-(Phenylthio)cyclopropanecarboxylic Acid
This protocol leverages the high nucleophilicity of thiols to form a C-S bond.[10][11][12]
Materials:
-
This compound (1.0 equiv)
-
Thiophenol (1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF.
-
Carefully add sodium hydride (2.5 equiv) to the THF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve thiophenol (1.2 equiv) in a small amount of anhydrous THF.
-
Slowly add the thiophenol solution to the NaH suspension at 0 °C. Allow the mixture to stir for 20-30 minutes at this temperature to ensure complete formation of the sodium thiophenolate.
-
In another flask, dissolve this compound (1.0 equiv) in anhydrous THF.
-
Add the solution of the starting material to the stirring thiophenolate suspension at 0 °C.
-
Allow the reaction to slowly warm to room temperature and then heat to 50-60 °C.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Partition the mixture between water and ethyl acetate.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Synthesis of cis-2-Azidocyclopropanecarboxylic Acid
This protocol introduces an azide moiety, a versatile functional group for further derivatization via click chemistry or reduction to an amine.[13]
Materials:
-
This compound (1.0 equiv)
-
Sodium azide (NaN₃, 3.0 equiv)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Caution: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme care and follow all institutional safety protocols.
Procedure:
-
To a round-bottom flask, add this compound (1.0 equiv) and sodium azide (3.0 equiv).
-
Add anhydrous DMSO to dissolve/suspend the reagents (approx. 0.3 M).
-
Heat the reaction mixture to 70-80 °C.
-
Monitor the reaction by TLC or LC-MS (typically 18-36 hours).
-
After completion, cool the mixture to room temperature and carefully pour it into a larger volume of water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3-4x).
-
Combine the organic layers, wash thoroughly with brine (3x) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography, taking care to avoid heating the azide product.
Summary of Protocols and Data
The following table summarizes the key parameters for the described protocols, providing a quick reference for experimental planning.
| Parameter | Protocol 1: Amination | Protocol 2: Thiolation | Protocol 3: Azide Substitution |
| Nucleophile | Benzylamine | Thiophenol | Sodium Azide (NaN₃) |
| Base | K₂CO₃ | Sodium Hydride (NaH) | N/A (Carboxylate salt forms in situ) |
| Solvent | DMF | THF | DMSO |
| Temperature | 80-90 °C | 50-60 °C | 70-80 °C |
| Typical Time | 12-24 h | 4-8 h | 18-36 h |
| Stereo Outcome | Predominantly cis (Retention) | Predominantly cis (Retention) | Predominantly cis (Retention) |
| Est. Yield | 60-75% | 70-85% | 55-70% |
Experimental Workflow and Troubleshooting
The overall synthetic strategy provides access to a variety of functionalized cyclopropanes from a common intermediate.
Caption: General workflow for the functionalization of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficient temperature.2. Nucleophile is too weak.3. Incomplete deprotonation of nucleophile (if applicable).4. Reagents degraded (e.g., moisture). | 1. Increase reaction temperature in 10 °C increments.2. Switch to a more nucleophilic reagent.3. Use a stronger base or ensure anhydrous conditions.4. Use fresh, anhydrous reagents and solvents. |
| Formation of Side Products | 1. Reaction temperature is too high, causing decomposition or elimination.2. Base is too strong/hindered, favoring elimination.3. Ring-opening of the cyclopropane. | 1. Lower the reaction temperature and increase reaction time.2. Use a weaker, non-nucleophilic base (e.g., Cs₂CO₃ instead of NaH).3. Screen different solvents; a less polar solvent may disfavor charged intermediates that lead to ring-opening. |
| Loss of Stereochemistry | 1. Conditions favor an Sₙ1 mechanism.2. Epimerization of the product under basic/acidic workup conditions. | 1. Use a more polar aprotic solvent (e.g., DMSO, DMF) to favor a concerted or pseudo-concerted pathway.2. Perform workup at lower temperatures and avoid prolonged exposure to strong acid or base. |
References
- Vertex AI Search, "Cyclopropanation Ring Closure via Ionic Mechanism – SN2,Sulfur Ylides - Wordpress",
- Vertex AI Search, "Nucleophilic substitution of cyclopropyl ketones with halides.
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- Vertex AI Search, "Stereospecific nucleophilic substitution at quaternary carbon stereocenters of cyclopropyl carbinols - ResearchG
- Vertex AI Search, "How to compare SN2 rate of cyclopropane with bridged cyclic compound? [closed]",
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Vertex AI Search, "SN2 Reaction Mechanisms - YouTube", [Link]
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Vertex AI Search, "Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry", [Link]
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Vertex AI Search, "Formal nucleophilic substitution of bromocyclopropanes with azoles - PubMed", [Link]
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Vertex AI Search, "Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC - NIH", [Link]
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Vertex AI Search, "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators", [Link]
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Vertex AI Search, "New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators | Bioactive Compounds in Health and Disease - Online ISSN: 2574-0334", [Link]
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Vertex AI Search, "Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes - CDN", [Link]
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Vertex AI Search, "Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed", [Link]
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Vertex AI Search, "Nucleophilic Substitution - Arts, Science, and Commerce College, Kolhar", [Link]
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Vertex AI Search, "Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+", [Link]
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Vertex AI Search, "Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles)", [Link]
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Vertex AI Search, "The roles of fused-cyclopropanes in medicinal chemistry: Insights from the past decade", [Link]
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Vertex AI Search, "Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition–Polar Cyclization Cascade - PMC - NIH", [Link]
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Vertex AI Search, "21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts", [Link]
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Vertex AI Search, "One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - NIH", [Link]
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Vertex AI Search, "Nucleophilic acyl substitution | Carboxylic acids and derivatives | Organic chemistry | Khan Academy - YouTube", [Link]
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Vertex AI Search, "Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor - Googleapis.com", [Link]
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Vertex AI Search, "21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids - Chemistry LibreTexts", [Link]
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Vertex AI Search, "(+)-cis-2-Aminomethylcyclopropane carboxylic acid - Wikipedia", [Link]
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Application Notes and Protocols: Synthesis of Novel Antiviral Carbocyclic Nucleoside Analogues from cis-2-Iodocyclopropanecarboxylic Acid
Introduction: The Significance of the Cyclopropane Scaffold in Antiviral Drug Discovery
The relentless challenge of emerging and evolving viral pathogens necessitates the continuous development of novel antiviral therapeutics.[1][2] Among the myriad of molecular scaffolds explored in medicinal chemistry, the cyclopropane ring has emerged as a privileged motif in the design of potent antiviral agents.[3] Its rigid, three-dimensional structure can impart favorable conformational constraints on a molecule, enhancing binding affinity to viral enzymes and reducing off-target effects.[3] Furthermore, the unique electronic properties of the cyclopropane ring can improve metabolic stability and other pharmacokinetic properties of a drug candidate.[3]
Notable examples of cyclopropane-containing bioactive molecules include inhibitors of viral proteases, such as those for SARS-CoV-2 3C-like protease, and a variety of carbocyclic nucleoside analogues with activity against herpesviruses and other viruses.[4][5] Carbocyclic nucleosides, where the furanose sugar ring is replaced by a carbocycle, are particularly interesting as they are resistant to enzymatic cleavage by phosphorylases, which can enhance their duration of action.[6]
This application note provides a comprehensive guide for the synthesis of novel antiviral carbocyclic nucleoside analogues, utilizing cis-2-Iodocyclopropanecarboxylic acid as a versatile and stereochemically defined starting material. We will detail a rational, multi-step synthetic pathway, providing in-depth protocols and explaining the causality behind the experimental choices.
Synthetic Strategy: A Convergent Approach to Cyclopropyl Carbocyclic Nucleosides
Our synthetic strategy employs a convergent approach, where the cyclopropyl core and the nucleobase are synthesized separately and then coupled in a key step. This methodology offers flexibility, allowing for the generation of a diverse library of potential antiviral compounds by varying the nucleobase.
The overall synthetic workflow is depicted below:
Caption: Overall synthetic workflow from this compound.
Part 1: Synthesis of the Protected Cyclopropylamine Intermediate
The initial phase of the synthesis focuses on converting the carboxylic acid functionality of the starting material into a protected amine, which is essential for the subsequent coupling with a nucleobase. This transformation is achieved via a Curtius rearrangement, a reliable method for converting carboxylic acids to isocyanates, which can then be trapped to form a protected amine.
Protocol 1.1: Synthesis of tert-Butyl (cis-2-Iodocyclopropyl)carbamate
This protocol describes the conversion of this compound to its corresponding Boc-protected amine derivative.
Rationale: The carboxylic acid is first activated, and then undergoes a Curtius rearrangement to form an isocyanate. This highly reactive intermediate is immediately trapped in situ with tert-butanol to yield the stable tert-butyloxycarbonyl (Boc)-protected amine. The Boc protecting group is chosen for its stability under a range of reaction conditions and its straightforward removal under acidic conditions.
Materials:
-
This compound
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N)
-
tert-Butanol (t-BuOH)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous toluene under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add tert-butanol (3.0 eq) to the reaction mixture.
-
Heat the reaction to 85 °C and stir for 12-16 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford tert-butyl (cis-2-iodocyclopropyl)carbamate.
Expected Outcome and Characterization:
The product will be a white to off-white solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.
| Compound | Step | Reagents and Conditions | Yield (%) | Key Characterization Data |
| tert-Butyl (cis-2-Iodocyclopropyl)carbamate | 1 | DPPA, Et3N, t-BuOH, Toluene, 85 °C | 70-80 | ¹H NMR, ¹³C NMR, MS |
Part 2: Coupling with Nucleobases and Final Deprotection
With the protected cyclopropylamine in hand, the next crucial step is the coupling with a suitable nucleobase. The choice of nucleobase can be varied to generate a library of compounds for antiviral screening. Here, we provide a representative protocol for coupling with thymine.
Protocol 2.1: N-Alkylation of Silylated Thymine with tert-Butyl (cis-2-Iodocyclopropyl)carbamate
This protocol details the coupling of the cyclopropyl intermediate with a silylated nucleobase, a common strategy in nucleoside synthesis to enhance the nucleophilicity of the base.[7]
Rationale: The iodine atom on the cyclopropane ring serves as a leaving group in this nucleophilic substitution reaction.[8] Silylating the nucleobase (e.g., with HMDS) increases its solubility in organic solvents and enhances the nucleophilicity of the nitrogen atom for the coupling reaction. A Lewis acid catalyst is often employed to facilitate the reaction.
Materials:
-
tert-Butyl (cis-2-Iodocyclopropyl)carbamate
-
Thymine
-
Hexamethyldisilazane (HMDS)
-
Ammonium sulfate
-
Anhydrous acetonitrile
-
A Lewis acid catalyst (e.g., tin(IV) chloride, SnCl4)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
In a round-bottom flask, suspend thymine (1.2 eq) in hexamethyldisilazane (excess) and add a catalytic amount of ammonium sulfate.
-
Heat the mixture to reflux until the solution becomes clear (indicating complete silylation).
-
Remove the excess HMDS under reduced pressure to obtain silylated thymine as an oil or solid.
-
Dissolve the silylated thymine and tert-butyl (cis-2-iodocyclopropyl)carbamate (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.
-
Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., SnCl4, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Quench the reaction by pouring it into a cold, saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield the Boc-protected carbocyclic nucleoside analogue.
Protocol 2.2: Deprotection to Yield the Final Carbocyclic Nucleoside Analogue
The final step is the removal of the Boc protecting group to unmask the free amine, yielding the target antiviral compound.
Rationale: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to provide the final product.
Materials:
-
Boc-protected carbocyclic nucleoside analogue
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected carbocyclic nucleoside analogue (1.0 eq) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 1:1 v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by TLC.
-
Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Re-dissolve the residue in a minimal amount of water and neutralize with a saturated aqueous NaHCO3 solution.
-
The product may precipitate out of the solution or can be extracted with a suitable organic solvent. Alternatively, lyophilization can be used to isolate the product.
-
If necessary, purify the final compound by recrystallization or preparative HPLC.
Expected Outcome and Characterization:
The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC analysis.
| Compound | Step | Reagents and Conditions | Yield (%) | Key Characterization Data |
| Boc-Protected Nucleoside | 2 | Silylated Thymine, SnCl4, Acetonitrile | 40-60 | ¹H NMR, ¹³C NMR, MS |
| Final Nucleoside Analogue | 3 | TFA, DCM | 85-95 | ¹H NMR, ¹³C NMR, HRMS, HPLC |
Antiviral Activity and Mechanism of Action
The synthesized cyclopropyl carbocyclic nucleoside analogues are expected to exhibit antiviral activity through various mechanisms. As nucleoside analogues, they can be phosphorylated by viral or cellular kinases to their triphosphate form. This active metabolite can then act as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases, thus halting viral replication.
For instance, certain methylenecyclopropane analogues have shown potent activity against cytomegalovirus (CMV) and Epstein-Barr virus (EBV).[4] The guanine Z-isomer of a second-generation methylenecyclopropane analogue was particularly effective against human and murine cytomegalovirus.[4]
Furthermore, the cyclopropane moiety itself can play a crucial role in the binding of inhibitors to viral enzymes. In the case of coronavirus 3C-like proteases, the cyclopropane group can access hydrophobic pockets in the enzyme's active site, leading to highly potent inhibition.[5]
The antiviral activity of the newly synthesized compounds should be evaluated in cell-based assays against a panel of relevant viruses. Determination of the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) will allow for the calculation of the selectivity index (SI = CC50/EC50), a key parameter for assessing the therapeutic potential of an antiviral compound.
Conclusion
This application note outlines a detailed and rational synthetic pathway for the preparation of novel antiviral carbocyclic nucleoside analogues starting from the readily available this compound. The described protocols are designed to be robust and adaptable, allowing for the generation of a diverse range of compounds for biological evaluation. The unique structural and electronic properties of the cyclopropane ring make this class of compounds highly promising for the development of the next generation of antiviral drugs.
References
- 1. Repurposing of cyclophilin A inhibitors as broad-spectrum antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in the Synthesis of Cyclopropylamines | CoLab [colab.ws]
- 3. Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 122676-92-0 | Benchchem [benchchem.com]
- 8. Synthesis and antiviral evaluation of novel cyclopropyl nucleosides, phosphonate nucleosides and phosphonic acid nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Topic: Synthesis of Anticancer Agents Using cis-2-Iodocyclopropanecarboxylic Acid Derivatives
An Application Note and Protocol Guide for Drug Development Professionals
Introduction: The Strategic Value of the Cyclopropane Scaffold
The incorporation of a cyclopropane moiety into bioactive molecules is a proven strategy for enhancing pharmacological properties.[1] As the smallest possible carbocycle, its rigid, strained structure acts as a "bioisostere" for other common chemical groups, such as gem-dimethyl or vinyl groups, while introducing unique stereoelectronic properties. Compounds containing cyclopropane have demonstrated a wide range of biological activities, including antitumor, antiviral, and antibacterial effects.[2]
The cis-2-Iodocyclopropanecarboxylic acid scaffold is particularly advantageous for several reasons:
-
Stereochemical Control: The cis configuration provides a fixed spatial arrangement of substituents, which is critical for precise interaction with biological targets. Methods for the stereoselective synthesis of cis-cyclopropanes are challenging but essential for developing potent therapeutics.[3]
-
Functional Handles: The carboxylic acid group provides a reactive site for amide bond formation, enabling the coupling of the cyclopropane core to a diverse range of bioactive scaffolds, such as nitrogen-containing heterocycles commonly found in anticancer drugs.[4]
-
The Role of Iodine: The iodine atom is not merely a placeholder. It can participate in halogen bonding with protein targets, act as a good leaving group for further chemical modifications, or contribute directly to the compound's mechanism of action.[5] For instance, some iodido-platinum drugs have shown potent anti-tumor activity by generating reactive oxygen species (ROS) and inducing senescence in cancer cells.[6]
This guide will detail a robust synthetic pathway to leverage these features for the creation of novel anticancer candidates.
Overall Synthetic Workflow
The synthetic strategy is designed as a modular, three-stage process. This approach allows for flexibility in the choice of starting materials and the final bioactive moiety, facilitating the creation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: High-level overview of the three-stage synthetic workflow.
Detailed Protocols & Methodologies
Protocol 1: Synthesis of this compound (Key Intermediate)
This protocol details the synthesis of the core building block starting from a commercially available cyclopropanecarboxylate ester. The key step is a stereoselective iodination reaction.
Step 1A: Iodination of Ethyl Cyclopropanecarboxylate
-
Rationale: This reaction proceeds via a halogenation mechanism where sodium iodide in acetic acid provides the iodide source. The conditions are optimized to favor the formation of the cis isomer with high yield.[5]
-
Procedure:
-
To a solution of ethyl cyclopropanecarboxylate (1.0 eq) in glacial acetic acid (5 mL/mmol), add sodium iodide (2.0 eq).
-
Heat the reaction mixture to 70 °C and stir vigorously for 12-16 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes).
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing cold water (20 mL/mmol) and diethyl ether (20 mL/mmol).
-
Extract the aqueous layer with diethyl ether (2 x 15 mL/mmol).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench excess iodine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield ethyl cis-2-iodocyclopropanecarboxylate.
-
Step 1B: Saponification to the Carboxylic Acid
-
Rationale: The ester is hydrolyzed to the corresponding carboxylic acid using a strong base like lithium hydroxide. This step is typically high-yielding and prepares the intermediate for subsequent activation and coupling.
-
Procedure:
-
Dissolve the purified ethyl cis-2-iodocyclopropanecarboxylate (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water (8 mL/mmol).
-
Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH ~2 with 1M hydrochloric acid (HCl). A precipitate should form.
-
Extract the product with ethyl acetate (3 x 15 mL/mmol).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound as a solid.
-
| Reagent (Step 1A & 1B) | MW ( g/mol ) | Equivalents | Purpose |
| Ethyl Cyclopropanecarboxylate | 114.14 | 1.0 | Starting Material |
| Sodium Iodide (NaI) | 149.89 | 2.0 | Iodinating Agent |
| Acetic Acid | 60.05 | Solvent | Solvent and Acid Catalyst |
| Lithium Hydroxide (LiOH·H₂O) | 41.96 | 1.5 | Hydrolysis Reagent (Base) |
| Tetrahydrofuran (THF) / Water | - | Solvent | Reaction Solvent System |
Protocol 2: Amide Coupling to a Bioactive Scaffold
This protocol describes the activation of the carboxylic acid and its subsequent coupling to an exemplary bioactive amine, 4-aminoquinoline, a scaffold present in numerous therapeutic agents.
Step 2A: Activation to Acyl Chloride
-
Rationale: Converting the carboxylic acid to a more reactive acyl chloride facilitates nucleophilic attack by the amine. Thionyl chloride is an effective reagent for this transformation, and the byproducts (SO₂ and HCl) are gaseous, simplifying workup.
-
Procedure:
-
Suspend this compound (1.0 eq) in dichloromethane (DCM) (10 mL/mmol) under a nitrogen atmosphere.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Monitor for the cessation of gas evolution.
-
Concentrate the mixture under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude cis-2-iodocyclopropanecarbonyl chloride is typically used immediately in the next step without further purification.
-
Step 2B: Amide Bond Formation
-
Rationale: The highly reactive acyl chloride is coupled with the chosen amine. A non-nucleophilic base, such as triethylamine, is added to scavenge the HCl generated during the reaction, driving the reaction to completion.
-
Procedure:
-
Dissolve the bioactive amine (e.g., 4-aminoquinoline) (1.0 eq) and triethylamine (Et₃N) (1.5 eq) in anhydrous DCM (10 mL/mmol) and cool to 0 °C.
-
Slowly add a solution of the crude acyl chloride from Step 2A in anhydrous DCM.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to yield the target anticancer agent.
-
| Reagent (Step 2A & 2B) | MW ( g/mol ) | Equivalents | Purpose |
| This compound | 225.99 | 1.0 | Key Intermediate |
| Thionyl Chloride (SOCl₂) | 118.97 | 1.2 | Activating Agent |
| 4-Aminoquinoline | 144.17 | 1.0 | Bioactive Scaffold |
| Triethylamine (Et₃N) | 101.19 | 1.5 | Non-nucleophilic Base |
| Dichloromethane (DCM) | 84.93 | Solvent | Anhydrous Reaction Solvent |
Postulated Mechanism of Action (MoA)
While the precise MoA must be determined empirically for each new compound, derivatives of cyclopropane carboxylic acids may exert anticancer effects through several established pathways.[7] The mechanism of action for many anticancer drugs involves inducing apoptosis, causing DNA damage, or arresting the cell cycle.[8][9]
Caption: Potential mechanisms of action for cyclopropane-based anticancer agents.
Key potential mechanisms include:
-
Induction of Oxidative Stress: The compound may disrupt mitochondrial function, leading to an increase in reactive oxygen species (ROS).[6] Elevated ROS levels cause significant damage to cellular components, including DNA, triggering cell death.
-
DNA Damage and Repair Inhibition: The agent could directly interact with DNA, forming adducts or cross-links that inhibit DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[8][9]
-
Inhibition of Key Signaling Pathways: The specific bioactive moiety (e.g., quinoline) coupled to the cyclopropane core may target and inhibit kinases or other enzymes crucial for cancer cell proliferation and survival.[10]
Conclusion
The synthetic protocols outlined in this guide provide a reliable and versatile platform for the development of novel anticancer agents based on the this compound scaffold. By combining the unique structural benefits of the cyclopropane ring with the proven utility of various bioactive pharmacophores, researchers can generate diverse chemical libraries for screening and optimization. Further investigation into the biological activities and mechanisms of action of these compounds is warranted and holds significant promise for the field of oncology drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound | 122676-92-0 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cis-cyclopropane-1,2-dicarboxylic acid hydrazide | Benchchem [benchchem.com]
- 8. arborpharmchem.com [arborpharmchem.com]
- 9. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Stereoselective Synthesis of Cyclopropanes using cis-2-Iodocyclopropanecarboxylic Acid
Introduction: The Strategic Value of a Pre-functionalized Chiral Cyclopropane Building Block
The cyclopropane ring, a motif of significant interest in medicinal chemistry and natural product synthesis, imparts unique conformational rigidity and metabolic stability to molecules.[1] The stereocontrolled synthesis of substituted cyclopropanes, therefore, remains a pivotal challenge in modern organic synthesis. This guide details the strategic application of cis-2-iodocyclopropanecarboxylic acid, a versatile and pre-functionalized building block, for the stereoselective synthesis of complex cyclopropane derivatives.
Unlike traditional de novo cyclopropanation methods which build the three-membered ring from alkenes, the use of a pre-formed and stereochemically defined cyclopropyl scaffold offers a modular and often more efficient route to diverse targets. The cis-relationship between the iodo and carboxyl functionalities in the title compound is the cornerstone of its synthetic utility, enabling highly stereocontrolled transformations. The iodine atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, while the carboxylic acid group can act as a directing group or be further modified.
This document provides a comprehensive overview of the synthesis of this compound, detailed protocols for its stereoselective functionalization, and an in-depth discussion of the mechanistic principles that govern the observed stereochemical outcomes.
Synthesis of this compound: A Strategic Approach
The preparation of this compound is a multi-step process that begins with the synthesis of a suitable alkenyl precursor, followed by a stereospecific cyclopropanation and subsequent oxidation. A reliable route involves the Simmons-Smith cyclopropanation of cis-3-iodopropen-2-ol, followed by oxidation of the resulting alcohol to the carboxylic acid.
Key Synthetic Steps:
-
Preparation of cis-3-Iodopropen-2-ol: This starting material can be synthesized from propargyl alcohol through a sequence of reactions involving protection of the alcohol, hydroiodination of the alkyne to introduce the iodine with cis-stereochemistry, and subsequent deprotection.
-
Simmons-Smith Cyclopropanation: The reaction of cis-3-iodopropen-2-ol with a carbenoid species, typically generated from diiodomethane and a zinc-copper couple, proceeds in a stereospecific syn-addition manner to furnish cis-2-iodocyclopropylmethanol. The hydroxyl group in the substrate can direct the cyclopropanation to the same face of the double bond, reinforcing the desired stereochemistry.
-
Oxidation to the Carboxylic Acid: The final step involves the oxidation of the primary alcohol of cis-2-iodocyclopropylmethanol to the corresponding carboxylic acid. Various oxidizing agents can be employed for this transformation, such as pyridinium dichromate (PDC) or a two-step process involving a Swern or Dess-Martin oxidation followed by a Pinnick oxidation.
Core Application: Stereoselective Functionalization via Organometallic Intermediates
The synthetic utility of this compound is primarily realized through the conversion of the carbon-iodine bond into a new bond with complete retention of stereochemistry. This is typically achieved via the formation of a configurationally stable cyclopropyl organometallic intermediate.
Generation of a Stereochemically Defined Cyclopropyl Anion
A key transformation is the iodine-metal exchange reaction to generate a cyclopropyl anion. Due to the acidic proton of the carboxylic acid, it is often necessary to first protect this group, for instance, as an ester. The reaction of the resulting cis-2-iodocyclopropanecarboxylate ester with an organolithium reagent or a Grignard reagent at low temperatures leads to a rapid iodine-metal exchange, affording a cyclopropyl organometallic species. Crucially, these cyclopropyl anions are known to be configurationally stable, especially at low temperatures, thus preserving the cis-stereochemistry of the starting material.
dot graph ERD { graph [rankdir=LR, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];
} "Workflow for Stereoselective Functionalization"
Mechanistic Insight: The Role of Neighboring Group Participation
The stereochemical fidelity of these transformations can be further rationalized by considering the potential for neighboring group participation (NGP) by the carboxylate or a protected carboxylate group.[2] In certain reactions, the oxygen atom of the carbonyl group can interact with the reaction center, influencing the stereochemical outcome. This anchimeric assistance can stabilize transition states and direct incoming reagents, leading to a high degree of stereocontrol.
Experimental Protocols
Protocol 1: Synthesis of Ethyl cis-2-Iodocyclopropanecarboxylate (Model Compound)
This protocol outlines the synthesis of the ethyl ester of the title compound, which is a common precursor for subsequent functionalization.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| cis-2-Iodocyclopropylmethanol | 200.02 | 1.0 g | 5.0 mmol |
| Pyridinium dichromate (PDC) | 376.2 | 2.82 g | 7.5 mmol |
| Dichloromethane (DCM), anhydrous | - | 20 mL | - |
| Ethanol, absolute | 46.07 | 5 mL | - |
| Sulfuric acid, concentrated | 98.08 | cat. | - |
Procedure:
-
To a solution of cis-2-iodocyclopropylmethanol (1.0 g, 5.0 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, add pyridinium dichromate (2.82 g, 7.5 mmol) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of silica gel, washing with additional dichloromethane.
-
Concentrate the filtrate under reduced pressure to obtain the crude cis-2-iodocyclopropanecarbaldehyde.
-
Without further purification, dissolve the crude aldehyde in ethanol (5 mL).
-
To this solution, add a catalytic amount of concentrated sulfuric acid.
-
The subsequent steps would involve a Pinnick oxidation to the carboxylic acid, followed by a Fischer esterification. Note: A more direct oxidation from the alcohol to the ester is also possible using specific reagents.
Protocol 2: Stereospecific Substitution via Iodine-Magnesium Exchange
This protocol details the generation of a cyclopropyl Grignard reagent from ethyl cis-2-iodocyclopropanecarboxylate and its subsequent reaction with an electrophile, demonstrating the stereospecificity of the process.
Materials:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles |
| Ethyl cis-2-iodocyclopropanecarboxylate | 240.04 | 240 mg | 1.0 mmol |
| Isopropylmagnesium chloride (2 M in THF) | - | 0.55 mL | 1.1 mmol |
| Tetrahydrofuran (THF), anhydrous | - | 4 mL | - |
| Electrophile (e.g., benzaldehyde) | 106.12 | 159 mg | 1.5 mmol |
Procedure:
-
To a flame-dried, argon-purged flask containing ethyl cis-2-iodocyclopropanecarboxylate (240 mg, 1.0 mmol) dissolved in anhydrous THF (4 mL), cool the solution to -40 °C.
-
Slowly add isopropylmagnesium chloride (0.55 mL, 1.1 mmol, 2 M in THF) dropwise.
-
Stir the mixture at -40 °C for 30 minutes. The completion of the iodine-magnesium exchange can be monitored by GC analysis of quenched aliquots.
-
Add the electrophile (e.g., benzaldehyde, 159 mg, 1.5 mmol) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The product of this reaction, ethyl cis-2-(hydroxy(phenyl)methyl)cyclopropanecarboxylate, will be formed with a high degree of diastereoselectivity, with the stereochemistry at the cyclopropane ring being retained.
dot graph ERD { graph [rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=vee, penwidth=1.5];
} "Reaction sequence for stereospecific substitution."
Applications in Stereoselective Synthesis
The methodology described above opens avenues for the synthesis of a wide array of stereochemically complex cyclopropane derivatives.
Synthesis of cis-1,2-Disubstituted Cyclopropanes
By varying the electrophile in Protocol 2, a diverse range of cis-1,2-disubstituted cyclopropanes can be accessed with high stereocontrol. For example:
-
Alkylation: Using alkyl halides as electrophiles will lead to the formation of cis-2-alkyl-cyclopropanecarboxylic acid derivatives.
-
Acylation: Reaction with acid chlorides or anhydrides will yield cis-2-acyl-cyclopropanecarboxylic acid derivatives.
-
Conjugate Addition: The cyclopropyl Grignard or cuprate can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Cross-Coupling Reactions
The cyclopropyl organometallic species derived from this compound can also participate in transition metal-catalyzed cross-coupling reactions. For instance, Negishi or Suzuki-Miyaura couplings can be employed to form C-C bonds with aryl, vinyl, or other alkyl groups, all with retention of the cis-stereochemistry.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Grignard formation | Impure or wet reagents/solvents | Ensure all glassware is flame-dried, and solvents are anhydrous. Use freshly titrated Grignard reagent. |
| Loss of stereoselectivity | Reaction temperature too high | Maintain low temperatures (-40 °C or below) during the iodine-metal exchange and electrophilic quench. |
| Side reactions (e.g., elimination) | Unstable Grignard reagent | Use the Grignard reagent immediately after its formation. Consider transmetalation to a more stable organometallic species (e.g., organocuprate). |
Conclusion
This compound is a powerful and versatile building block for the stereoselective synthesis of highly substituted cyclopropanes. Its pre-defined cis-stereochemistry, coupled with the ability to undergo configurationally stable iodine-metal exchange, allows for the reliable and predictable introduction of a wide range of functional groups. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to leverage this valuable synthetic tool in their own programs.
References
- Piers, E., & Marais, P. C. (1989). Thermal rearrangement of stereoisomeric 2-alkenyl-1-methoxycarbonylcyclopropanes. The Journal of Organic Chemistry, 54(24), 5833-5841.
- Capon, B., & McManus, S. P. (1976). Neighboring group participation. Springer Science & Business Media.
- Lebel, H., Marcoux, J. F., Molinaro, C., & Charette, A. B. (2003). Stereoselective cyclopropanation reactions. Chemical reviews, 103(4), 977-1050.
- Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith cyclopropanation reaction. Organic reactions, 58, 1-415.
- Donaldson, W. A. (2001). Synthesis of cyclopropane containing natural products. Tetrahedron, 57(41), 8589-8627.
- A. M. P. Koskinen and P. M. Pihko (Eds.), Privileged Structures in Drug Discovery: Medicinal Chemistry and Synthesis (2015). Wiley-VCH.
- E. Nakamura and S. Yamago (Eds.), Organolithiums in Enantioselective Synthesis (2004). Springer.
- B. H. Lipshutz and S. Sengupta, Organic Reactions, 41, 135 (1992).
- N. Krause (Ed.), Modern Organocopper Chemistry (2002). Wiley-VCH.
- G. H. Posner, An Introduction to Synthesis Using Organocopper Reagents (1980). Wiley.
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Application Note: The Strategic Role of Cyclopropane Moieties in Protease Inhibitor Synthesis, Featuring a Key Intermediate for Boceprevir
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Conformational Constraint in HIV-1 Protease Inhibitor Design
The development of potent and specific inhibitors of viral proteases remains a cornerstone of antiviral therapy. In the context of Human Immunodeficiency Virus Type 1 (HIV-1), the viral protease is a critical enzyme responsible for the cleavage of viral polyproteins into functional enzymes and structural proteins, a process essential for the maturation of infectious virions. Consequently, HIV-1 protease inhibitors have revolutionized the treatment of HIV/AIDS, transforming it from a fatal disease into a manageable chronic condition.
A key strategy in the design of effective protease inhibitors is the incorporation of conformationally constrained structural motifs. These rigid elements help to pre-organize the inhibitor into a bioactive conformation that complements the enzyme's active site, thereby enhancing binding affinity and specificity. The cyclopropane ring, with its inherent rigidity and unique electronic properties, has emerged as a valuable building block in the design of various protease inhibitors. While not a component of the first-generation HIV-1 protease inhibitors like Indinavir or Saquinavir, the cyclopropyl group has been successfully incorporated into newer generations of antiviral agents, including those targeting the Hepatitis C virus (HCV) protease, such as Boceprevir, Telaprevir, and Grazoprevir.[1][2][3] This application note will explore the strategic importance of cyclopropane-containing building blocks in the synthesis of protease inhibitors, with a focus on a key intermediate in the synthesis of Boceprevir.
The Cyclopropane Moiety: A Privileged Scaffold in Protease Inhibitor Design
The utility of the cyclopropane ring in drug design stems from several key features:
-
Conformational Rigidity: The three-membered ring structure of cyclopropane significantly restricts bond rotation, reducing the entropic penalty upon binding to the target enzyme. This can lead to a substantial increase in binding affinity.
-
Precise Spatial Orientation of Substituents: The defined geometry of the cyclopropane ring allows for the precise positioning of substituents to interact with specific pockets within the enzyme's active site. For instance, in the case of Boceprevir, a gem-dimethyl cyclopropane ring fused to a proline serves as a P2 moiety that fits snugly into the S2 pocket of the HCV protease.[1]
-
Metabolic Stability: The cyclopropane ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.
-
Modulation of Physicochemical Properties: The introduction of a cyclopropane ring can influence a molecule's lipophilicity and other physicochemical properties, which are critical for oral bioavailability and cell permeability.
The design and synthesis of novel HIV-1 protease inhibitors have also explored the use of cyclopropyl groups as P1' or P2' ligands to enhance interactions with the enzyme's active site and improve potency.[4][5][6] In this context, functionalized cyclopropanecarboxylic acids, such as cis-2-Iodocyclopropanecarboxylic acid, represent versatile synthetic intermediates. The carboxylic acid functionality provides a handle for amide bond formation, a common linkage in peptidomimetic inhibitors, while the iodo-substituent can be used for further chemical modifications through cross-coupling reactions.
Synthesis of a Key Cyclopropane-Containing Intermediate for Boceprevir
To illustrate the practical application of cyclopropane derivatives in protease inhibitor synthesis, this section provides a detailed protocol for the synthesis of a key bicyclic proline fragment of Boceprevir. This synthesis showcases a diastereoselective construction of the proline moiety, starting from a readily available source of the cyclopropane ring.[7]
Experimental Protocol: Synthesis of (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate
This protocol outlines a key transformation in the synthesis of the bicyclic proline fragment of Boceprevir, a potent HCV protease inhibitor. The synthesis starts from cis-cypermethric acid, a commercially available insecticide that provides the required cyclopropane ring with the correct relative stereochemistry.
Reaction Scheme:
A simplified workflow for the synthesis of the Boceprevir intermediate.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight | Quantity |
| cis-Cypermethric acid | 65732-07-2 | 208.25 g/mol | 10.0 g (48.0 mmol) |
| Thionyl chloride | 7719-09-7 | 118.97 g/mol | 4.2 mL (57.6 mmol) |
| (R)-(+)-α-Methylbenzylamine | 3886-69-9 | 121.18 g/mol | 6.4 mL (49.9 mmol) |
| Triethylamine | 121-44-8 | 101.19 g/mol | 10.0 mL (71.7 mmol) |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 100 mL |
| Sodium bicarbonate (sat. aq. soln.) | 144-55-8 | 84.01 g/mol | 50 mL |
| Sodium sulfate (anhydrous) | 7757-82-6 | 142.04 g/mol | As needed |
| Methanol | 67-56-1 | 32.04 g/mol | 50 mL |
| Hydrochloric acid (conc.) | 7647-01-0 | 36.46 g/mol | 2.0 mL |
Procedure:
-
Acid Chloride Formation: To a stirred solution of cis-cypermethric acid (10.0 g, 48.0 mmol) in dry dichloromethane (50 mL) at 0 °C under a nitrogen atmosphere, add thionyl chloride (4.2 mL, 57.6 mmol) dropwise over 15 minutes. Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Amide Formation: Cool the reaction mixture back to 0 °C and add a solution of (R)-(+)-α-methylbenzylamine (6.4 mL, 49.9 mmol) and triethylamine (10.0 mL, 71.7 mmol) in dry dichloromethane (50 mL) dropwise over 30 minutes. Allow the reaction to warm to room temperature and stir for 16 hours.
-
Work-up and Isolation of Intermediate Amide: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude intermediate amide.
-
Diastereoselective Cyclization: The crude amide is then subjected to a diastereoselective cyclization step to form the bicyclic lactam. This step often involves treatment with a strong base, such as sodium hydride, in an aprotic solvent like tetrahydrofuran (THF). [Note: Specific conditions for this step are proprietary and may vary; the general transformation is presented here for illustrative purposes.]
-
Methanolysis to the Final Product: The resulting bicyclic lactam is then dissolved in methanol (50 mL) and concentrated hydrochloric acid (2.0 mL) is added. The mixture is heated to reflux for 6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in water (50 mL) and washed with diethyl ether (2 x 30 mL). The aqueous layer is then basified with a saturated solution of sodium bicarbonate and extracted with dichloromethane (3 x 40 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the desired product, (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate.
Expected Yield and Characterization:
The overall yield for this multi-step sequence is typically in the range of 40-50%. The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its structure and purity.
Broader Implications and Future Directions
The successful application of cyclopropane-containing building blocks in the synthesis of HCV protease inhibitors like Boceprevir provides a strong rationale for their continued exploration in the design of novel HIV-1 protease inhibitors. The inherent conformational rigidity and precise vectoral orientation of substituents offered by the cyclopropane scaffold are highly desirable features for optimizing interactions within the S1' and S2' pockets of the HIV-1 protease.
Future research in this area could focus on:
-
Synthesis of Novel Cyclopropyl P2 Ligands: The development of efficient and stereoselective routes to novel cyclopropyl-containing P2 ligands will be crucial for expanding the chemical space of HIV-1 protease inhibitors.
-
Incorporation of Functionalized Cyclopropanes: The use of functionalized cyclopropanes, such as those derived from this compound, could enable the introduction of additional diversity and points of interaction with the enzyme through post-synthetic modifications.
-
Computational Modeling: Structure-based design and computational modeling will continue to play a vital role in predicting the binding modes of cyclopropane-containing inhibitors and guiding the design of more potent and selective compounds.
Conclusion
While this compound may not be a component of currently marketed HIV-1 protease inhibitors, the strategic incorporation of cyclopropane moieties has proven to be a highly effective strategy in the broader field of antiviral protease inhibitor design. The detailed synthetic protocol for a key intermediate of Boceprevir highlights the practical application of this approach. As the search for new and improved HIV-1 protease inhibitors continues, particularly in the face of emerging drug resistance, the unique properties of the cyclopropane ring make it a compelling structural motif for the development of the next generation of these life-saving drugs.
References
-
Zhang, F., et al. (2020). Design, synthesis and biological evaluation of HIV-1 protease inhibitors with morpholine derivatives as P2 ligands in combination with cyclopropyl as P1' ligand. Bioorganic & Medicinal Chemistry Letters, 30(7), 127019. [Link]
-
An, D., et al. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. International Journal of Molecular Sciences, 23(13), 7353. [Link]
-
Ghosh, A. K., et al. (2021). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry, 64(22), 16766-16780. [Link]
-
Narkhede, N. N., et al. (2015). Synthesis and Process Optimization of Boceprevir: A Protease Inhibitor Drug. Organic Process Research & Development, 19(10), 1559-1567. [Link]
-
Xu, F., et al. (2019). Hemoprotein-Catalyzed Cyclopropanation En Route to the Chiral Cyclopropanol Fragment of Grazoprevir. Angewandte Chemie International Edition, 58(33), 11335-11339. [Link]
-
Xu, F., et al. (2018). Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus. Organic Letters, 20(22), 7261-7265. [Link]
-
Xu, F., et al. (2017). Asymmetric Synthesis of Functionalized trans-Cyclopropoxy Building Block for Grazoprevir. Organic Letters, 19(21), 5844-5847. [Link]
-
Wang, Y., et al. (2021). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PLoS ONE, 16(7), e0254531. [Link]
-
Telaprevir. (n.d.). PubChem. [Link]
-
Grazoprevir. (n.d.). PubChem. [Link]
-
Venkatraman, S., et al. (2006). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry, 13(16), 1859-1883. [Link]
-
Znabet, A., et al. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918-7920. [Link]
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177. [Link]
-
Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
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- 2. Telaprevir | C36H53N7O6 | CID 3010818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
Application Note & Protocol: A Scalable, Stereoselective Synthesis of cis-2-Iodocyclopropanecarboxylic Acid
Introduction
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry and drug development. Its inherent ring strain and unique electronic properties can confer advantageous pharmacological properties, including metabolic stability and enhanced binding affinity. cis-2-Iodocyclopropanecarboxylic acid, in particular, serves as a versatile building block for the introduction of the cyclopropane scaffold, with the iodo-substituent providing a reactive handle for further synthetic elaborations. This document outlines a robust and scalable protocol for the stereoselective synthesis of this compound, designed for researchers and professionals in the pharmaceutical and chemical synthesis fields.
The synthetic strategy detailed herein is predicated on a stereospecific Simmons-Smith cyclopropanation reaction, followed by a selective oxidation and subsequent iodination. The rationale behind each step is explained to provide a comprehensive understanding of the protocol's efficiency and selectivity.
Overall Synthetic Scheme
The multi-step synthesis commences with the commercially available cis-2-butene-1,4-diol and proceeds through key intermediates to yield the target compound.
Application Notes & Protocols: Strategic Implementation of Iodocyclopropane Derivatives in Advanced Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Cyclopropyl Moiety and the Strategic Value of Iodocyclopropane
The cyclopropyl group is a highly prized structural motif in medicinal chemistry.[1] Its unique conformational rigidity and electronic properties can significantly enhance a molecule's metabolic stability, binding affinity, potency, and selectivity.[1][2] Iodocyclopropane has emerged as a critical and versatile building block for introducing this three-membered ring into complex molecular architectures.[3][4] Its utility is maximized through transition-metal-catalyzed cross-coupling reactions, which are among the most powerful and adaptable methods for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds in modern organic synthesis.[2][5]
This technical guide provides an in-depth exploration of the use of iodocyclopropane derivatives in key cross-coupling reactions. It moves beyond simple procedural lists to explain the causality behind experimental choices, address the unique challenges posed by the cyclopropyl system, and offer robust, field-proven protocols for immediate application.
Core Principles & Mechanistic Considerations
Palladium-catalyzed cross-coupling reactions are the cornerstone of this chemistry, generally proceeding through a well-established catalytic cycle.[2][6] Understanding this cycle is fundamental to troubleshooting and optimizing reactions involving iodocyclopropane.
The General Palladium Catalytic Cycle
The process involves three primary steps: oxidative addition, transmetalation (or related steps like migratory insertion), and reductive elimination.[2][6] The cycle begins with a catalytically active Pd(0) species, which is regenerated at the end of each productive turnover.
Caption: A simplified representation of the catalytic cycle for palladium-catalyzed cross-coupling reactions.[2]
The Unique Challenge of Iodocyclopropane
Despite being an excellent leaving group, iodine's bond to a cyclopropyl carbon presents a significant kinetic barrier.
-
Increased s-Character: The carbon-iodine (C-I) bond in iodocyclopropane has a higher degree of s-character compared to typical sp³-hybridized alkyl iodides.[7] This strengthens the bond and increases the energy barrier for the crucial oxidative addition step, which is often rate-limiting.[7]
-
Steric Hindrance: The cyclopropyl group's steric profile can impede the approach of the bulky palladium catalyst, further slowing the oxidative addition.[7]
Consequently, reactions with iodocyclopropane often require more forcing conditions—such as higher temperatures, more electron-rich and bulky ligands, or stronger bases—than their aryl iodide counterparts.[7] However, these conditions must be carefully optimized to avoid side reactions.
Common Pitfalls and Troubleshooting
Successful coupling requires vigilance against common side reactions that can diminish yield and complicate purification.[7]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reactivity | Inefficient oxidative addition. Catalyst decomposition. | Screen more electron-rich, bulky ligands (e.g., biarylphosphines). Increase reaction temperature incrementally. Ensure the palladium precursor and ligand are of high quality.[7] |
| Homocoupling of Partner | Presence of oxygen. Inefficient transmetalation. For Sonogashira, copper-catalyzed alkyne dimerization (Glaser coupling).[8] | Rigorously degas all solvents and the reaction headspace with an inert gas (Argon or Nitrogen). For Suzuki coupling, ensure the base is sufficiently strong and soluble. For Sonogashira, use copper-free conditions.[7] |
| Hydrodeiodination | Presence of a hydride source (e.g., moisture, alcoholic solvents, or base impurities). | Use anhydrous, degassed solvents and high-purity bases. Avoid protic solvents unless specified in the protocol.[7] |
| Ring-Opening | High reaction temperatures. Unstable cyclopropyl-palladium intermediate. | Lower the reaction temperature and accept a longer reaction time. Screen different ligands that may better stabilize the palladium intermediate.[7] |
| Palladium Black Formation | Catalyst decomposition due to high temperature, impurities, or an incorrect ligand-to-palladium ratio. | Lower the reaction temperature. Ensure high purity of all reagents and solvents. Optimize the ligand/palladium ratio.[7] |
Key Cross-Coupling Protocols & Applications
The following sections provide detailed, validated protocols for the most impactful cross-coupling reactions involving iodocyclopropane derivatives.
A. Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a highly versatile and robust method for forming C-C bonds by coupling an organohalide with an organoboron compound, prized for its high functional group tolerance.[1][9]
Caption: Catalytic cycle for the Suzuki-Miyaura coupling of iodocyclopropane.[7]
Detailed Protocol: Synthesis of Phenylcyclopropane
This protocol is adapted from literature procedures demonstrated to be effective for iodocyclopropane derivatives.[2][7]
-
Vessel Preparation: To an oven-dried Schlenk flask, add the palladium catalyst, Pd(OAc)₂ (5 mol%), the phosphine ligand, P(Cy)₃ (20 mol%), the arylboronic acid (1.5 equiv), and cesium fluoride (CsF, 4.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed N,N-dimethylformamide (DMF) via syringe. Add the iodocyclopropane (1.0 equiv) via syringe.
-
Reaction: Heat the reaction mixture to 90 °C in a pre-heated oil bath and stir vigorously for 4-20 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with diethyl ether and wash with water (2x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insights: The choice of base is critical. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are often superior to carbonate bases for challenging couplings due to their higher basicity and ability to facilitate the transmetalation step.[7][9] Bulky, electron-rich phosphine ligands like tricyclohexylphosphine (P(Cy)₃) are essential to promote the difficult oxidative addition step.[7]
B. Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling provides a powerful route to synthetically valuable alkynylcyclopropanes by joining iodocyclopropane with a terminal alkyne.[1][2] Copper-free conditions are highly recommended to prevent the homocoupling of the terminal alkyne, a common and troublesome side reaction.[7][8]
Caption: Catalytic cycle for a copper-free Sonogashira coupling reaction.[7]
Detailed Protocol: Copper-Free Sonogashira Coupling
This protocol is based on conditions shown to be effective for substituted iodocyclopropanes.[7]
-
Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, PdCl₂(MeCN)₂ (3 mol%), the ligand, XPhos (9 mol%), the terminal alkyne (1.2 equiv), and cesium carbonate (Cs₂CO₃, 2.5 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF) as the solvent, followed by the iodocyclopropane (1.0 equiv).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 2-40 hours. For less reactive substrates, the temperature may be increased to 100 °C using toluene as the solvent. Monitor progress by TLC or GC/LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and filter the mixture through a pad of Celite® to remove inorganic salts and palladium black.
-
Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue by flash column chromatography.
Expert Insights: The use of a bulky, electron-rich biarylphosphine ligand like XPhos is critical for facilitating both the oxidative addition and the subsequent steps of the catalytic cycle.[7] An inorganic base like Cs₂CO₃ is effective in copper-free systems and helps to avoid side reactions associated with amine bases.[7]
C. Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of N-cyclopropyl amines, which are important pharmacophores.[10][11] This transformation is particularly demanding when using alkyl halides and requires a highly active and robust catalyst system.[7]
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[7]
Detailed Protocol: General Amination of Iodocyclopropane
-
Vessel Preparation: To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., a Buchwald G3 or G4 precatalyst, 1-3 mol%) and the strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or LHMDS, 1.5-2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with argon (3x).
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane). Then, add the amine (1.2 equiv) followed by the iodocyclopropane (1.0 equiv).
-
Reaction: Seal the tube and heat the reaction mixture to 80-110 °C. Monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a plug of Celite®.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
D. Heck Reaction (C-C Bond Formation)
The Heck reaction couples the iodocyclopropane with an alkene, providing access to vinylcyclopropane derivatives.[2] Due to the lower reactivity of iodocyclopropane, this reaction often requires higher temperatures and specific ligand systems to proceed efficiently.[7][12]
Caption: Catalytic cycle for the Heck reaction.[7]
Detailed Protocol: Alkenylation of Iodocyclopropane
-
Vessel Preparation: In a dried reaction vessel under an inert atmosphere, combine a palladium source, such as Pd(OAc)₂ (2-5 mol%), and a phosphine ligand, for example, P(o-tol)₃ (4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the vessel with argon (3x).
-
Reagent Addition: Add a degassed polar aprotic solvent like DMF or NMP. Add the alkene (1.5 equiv), iodocyclopropane (1.0 equiv), and a base such as triethylamine (Et₃N, 2.0 equiv).
-
Reaction: Heat the reaction to 80-120 °C and monitor its progress by GC-MS or LC-MS.
-
Work-up: Cool the reaction, dilute with an organic solvent, and wash with water to remove the amine salt and DMF/NMP.
-
Purification: Dry the organic phase, concentrate, and purify via column chromatography.
Expert Insights: The base (often a bulky amine like Et₃N) plays a crucial role in the final step, facilitating the regeneration of the Pd(0) catalyst after β-hydride elimination.[13] For electron-deficient alkenes like acrylates, bulky phosphine ligands can improve yields and selectivity.[9]
Conclusion
Iodocyclopropane derivatives are powerful intermediates for incorporating the valuable cyclopropyl motif into diverse molecular scaffolds. While their unique electronic structure presents challenges, particularly in the oxidative addition step, these can be overcome through the rational selection of catalysts, bulky electron-rich ligands, appropriate bases, and carefully optimized reaction conditions. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage these building blocks in the synthesis of novel pharmaceuticals and complex organic materials.
References
- Benchchem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination using 1-Iodo-2-methylcyclopropane.
- Benchchem. (2025). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions.
- Benchchem. (2025). Application Notes and Protocols for Iodocyclopropane in Palladium-Catalyzed Cross-Coupling Reactions.
- Benchchem. (2025). A Comparative Guide to the Functional Group Tolerance of Iodocyclopropane Reactions.
- Benchchem. (2025). A Comparative Analysis of Catalysts for Iodocyclopropane Cross-Coupling Reactions.
- Benchchem. (2025). An In-depth Technical Guide to Iodocyclopropane in Organic Chemistry.
- Benchchem. (2025). Application Notes and Protocols: Iodocyclopropane in the Synthesis of Spirocyclic Compounds.
- Benchchem. (2025). Synthesis of Iodocyclopropane from Alkene Precursors: An In-depth Technical Guide.
- PMC. (n.d.). A Nickel-Catalyzed Cross-Electrophile Coupling Reaction of 1,3-Dimesylates for Alkylcyclopropane Synthesis: Investigation of Stereochemical Outcomes and Radical Lifetimes.
- ACS Publications. (n.d.). Palladium-Catalyzed Suzuki-Type Cross-Couplings of Iodocyclopropanes with Boronic Acids: Synthesis of trans-1,2-Dicyclopropyl Alkenes. The Journal of Organic Chemistry.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS Publications. (n.d.). Nickel-Catalyzed Domino Cross-Electrophile Coupling Dicarbofunctionalization Reaction to Afford Vinylcyclopropanes.
- ResearchGate. (n.d.). Introduction of Cyclopropyl and Cyclobutyl Ring on Alkyl Iodides through Cobalt-Catalyzed Cross-Coupling.
- NIH. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ChemTalk. (n.d.). Mastering Cross-Coupling Reactions with Copper(I) Iodide Catalysis.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- Wikipedia. (n.d.). Heck reaction.
- Wikipedia. (n.d.). Sonogashira coupling.
- ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
- UCI Department of Chemistry. (2021). Nickel-catalyzed cross-coupling and cross-electrophile coupling reactions.
- MDPI. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of cis-2-Iodocyclopropanecarboxylic Acid
Welcome to the technical support guide for the synthesis of cis-2-Iodocyclopropanecarboxylic acid. This resource is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in this nuanced synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to diagnose and resolve common experimental hurdles.
Section 1: Foundational Concepts & FAQs
A robust understanding of the reaction mechanism and stereochemical principles is the first step in effective troubleshooting.
Q1: What is the most common and reliable method for synthesizing this compound and its precursors?
A1: The most prevalent and stereospecific method for creating the cyclopropane ring is the Simmons-Smith reaction or one of its modifications (e.g., the Furukawa or Charette modification).[1] This reaction involves an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which adds across a double bond in a concerted, syn-addition fashion.[2] This concerted mechanism is crucial as it preserves the stereochemistry of the starting alkene in the cyclopropane product.[1] Therefore, starting with a cis-alkene precursor is essential for obtaining the desired cis-substituted cyclopropane.
Q2: Why is achieving high cis-selectivity a challenge, and what factors govern it?
A2: While the Simmons-Smith reaction is stereospecific, poor cis-selectivity usually points to issues with the starting material or competing reaction pathways. The primary factor is the isomeric purity of the starting alkene. Any trans-alkene impurity will be converted to the trans-cyclopropane product. Furthermore, the stability of the final product is a consideration. In many 1,2-disubstituted cyclopropanes, the trans-isomer is thermodynamically more stable due to reduced steric strain between the substituents.[3][4] However, the high activation energy for isomerization of the cyclopropane ring means that the product distribution is almost always under kinetic control, reflecting the geometry of the starting material.
Q3: What are the primary stability concerns for the reagents and the product?
A3: The key reagents, organozinc carbenoids, are highly sensitive to both air and moisture and must be handled under strictly inert conditions.[5] The product, this compound, contains a strained three-membered ring. This high ring strain makes it susceptible to ring-opening under harsh conditions, such as excessively high temperatures or the presence of strong acids or bases.[6]
Section 2: Troubleshooting Guide for Low Yield
This section addresses the most common problems encountered during the synthesis in a question-and-answer format.
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
Q: My reaction shows no consumption of starting material, or the conversion is extremely low even after extended reaction times. What are the likely causes?
A: This issue almost always points to a problem with the active cyclopropanating agent.
-
Cause 1: Inactive Zinc. The zinc metal used to form the organozinc carbenoid must be activated to remove the passivating oxide layer from its surface. Inadequate activation is a primary cause of reaction failure.
-
Solution: Activate the zinc immediately before use. A zinc-copper couple is commonly used and can be prepared by treating zinc dust with copper(I) chloride or copper(II) acetate. Ensure the activated zinc is thoroughly dried and handled under an inert atmosphere.
-
-
Cause 2: Reagent Decomposition. The Simmons-Smith reagent (ICH₂ZnI) is sensitive to air and moisture.[5]
-
Solution: Use anhydrous solvents (e.g., freshly distilled diethyl ether or dichloromethane) and ensure all glassware is flame-dried or oven-dried. The entire reaction, from reagent preparation to quenching, must be performed under a positive pressure of an inert gas like argon or nitrogen.
-
-
Cause 3: Impure Diiodomethane. Diiodomethane can decompose over time, often indicated by a purple or brown color from dissolved iodine. This can inhibit the reaction.
-
Solution: Use freshly opened or distilled diiodomethane. If it is discolored, it can be purified by washing with an aqueous solution of sodium thiosulfate, followed by drying and distillation.
-
Problem 2: Low Yield with a Complex Mixture of Byproducts
Q: The reaction consumes the starting material, but the desired product is only a minor component in a complex mixture according to NMR/LC-MS. What side reactions could be occurring?
A: The formation of multiple byproducts suggests that competing reaction pathways are dominating.
-
Cause 1: Ring-Opening. The high strain of the cyclopropane ring makes it susceptible to cleavage, especially at elevated temperatures.[6]
-
Solution: Maintain strict temperature control. Many Simmons-Smith reactions proceed well at room temperature or even at 0 °C. If heating is required (e.g., refluxing in ether), ensure it is not excessive and monitor the reaction closely to avoid prolonged heating after completion.
-
-
Cause 2: Hydrodeiodination. The carbon-iodine bond can be cleaved, replacing the iodine atom with hydrogen. This can be caused by trace amounts of acid or a hydride source in the reaction mixture.[7]
-
Solution: Use anhydrous, non-protic solvents. Avoid alcoholic solvents unless specified in a well-vetted procedure. Ensure any bases used are anhydrous.[7]
-
-
Cause 3: Polymerization. If the starting material is an electron-deficient alkene, it may be prone to polymerization under the reaction conditions.[6]
-
Solution: Try running the reaction at a higher dilution or lowering the reaction temperature to disfavor polymerization pathways.[6]
-
Problem 3: Poor Diastereoselectivity (High Content of trans-isomer)
Q: My primary impurity is the trans-2-Iodocyclopropanecarboxylic acid. How can I improve the yield of the cis-isomer?
A: As the Simmons-Smith reaction is stereospecific, the issue likely lies with your starting material or, less commonly, a deviation from the concerted mechanism.
-
Cause 1: Impure Starting Alkene. This is the most common reason. The reaction faithfully converts cis-alkene to cis-cyclopropane and trans-alkene to trans-cyclopropane.
-
Solution: Carefully analyze the isomeric purity of your starting alkene (e.g., cis-1,2-dicarboxylic acid precursor) by ¹H NMR or GC before starting the cyclopropanation. Purify the starting material if significant amounts of the trans-isomer are present.
-
-
Cause 2: Isomerization of Starting Material. Although less common, certain reaction conditions (e.g., trace acid/base, high heat) could potentially isomerize the starting alkene before cyclopropanation.
-
Solution: Re-evaluate the reaction conditions. Ensure the pH is neutral before initiating the reaction and maintain the lowest effective temperature.
-
-
Cause 3: Non-Concerted Mechanism. If a radical mechanism were to compete, it could allow for bond rotation in an intermediate, scrambling the stereochemistry.[6]
-
Solution: Ensure conditions favor the concerted, carbenoid-based mechanism. This involves using a well-prepared organozinc reagent and avoiding radical initiators (like light or peroxides) unless a radical pathway is intended.
-
Problem 4: Product Loss During Workup and Purification
Q: I have evidence of good conversion, but my isolated yield is poor. Where might I be losing the product?
A: The carboxylic acid functionality introduces specific challenges during extraction and purification.
-
Cause 1: Incomplete Extraction. Carboxylic acids can be deprotonated to form carboxylate salts, which are water-soluble. If the aqueous layer is not sufficiently acidic during workup, the product will remain in the aqueous phase.
-
Solution: During the extractive workup, acidify the aqueous layer to a pH of 2-3 with a non-oxidizing acid (e.g., dilute HCl or KHSO₄) to ensure the carboxylic acid is fully protonated. Confirm the pH with litmus paper or a pH meter before extracting with an organic solvent.
-
-
Cause 2: Difficulty Separating Isomers. The cis and trans isomers often have very similar polarities, making them difficult to separate by standard column chromatography.[8]
Section 3: Optimized Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
-
Place zinc dust (2.0 eq.) in a flame-dried, three-necked flask equipped with a condenser, mechanical stirrer, and nitrogen inlet.
-
Add a solution of copper(I) chloride (0.1 eq.) in glacial acetic acid under a nitrogen blanket.
-
Stir the mixture vigorously for 1-2 minutes.
-
Decant the acetic acid, and wash the solid zinc-copper couple sequentially with two portions of glacial acetic acid, five portions of diethyl ether, and then dry under a high vacuum for 2-4 hours.
-
The resulting fine, dark gray powder should be used immediately.
Protocol 2: General Procedure for Cyclopropanation
-
To a stirred suspension of the freshly prepared Zn-Cu couple (1.5 eq.) in anhydrous diethyl ether (Et₂O) under argon, add diiodomethane (1.2 eq.) dropwise via syringe.
-
Gently warm the mixture to initiate the reaction (indicated by the formation of a white precipitate and gentle reflux). Maintain a gentle reflux for 1 hour to ensure the formation of the Simmons-Smith reagent.
-
Cool the mixture to room temperature and add a solution of the cis-alkene precursor (1.0 eq.) in anhydrous Et₂O dropwise.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Filter the mixture through a pad of celite to remove inorganic salts, washing the pad with Et₂O.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer twice more with Et₂O.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Section 4: Data Summaries & Visualizations
Table 1: Key Parameter Optimization
| Parameter | Recommended Condition | Rationale & Troubleshooting Insight |
| Solvent | Anhydrous Et₂O or CH₂Cl₂ | Polar aprotic solvents are preferred to solubilize reactants without reacting with the organozinc intermediate.[6] |
| Temperature | 0 °C to 40 °C (Solvent Dependent) | Lower temperatures can improve selectivity and prevent ring-opening, but may slow the reaction rate.[6] |
| Atmosphere | Strict Inert (Argon or N₂) | The organozinc carbenoid is rapidly destroyed by oxygen and water.[5] |
| Reagent Stoichiometry | 1.2 - 2.0 eq. of CH₂I₂/Zn-Cu | Using a slight excess ensures complete conversion of the limiting alkene starting material. |
| Workup pH | Acidic (pH 2-3) | Critical for ensuring the carboxylic acid product is protonated for efficient extraction into the organic phase. |
Diagrams
Caption: Troubleshooting decision tree for low yield.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Reactivity of Iodocyclopropane in Cross-Coupling Reactions.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes.
- Wiley-VCH. (n.d.). Preparation of New Functionalized Cyclopropylmagnesium Reagents.
-
Wikipedia. (2023). Simmons–Smith reaction. [Link]
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. [Link]
-
University of Calgary. (n.d.). Ch 14: Cyclopropane synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. [Link]
-
Organic Chemistry Tutor. (2024). Synthesis of Cyclopropanecarboxylic Acid. [Link]
- Google Patents. (n.d.). US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids.
-
Organic Syntheses. (n.d.). Procedure for Bicyclo[3.3.0]octane-2,6-dione. [Link]
- BenchChem. (2025).
- Google Patents. (n.d.).
- Google Patents. (n.d.). EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
International Journal of Pharmacy and Biological Sciences. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. [Link]
- Google Patents. (n.d.).
-
Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. [Link]
- Google Patents. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide on the Relative Stability of Cis- and Trans-1,2-Dibromocyclopropane.
-
Chemistry LibreTexts. (2024). 7.7: Stability of Alkenes. [Link]
- BenchChem. (2025). Troubleshooting common issues in Cyclopropane-1,2-dicarbohydrazide reactions.
- BenchChem. (2025).
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PubChem. (n.d.). cis-1,2-Cyclopropanedicarboxylic acid. [Link]
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Technical Support Center: Synthesis of cis-2-Iodocyclopropanecarboxylic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of cis-2-Iodocyclopropanecarboxylic acid. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the common challenges encountered during the synthesis of this important building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to solve problems effectively in your own laboratory settings.
Section 1: Understanding the Synthesis and its Challenges
The synthesis of this compound most commonly involves the cyclopropanation of an acrylic acid derivative. The Simmons-Smith reaction and its modifications are the preferred methods due to their stereospecific nature, which is crucial for obtaining the desired cis configuration.[1][2][3] This reaction utilizes an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), to deliver a methylene group across the double bond of the alkene.[1][2][3][4]
However, like any chemical transformation, this synthesis is not without its potential pitfalls. Researchers often encounter a range of issues from low yields to the formation of challenging-to-remove byproducts. This guide will dissect these common problems, explain their origins, and provide actionable solutions.
Section 2: Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions that arise during the synthesis of this compound.
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and stereospecific method is the Simmons-Smith reaction, or its modifications like the Furukawa reaction (using diethylzinc and diiodomethane), performed on a suitable acrylic acid precursor.[1] The reaction is a concerted syn-addition, which preserves the stereochemistry of the starting alkene, making it ideal for generating the cis isomer.[3]
Q2: I am getting a mixture of cis and trans isomers. I thought the Simmons-Smith reaction was stereospecific. What's happening?
A2: While the Simmons-Smith reaction is generally stereospecific, the presence of the carbonyl group in α,β-unsaturated systems can sometimes lead to a loss of stereospecificity. This is a critical issue and will be addressed in detail in the Troubleshooting section. The interaction of the zinc carbenoid with the carbonyl group can influence the transition state, potentially allowing for the formation of the undesired trans isomer.
Q3: My reaction is sluggish and gives a low yield. What are the likely causes?
A3: Low yields in Simmons-Smith reactions are often traced back to a few key factors:
-
Inactive Zinc-Copper Couple: The zinc must be activated to form the organozinc reagent.
-
Impure Reagents: Diiodomethane is sensitive to light and can decompose. Diethylzinc is highly pyrophoric and sensitive to moisture and air.
-
Moisture: The organozinc carbenoid is highly sensitive to moisture.
-
Low Substrate Reactivity: Electron-deficient alkenes, such as acrylic acid derivatives, can be less reactive towards the electrophilic zinc carbenoid.
Q4: Can I use an unprotected carboxylic acid in a Simmons-Smith reaction?
A4: This is a point of concern. The acidic proton of the carboxylic acid can react with the basic organozinc carbenoid. This acid-base reaction can consume the reagent and reduce the overall yield of the cyclopropanation. While some reactions are tolerant, protection of the carboxylic acid as an ester is a common strategy to circumvent this issue.
Section 3: Troubleshooting Guide: Common Byproducts and Their Mitigation
This section provides a detailed breakdown of common byproducts and experimental issues, their probable causes, and recommended solutions.
Issue 1: Formation of the trans-2-Iodocyclopropanecarboxylic Acid Isomer
The presence of the undesired trans isomer is one of the most significant challenges in this synthesis, complicating purification and reducing the yield of the target cis product.
Root Cause Analysis:
While the Simmons-Smith reaction is classically defined by its stereospecific syn-addition, the reality with α,β-unsaturated carbonyl compounds can be more complex. The Lewis acidic zinc species can coordinate to the carbonyl oxygen. This interaction can influence the reaction pathway. One possibility is a non-concerted mechanism or a reversible initial addition, which could allow for bond rotation and subsequent ring closure to form the thermodynamically more stable trans isomer.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Lower Reaction Temperature | Lowering the temperature can favor the kinetically controlled product (cis isomer) over the thermodynamically favored one (trans isomer) by reducing the energy available to overcome the activation barrier for isomerization. | Run the reaction at 0°C or even -10°C. Monitor the reaction progress carefully by TLC or GC, as the reaction rate will be slower. |
| Choice of Solvent | The polarity and coordinating ability of the solvent can influence the transition state geometry and the reactivity of the zinc carbenoid. Less coordinating solvents can sometimes enhance stereoselectivity. | Ethereal solvents like diethyl ether or dimethoxyethane (DME) are standard. Experiment with less polar solvents like dichloromethane (DCM) or toluene, but be mindful of reagent stability and solubility. |
| Use of Additives | Lewis basic additives can coordinate to the zinc species, potentially altering its reactivity and steric environment, which may enhance stereoselectivity. | Additives like pyridine can be used to scavenge the Lewis acidic byproduct ZnI₂.[1] However, their effect on stereoselectivity needs to be empirically determined for your specific substrate. |
| Purification | If the formation of the trans isomer cannot be completely suppressed, efficient purification is key. | Diastereomers have different physical properties and can often be separated by chromatography.[5] Reversed-phase HPLC can be an effective technique for separating cis and trans isomers of cyclopropanecarboxylic acids.[6] Fractional crystallization of the free acids or their salts can also be explored.[7][8][9] |
Issue 2: Unreacted Starting Material and Low Conversion
Incomplete reactions are a common frustration, leading to difficult separations and wasted starting material.
Root Cause Analysis:
As mentioned in the FAQs, low conversion can stem from several sources. The electron-withdrawing nature of the carboxylate group deactivates the double bond towards the electrophilic Simmons-Smith reagent. Furthermore, the acidic proton of a free carboxylic acid will react with and consume the organozinc reagent.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Protect the Carboxylic Acid | Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) removes the acidic proton and can modulate the electronic properties of the alkene. | Standard esterification procedures can be used (e.g., Fischer esterification). After cyclopropanation, the ester can be hydrolyzed back to the carboxylic acid. |
| Use a More Reactive Carbenoid (Furukawa Modification) | The carbenoid generated from diethylzinc and diiodomethane (Furukawa's modification) is often more reactive than the classic Zn/Cu couple and can be more effective for electron-deficient alkenes.[1] | In a flame-dried flask under an inert atmosphere, dissolve the alkene in an anhydrous solvent (e.g., DCM). Cool to 0°C and add diethylzinc (solution in hexanes) dropwise, followed by the dropwise addition of diiodomethane.[2] |
| Ensure Reagent Quality and Anhydrous Conditions | The success of the reaction is highly dependent on the activity of the zinc carbenoid. | Use freshly distilled diiodomethane. Ensure all glassware is flame-dried, and all solvents are rigorously dried. Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[10] |
| Increase Reagent Stoichiometry | Using a larger excess of the Simmons-Smith reagent can help drive the reaction to completion, especially with less reactive substrates. | Incrementally increase the equivalents of diiodomethane and the zinc reagent (e.g., from 1.5 to 2.0 or 2.5 equivalents). Monitor for the formation of other byproducts. |
Issue 3: Formation of Polymeric Byproducts
The acrylic acid backbone is susceptible to polymerization, which can result in a complex reaction mixture and difficult purification.
Root Cause Analysis:
The conditions used for the Simmons-Smith reaction, particularly if there are any radical initiators present or if elevated temperatures are used, can potentially initiate the polymerization of the acrylic acid derivative.
Troubleshooting and Mitigation Strategies:
| Strategy | Rationale | Experimental Protocol |
| Maintain Low Reaction Temperature | Polymerization is often thermally initiated. Keeping the reaction cold minimizes this side reaction. | Maintain the reaction temperature at or below room temperature. Use an ice bath, especially during the addition of reagents. |
| Add a Radical Inhibitor | A small amount of a radical inhibitor can suppress unwanted polymerization pathways. | Add a few crystals of a radical inhibitor like hydroquinone or BHT (butylated hydroxytoluene) to the reaction mixture. Be aware that this could potentially interfere with the desired reaction, so it should be trialed on a small scale first. |
Section 4: Key Byproduct Summary and Identification
A quick reference table to help you identify potential byproducts in your reaction mixture.
| Byproduct | Typical Analytical Signature (e.g., in ¹H NMR) | Probable Cause |
| trans-2-Iodocyclopropanecarboxylic acid | Different coupling constants for the cyclopropyl protons compared to the cis isomer. Generally, Jcis > Jtrans. | Loss of stereospecificity, isomerization. |
| Poly(acrylic acid derivative) | Broad, unresolved signals in the ¹H NMR spectrum. | Polymerization of the starting material. |
| Starting Material (unreacted) | Sharp signals corresponding to the vinylic protons of the acrylic acid derivative. | Incomplete reaction due to inactive reagents, moisture, or low substrate reactivity. |
| Methylated byproducts (if substrate has -OH, -NH, etc.) | Presence of a new methyl signal (singlet or doublet depending on the structure). | Reaction of heteroatoms with the electrophilic zinc carbenoid.[1] |
Section 5: Experimental Protocols
Here are representative, detailed protocols for key steps in the synthesis and purification.
Protocol 1: Synthesis of this compound Ethyl Ester (Furukawa Modification)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of cis-2-iodoacrylic acid ethyl ester (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of ester).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of diethylzinc (2.0 eq, e.g., 1.0 M in hexanes) dropwise via the dropping funnel over 30 minutes. A white precipitate may form.
-
Carbenoid Formation: Following the addition of diethylzinc, add diiodomethane (2.2 eq) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or GC.
-
Work-up: Cool the reaction mixture back to 0°C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the this compound ethyl ester.
Protocol 2: Hydrolysis of the Ester to the Carboxylic Acid
-
Saponification: Dissolve the purified ethyl ester (1.0 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~2 with cold 1M hydrochloric acid (HCl).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) (3 x 30 mL).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the this compound.
Section 6: Visualizing the Process
To better understand the relationships between the challenges and solutions, the following workflow diagram is provided.
Caption: Troubleshooting workflow for this compound synthesis.
References
-
Simmons–Smith reaction. In: Wikipedia. [Link]
-
Simmons-Smith Reaction. NROChemistry. [Link]
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. [Link]
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Simmons-Smith Reaction. Organic Chemistry Portal. [Link]
- Process for the separation of isomers of substituted cyclopropanecarboxylic acids.
-
Ch 14: Cyclopropane synthesis. University of Calgary. [Link]
-
Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[2][3]-Sigmatropic Rearrangement Reactions. ResearchGate. [Link]
-
Intramolecular Simmons−Smith Cyclopropanation. Studies into the Reactivity of Alkyl-Substituted Zinc Carbenoids, Effect of Directing Groups and Synthesis of Bicyclo[n.1.0]alkanes. Journal of the American Chemical Society. [Link]
-
A Mechanistic Investigation into the Zinc Carbenoid-Mediated Homologation Reaction by DFT Methods: Is a Classical Donor–Acceptor Cyclopropane Intermediate Involved? PMC. [Link]
-
Studies on the Simmons-Smith Reaction. Kyoto University Research Information Repository. [Link]
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Cyclopropanation: the mechanism of the Simmons–Smith reaction. Henry Rzepa's Blog. [Link]
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Diastereoselective cyclopropanation of α,β-unsaturated acetals of a novel camphor-derived chiral auxiliary. Chemical Communications. [Link]
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Preparation of New Functionalized Cyclopropylmagnesium Reagents. Wiley-VCH. [Link]
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Preparation of a Storable Zinc Carbenoid Species and Its Application in Cyclopropanation, Chain Extension, and[2][3]-Sigmatropic Rearrangement Reactions. The Journal of Organic Chemistry. [Link]
-
AN032_The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge. Santaitech. [Link]
- Process for separating cis and trans isomers of cyclopropane carboxylic acids.
-
Reaction pathways of the Simmons-Smith reaction. PubMed. [Link]
-
Stereoselective Cyclopropanation Reactions. Chemical Reviews. [Link]
-
Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes. NIH. [Link]
-
studies on the generation and reactivity of metal carbenoids. UCL Discovery. [Link]
-
Separation of Cyclopropane carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]
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Iodomethylzinc iodide. In: Wikipedia. [Link]
-
Simmons-Smith Cyclopropanation. OpenOChem Learn. [Link]
-
Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. [Link]
-
Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical Reactivity. ACS Publications. [Link]
- Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
Stereoselective Cyclopropanation Reactions. Docentes FCT NOVA. [Link]
-
4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]
- Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
-
Catalytic asymmetric synthesis of cyclopropanecarboxylic acids: an application of chiral copper carbenoid reaction. SciSpace. [Link]
-
HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. [Link]
-
Cis–trans isomerism (video). Khan Academy. [Link]
- Process for the preparation of cyclopropane derivatives and compounds produced therein.
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- 8. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 9. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of cis-2-Iodocyclopropanecarboxylic Acid
Welcome to the technical support center for cis-2-Iodocyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block and require methods to ensure its purity for downstream applications. The inherent reactivity of the carbon-iodine bond and the presence of potential isomers necessitate robust purification and handling protocols. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of crude this compound is largely dependent on its synthetic route. However, common impurities typically include:
-
Trans-2-Iodocyclopropanecarboxylic Acid: The diastereomeric trans-isomer is often co-produced during synthesis. Its removal is critical as its stereochemistry can lead to undesired side products in subsequent reactions.
-
Unreacted Starting Materials: Depending on the synthesis, this could include precursors like cyclopropanecarboxylic acid derivatives.[1]
-
Molecular Iodine (I₂): The carbon-iodine bond is the weakest of the carbon-halogen bonds and can cleave under exposure to light or heat, releasing free iodine.[2] This is the most common cause of product discoloration.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., diethyl ether, tetrahydrofuran, acetic acid) may be present.
Q2: My sample of this compound has a yellow or brown tint. What causes this and is it problematic?
A2: A yellow-to-brown discoloration is a tell-tale sign of degradation. It is caused by the formation of molecular iodine (I₂) from the decomposition of the target compound.[2] This degradation can be initiated by:
-
Light Exposure (Photolysis): UV or even ambient light can provide sufficient energy to cleave the C-I bond.
-
Elevated Temperatures: The compound has limited thermal stability.
-
Presence of Acidic or Oxidative Impurities: These can catalyze the decomposition process.
This discoloration indicates a drop in purity and the presence of reactive I₂ can interfere with subsequent reactions, particularly those involving organometallics or sensitive catalysts. It is crucial to remove this impurity before use.
Q3: How should I properly store this compound to ensure its stability?
A3: Proper storage is critical to maintain the integrity of the compound. Based on its known sensitivities, the following storage conditions are mandatory:
-
Temperature: 2-8°C.[3]
-
Atmosphere: Under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation.[3]
-
Light: In a dark place, using an amber vial or by wrapping the container in aluminum foil to protect from light.[2][3]
Q4: What analytical techniques are best for assessing the purity and isomeric ratio of my final product?
A4: A multi-technique approach is recommended for comprehensive purity assessment:
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can determine the cis/trans isomeric ratio by integrating distinct signals for each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, including residual solvents and certain byproducts.[4]
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying the purity of the main component and detecting less volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acid modifier like phosphoric or formic acid) is a good starting point.[5][6]
Troubleshooting Guide
This section addresses specific experimental problems. The following decision tree provides a general workflow for troubleshooting common purification challenges.
Caption: Troubleshooting Decision Tree for Purification.
Problem 1: My purified product is a viscous oil or low-melting solid that I cannot recrystallize.
-
Causality: The presence of impurities, particularly the trans-isomer or residual solvents, can act as a eutectic contaminant, depressing the melting point and preventing the formation of a stable crystal lattice. The inherent properties of the molecule may also favor an amorphous or oily state.
-
Solution: Silica Gel Column Chromatography. This is the most effective method for purifying non-crystalline compounds or separating closely related isomers. The polarity of the carboxylic acid group allows for strong interaction with the silica stationary phase, enabling separation from less polar impurities.
-
Recommended Protocol: See Protocol 2: Column Chromatography below.
-
Expert Insight: A gradient elution is often most effective. Start with a low-polarity mobile phase (e.g., 9:1 Hexane:Ethyl Acetate) to elute non-polar impurities, and gradually increase the polarity (e.g., to 1:1 Hexane:Ethyl Acetate with 0.5-1% acetic acid) to elute your product. The addition of a small amount of acetic acid to the eluent can improve peak shape and recovery by suppressing the deprotonation of the carboxylic acid on the silica surface.
-
Problem 2: After purification, my solid product still shows a persistent yellow color.
-
Causality: This indicates that traces of molecular iodine (I₂) are trapped within the crystal lattice of your solid product. While an initial aqueous wash may have removed most of the iodine, some can co-precipitate during crystallization.
-
Solution 1: Redissolution and Thiosulfate Wash. The most reliable solution is to redissolve the product in an organic solvent (e.g., diethyl ether or ethyl acetate) and perform a thorough wash with a 10% aqueous sodium thiosulfate solution. The thiosulfate reduces I₂ to colorless iodide (I⁻), which is water-soluble and easily removed.[7]
-
Solution 2: Charcoal Treatment during Recrystallization. If the discoloration is minor, you can add a small amount of activated charcoal to the hot solution just before the filtration step of recrystallization. The charcoal will adsorb the iodine. Use charcoal sparingly, as it can also adsorb your product, leading to yield loss.
Problem 3: My NMR analysis shows a significant amount of the trans-isomer even after recrystallization.
-
Causality: The cis and trans isomers can have very similar solubilities in many common solvents, causing them to co-crystallize. Recrystallization is effective for removing impurities with very different solubility profiles but can be inefficient for separating diastereomers.
-
Solution: pH-Mediated Fractional Crystallization or Chromatography.
-
Fractional Crystallization: Subtle differences in the pKa and crystal packing of the cis and trans isomers can sometimes be exploited. A patented method for other cyclopropane carboxylic acids involves dissolving the isomeric mixture in an aqueous base (e.g., NaOH solution) and then carefully acidifying (e.g., by bubbling CO₂ or slowly adding a weak acid like acetic acid).[8][9] Often, one isomer will precipitate preferentially. This requires careful optimization.
-
Column Chromatography: As detailed in Problem 1, chromatography is generally the more robust and predictable method for isomer separation.[10] Careful selection of the eluent system and a long column can achieve baseline separation.
-
Detailed Purification Protocols
Protocol 1: Recrystallization
This method is ideal for purifying crude product that is already in a solid form and aims to remove impurities with different solubility profiles.[11]
-
Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent. The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[12]
-
Test small batches with solvents like Toluene, Hexane/Ethyl Acetate mixtures, or water.
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of boiling solvent incrementally until the solid just dissolves completely.
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (or charcoal). This step prevents premature crystallization.[13]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[13]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
-
Purity Check: Analyze the final product using HPLC and ¹H NMR to confirm purity and isomeric ratio.[14][15]
Protocol 2: Column Chromatography
This is the method of choice for purifying oily products or separating cis/trans isomers.
-
Column Packing: Pack a glass column with silica gel as a slurry in a low-polarity solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent. Carefully load the resulting dry powder onto the top of the packed column. This "dry loading" technique typically results in better separation.
-
Elution: Begin eluting with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 0.5% Acetic Acid). Collect fractions in test tubes.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 80:20 Hexane:Ethyl Acetate + 0.5% Acetic Acid) to elute the target compound.
-
Fraction Analysis: Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Check: Analyze the final product using HPLC and ¹H NMR.
Data Summary Table: Comparison of Purification Methods
| Method | Primary Use Case | Advantages | Disadvantages |
| Acid-Base Extraction | Initial cleanup from neutral/basic impurities | High capacity, fast, inexpensive | Ineffective for removing acidic impurities or isomers |
| Recrystallization | Purifying solid materials | Can yield very high purity, scalable | Ineffective for oils, can be poor for isomer separation, potential for yield loss in mother liquor |
| Column Chromatography | Purifying oils, isomer separation | High resolving power, versatile | Lower capacity, requires more solvent and time, more expensive |
Purification and Analysis Workflow
The following diagram illustrates a comprehensive workflow from crude product to a fully validated, pure compound.
Sources
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- 3. This compound | 122676-92-0 [sigmaaldrich.com]
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- 7. Workup [chem.rochester.edu]
- 8. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 9. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
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- 15. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Stereoselectivity in Iodocyclopropanation Reactions
Welcome to the technical support center for iodocyclopropanation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the stereochemical outcome of their experiments. Drawing from established literature and field experience, this resource provides in-depth, practical solutions to common challenges in achieving high diastereoselectivity and enantioselectivity.
Section 1: Troubleshooting Guide for Low Stereoselectivity
This section addresses specific experimental issues in a problem-cause-solution format. The underlying chemical principles for each recommendation are explained to facilitate a deeper understanding and more effective troubleshooting.
Issue 1: Poor Diastereoselectivity in the Cyclopropanation of Chiral Alkenes (e.g., Allylic Alcohols)
Problem: You are performing a Simmons-Smith type iodocyclopropanation on an allylic alcohol, but the ratio of diastereomers (e.g., syn vs. anti) is low.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Ineffective Directing Group Coordination | The hydroxyl group of an allylic alcohol is a powerful directing group that coordinates with the zinc carbenoid reagent. This coordination directs the delivery of the iodomethylene group to the syn-face of the double bond, enhancing diastereoselectivity.[1] If this pre-coordination is inefficient, the directing effect is lost, leading to a mixture of products. | A. Ensure Anhydrous Conditions: Water competes with the hydroxyl group for coordination to the zinc center. Ensure all glassware is flame-dried, and solvents are rigorously dried before use. B. Optimize Reagent Addition: Add the zinc reagent (e.g., diethylzinc) to the allylic alcohol before adding the diiodomethane. This allows for the formation of the zinc alkoxide intermediate, which is crucial for directed cyclopropanation.[2] |
| 2. Suboptimal Reaction Temperature | Lower temperatures generally favor the more ordered, directed transition state over non-directed pathways. This increases the energy difference between the diastereomeric transition states, leading to higher selectivity. | A. Decrease Reaction Temperature: Run trial reactions at lower temperatures (e.g., 0 °C, -20 °C, or even -78 °C).[3] Monitor reaction progress, as kinetics will be slower. |
| 3. Steric Hindrance | Bulky substituents near the double bond or on the directing group can sterically hinder the formation of the required transition state for directed cyclopropanation.[4] This can lead to the reaction proceeding through a less selective, non-coordinated pathway. | A. Evaluate Substrate Structure: If possible, consider redesigning the substrate to reduce steric bulk near the reaction center. B. Change the Reagent: The nature of the zinc carbenoid is critical. Using different reagents can alter steric demands and improve selectivity. For example, the choice between Et₂Zn/CH₂I₂ and IZnCH₂I can influence the outcome.[4] |
| 4. Incorrect Choice of Reagent | Different methods of generating the zinc carbenoid (e.g., Zn-Cu couple vs. diethylzinc/CH₂I₂) produce species with varying reactivity and steric profiles. For (E)-disubstituted olefins, in particular, the choice of reagent is critical for achieving high diastereoselectivity.[4] | A. Screen Different Zinc Reagents: Compare the classic Simmons-Smith (Zn-Cu couple, CH₂I₂) with the Furukawa modification (Et₂Zn, CH₂I₂). The latter often provides superior results for directed cyclopropanations.[5] |
Issue 2: Low Enantiomeric Excess (ee) in Asymmetric Iodocyclopropanation
Problem: Your enantioselective reaction using a chiral ligand is yielding a product with low enantiomeric excess.
Potential Causes & Recommended Solutions
| Potential Cause | Scientific Rationale | Recommended Action |
| 1. Ineffective Chiral Ligand | The choice of chiral ligand is paramount. The ligand must effectively coordinate to the zinc center and create a chiral environment that discriminates between the two faces of the alkene during the cyclopropanation step.[2][6] The optimal ligand is highly substrate-dependent. | A. Screen a Variety of Ligands: There is no universal ligand. Screen a panel of well-established chiral ligands (e.g., dioxaborolane-derived ligands, TADDOLs) to identify the best one for your specific substrate.[7] |
| 2. Presence of Impurities (Water) | Organozinc reagents are extremely sensitive to air and moisture. Trace amounts of water can react with the zinc carbenoid or the chiral ligand-zinc complex, leading to the formation of achiral, racemic background reaction pathways. | A. Use Rigorously Anhydrous Conditions: Ensure all reagents and solvents are of high purity and strictly anhydrous. Perform the reaction under a robust inert atmosphere (Argon or Nitrogen). |
| 3. Suboptimal Reaction Conditions | Temperature and solvent polarity can significantly impact the stability and structure of the chiral catalyst-substrate complex, thereby affecting enantioselectivity.[8] | A. Optimize Temperature and Solvent: Systematically screen different solvents (e.g., DCM, Toluene, Hexanes) and temperatures. Lower temperatures often enhance enantioselectivity. |
| 4. Unfavorable Schlenk Equilibrium | The active cyclopropanating species exists in an equilibrium between different forms (e.g., RZnCH₂I and Zn(CH₂I)₂). This equilibrium can influence the reactivity and selectivity of the carbenoid.[9] | A. Introduce Additives: The addition of certain salts, like zinc iodide (ZnI₂), has been shown to shift this equilibrium and significantly improve enantiomeric excess in some systems. This is thought to form a more reactive and selective species. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of stereospecificity in the Simmons-Smith reaction?
The Simmons-Smith reaction is characteristically stereospecific, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane. This is because the reaction proceeds through a concerted, "butterfly-type" transition state where both new carbon-carbon bonds are formed simultaneously from the same face of the alkene.[10] There is no opportunity for bond rotation in a discrete intermediate, which preserves the original geometry.[11]
Q2: How do I choose an appropriate directing group for diastereoselective cyclopropanation?
The most common and effective directing group is a hydroxyl group positioned allylic to the double bond.[4][12] Its ability to pre-coordinate with the zinc reagent is the key to its success.[1] However, other oxygen-containing functionalities like ethers (benzyl ether, THP, silyl ethers) can also serve as effective directing groups, though their directing ability may vary.[4][13] When selecting a directing group, consider its steric profile and its ability to act as a Lewis base to coordinate the zinc carbenoid.
Q3: My reaction is giving a low yield of the desired iodocyclopropane along with byproducts. What could be the cause?
Low yields are often due to reagent decomposition or competing side reactions.
-
Reagent Decomposition: Organozinc reagents are highly sensitive to air and moisture. Ensure your reaction is performed under a strictly inert atmosphere with anhydrous solvents to prevent decomposition.
-
Side Reactions: The cyclopropane ring is strained and can be susceptible to ring-opening under harsh conditions (e.g., high heat or presence of acid/base).[11] Additionally, the electrophilic nature of zinc carbenoids can lead to unwanted reactions, such as methylation of heteroatoms (alcohols, thioethers) if excess reagent or long reaction times are used.[5] Using milder conditions and monitoring the reaction to stop upon consumption of starting material can mitigate these issues.
Q4: Can I predict the stereochemical outcome without a directing group?
In the absence of a directing group, the stereochemical outcome of cyclopropanation is primarily governed by steric effects.[4][13] The zinc carbenoid will typically approach the alkene from the less sterically hindered face. Therefore, analyzing the ground-state conformation of the starting olefin can often allow for a reliable prediction of the major diastereomer.[13]
Section 3: Visualizations and Protocols
Troubleshooting Workflow
This decision tree provides a systematic approach to diagnosing and solving issues with stereoselectivity.
Caption: Troubleshooting decision tree for low stereoselectivity.
Simplified Mechanism of Directed Cyclopropanation
This diagram illustrates the key coordination step that leads to high diastereoselectivity with allylic alcohols.
Caption: Mechanism of hydroxyl-directed iodocyclopropanation.
General Experimental Protocol for Asymmetric Iodocyclopropanation
This protocol is a representative example for an enantioselective cyclopropanation using a chiral ligand and should be optimized for specific substrates.[14]
Materials:
-
Alkene substrate (1.0 mmol, 1.0 equiv)
-
Chiral Dioxaborolane Ligand (0.15 mmol, 15 mol%)
-
Anhydrous Dichloromethane (DCM)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equiv)
-
Diiodomethane (2.2 mmol, 2.2 equiv)
Procedure:
-
Preparation: To a flame-dried, argon-purged round-bottom flask, add the chiral dioxaborolane ligand (15 mol%).
-
Addition of Substrate: Dissolve the ligand in anhydrous DCM (5 mL) and then add the alkene substrate (1.0 equiv).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Zinc Reagent: Slowly add diethylzinc (2.2 equiv) dropwise via syringe. Stir the resulting solution at 0 °C for 20 minutes.
-
Addition of Diiodomethane: In a separate flask, prepare a solution of diiodomethane (2.2 equiv) in anhydrous DCM (5 mL). Add this solution to the reaction mixture dropwise over 1 hour using a syringe pump, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC, typically 4-12 hours).
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous NH₄Cl solution. Extract the mixture with DCM. Wash the combined organic layers with saturated aqueous Na₂S₂O₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[14]
References
- Benchchem. (2025). Technical Support Center: Optimizing Reactions of Iodocyclopropane with Electron-Deficient Alkenes. Benchchem.
- Benchchem. (2025).
- Yao, H., et al. (2011). Density functional theory study of the mechanism and origins of stereoselectivity in the asymmetric Simmons-Smith cyclopropanation with Charette chiral dioxaborolane ligand. PubMed.
- Benchchem. (2025).
- University of Calgary. Ch 14: Cyclopropane synthesis.
- OpenOChem Learn.
- Charette, A. B., & Marcoux, J. F. (1995). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 95(4), 1183-1219.
- Gagnon, D., et al. (2012). Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids. PubMed.
- Wikipedia. Simmons–Smith reaction.
- Delso, I., et al. (2022).
- Master Organic Chemistry. (2023).
- Chemistry Stack Exchange. (2015).
- Wiley-VCH. (n.d.).
- Douglas, C. J., & Thomson, R. J. (2013). Directing Group Enhanced Carbonylative Ring Expansions of Amino-Substituted Cyclopropanes: Rhodium-Catalyzed Multicomponent Synthesis of N-Heterobicyclic Enones. Journal of the American Chemical Society, 135(12), 4684-4687.
- Docentes FCT NOVA.
- Kim, J., et al. (2016).
- Charette, A. B., & Juteau, H. (1994). Diastereoselective Cyclopropanation of Chiral Allylic Alcohols: A More Efficient Reagent for the Relative Stereocontrol. Journal of the American Chemical Society, 116(6), 2651-2652.
- Williamson, K. S., & Bower, J. F. (2019). Rh(III)-Catalyzed C–H Activation-Initiated Directed Cyclopropanation of Allylic Alcohols. PubMed Central.
- Benchchem. (2025).
- Creative Biolabs.
- BOC Sciences.
- Beilstein Journals. (2022).
- Schaus, S. E. (2018). Chiral Diol-Based Organocatalysts in Enantioselective Reactions. PubMed Central.
- Benchchem. (2025). Technical Support Center: Improving Stereoselectivity in Reactions with 1-Isopropylazetidin-3-ol. Benchchem.
- ResearchGate. (n.d.).
Sources
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- 7. Highly enantioselective synthesis of 1,2,3-substituted cyclopropanes by using α-Iodo- and α-chloromethylzinc carbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. benchchem.com [benchchem.com]
Technical Support Center: Challenges in Handling cis-2-Iodocyclopropanecarboxylic Acid
Welcome to the technical support center for cis-2-Iodocyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the synthesis, purification, storage, and use of this valuable synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity of your experiments and the safety of your laboratory personnel.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: Due to its potential sensitivity to light, heat, and atmosphere, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures of 2-8°C.[1] It is crucial to keep it in a dark place to prevent light-induced degradation.[1] Containers should be tightly sealed to prevent moisture ingress.
Q2: Is the C-I bond on the cyclopropane ring as reactive as in iodobenzene for cross-coupling reactions?
A2: No, the carbon-iodine (C-I) bond in iodocyclopropane derivatives is generally less reactive than in aryl iodides like iodobenzene.[2] This is attributed to the higher degree of s-character in the C-I bond of the cyclopropyl ring, which makes the crucial oxidative addition step in catalytic cycles (e.g., Suzuki, Heck, Sonogashira) more challenging.[2] Consequently, more forcing reaction conditions, such as higher catalyst loadings, stronger bases, or elevated temperatures, may be required.[2]
Q3: What are the primary safety concerns when handling this compound?
A3: As an organoiodine compound and a carboxylic acid, this compound should be handled with care. The primary concerns include potential skin and eye irritation or burns, and inhalation toxicity.[3] Standard laboratory personal protective equipment (PPE) is required, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Q4: How can I separate the cis-isomer from the trans-isomer?
A4: Separation of cis and trans isomers of substituted cyclopropanecarboxylic acids can be challenging. Common strategies include:
-
Fractional Crystallization: Exploiting differences in solubility of the free acids or their salts.[4]
-
Diastereomeric Salt Resolution: Reacting the carboxylic acid mixture with a chiral amine to form diastereomeric salts, which can often be separated by crystallization, followed by acidification to recover the desired isomer.[5]
-
Kinetic Resolution: Utilizing differences in reaction rates. For example, the trans-ester of a related compound was found to saponify more rapidly than the cis-ester, allowing for separation.[4]
-
Chromatography: Careful column chromatography on silica gel can also be effective, although it may be less practical on a large scale.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and validated solutions.
Category 1: Storage and Stability Issues
Problem 1: Gradual discoloration (yellowing/browning) of the solid compound during storage.
-
Potential Cause: This is a common sign of degradation, likely involving the release of elemental iodine (I₂) due to light exposure or slow decomposition. Organoiodine compounds can be light-sensitive.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored at 2-8°C in an amber vial or a container wrapped in aluminum foil to protect it from light.[1]
-
Inert Atmosphere: Store under an inert atmosphere (argon or nitrogen) to displace oxygen and moisture, which can contribute to decomposition pathways.[1]
-
Purity Check: Before use, check the purity of a discolored sample by ¹H NMR or LC-MS to assess the extent of degradation. Minor discoloration may not significantly affect reactivity for some applications, but significant degradation will require purification.
-
Problem 2: Poor reproducibility in reaction yields using different batches of the acid.
-
Potential Cause: Inconsistent purity or the presence of degradation products. The cyclopropane ring itself is stable, but the C-I bond can be labile under certain conditions.[6][7]
-
Solution:
-
Standardize Purification: Implement a standard purification protocol (e.g., recrystallization or a rapid silica gel plug) for each batch before use to ensure consistent starting material quality.
-
Quantitative Analysis: Use a quantitative technique like qNMR with an internal standard to accurately determine the concentration of active compound in your stock solutions.
-
Category 2: Synthesis and Purification Issues
Problem 3: Low yield during the synthesis of the carboxylic acid from the corresponding alcohol.
-
Potential Cause: The oxidation of cis-2-iodocyclopropylmethanol to the carboxylic acid can be challenging. Over-oxidation or side reactions may occur depending on the chosen oxidant. Pyridinium dichromate (PDC) has been reported for this transformation.[8]
-
Solution:
-
Choice of Oxidant: Evaluate milder oxidation conditions. A two-step oxidation via the aldehyde might offer better control. Consider reagents like TEMPO/bleach or a Swern oxidation followed by a Pinnick oxidation.
-
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that could lead to side product formation.
-
Work-up Procedure: Ensure the work-up is non-destructive. Avoid strongly acidic or basic conditions if the product shows instability at pH extremes.
-
Problem 4: Difficulty in removing the trans-isomer during purification.
-
Potential Cause: The cis and trans isomers often have very similar physical properties (polarity, solubility), making chromatographic or simple crystallization separations inefficient.[9]
-
Solution: Selective Precipitation of Salts A highly effective method for separating cis/trans isomers of cyclopropanecarboxylic acids involves selective precipitation.[9][10]
-
Dissolve the isomeric mixture in an aqueous solution of a base (e.g., NaOH) to form the soluble sodium salts.
-
Slowly and carefully add a weak acid, such as acetic acid or by bubbling CO₂ gas through the solution.
-
This precisely controlled acidification will lower the pH just enough to cause the preferential precipitation of one isomer (often the cis) as the free carboxylic acid, while the other remains in solution as the salt.[9][10]
-
The precipitated solid can be collected by filtration.
-
Category 3: Reaction and Handling Challenges
Problem 5: Low or no conversion in a Palladium-catalyzed cross-coupling reaction (e.g., Suzuki).
-
Potential Cause 1: Low Reactivity: As discussed in the FAQs, the C-I bond is less reactive than in typical aryl iodides.[2] The oxidative addition to the Pd(0) catalyst is often the rate-limiting step.
-
Solution 1: Optimize Reaction Conditions
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., P(tBu)₃, P(Cy)₃, or SPhos) that are known to promote oxidative addition of challenging substrates.
-
Catalyst Loading: Increase the palladium catalyst loading to 5-10 mol%.
-
Base and Solvent: Employ a stronger base (e.g., CsF, K₃PO₄) and an appropriate anhydrous, degassed solvent (e.g., DMF, Dioxane).[2]
-
Temperature: Gradually increase the reaction temperature, but monitor closely for side reactions.
-
-
Potential Cause 2: Side Reactions: At elevated temperatures, common side reactions include hydrodeiodination (replacement of iodine with hydrogen) and ring-opening of the strained cyclopropane ring.[2]
-
Solution 2: Reaction Monitoring and Control
-
Perform a temperature screen to find the optimal balance between reaction rate and decomposition.
-
Monitor the reaction by LC-MS to identify the formation of byproducts like cyclopropanecarboxylic acid (from hydrodeiodination). If these are observed, consider lowering the temperature and extending the reaction time.
-
Problem 6: The free carboxylic acid group appears to be interfering with the reaction (e.g., with organometallic reagents).
-
Potential Cause: The acidic proton of the carboxyl group is incompatible with many organometallic reagents (e.g., Grignards, organolithiums) and can interfere with some catalytic cycles by reacting with the base.
-
Solution: Protection Strategy
-
Esterification: Protect the carboxylic acid as a simple ester (e.g., methyl or ethyl ester) before performing the reaction. The ester can be synthesized using standard methods like Fischer esterification.
-
Post-Coupling Hydrolysis: After the C-C bond is successfully formed, the ester can be easily hydrolyzed back to the carboxylic acid under standard acidic or basic conditions. The cyclopropanecarboxylic acid core is generally stable to typical hydrolysis conditions.[7]
-
Data and Workflow Visualization
Storage and Handling Summary
| Parameter | Recommendation | Rationale | Reference |
| Temperature | 2–8 °C | Minimizes thermal degradation. | [1] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidative decomposition. | [1] |
| Light | Protect from light (Amber vial) | Prevents photo-induced degradation and release of I₂. | [1] |
| Handling | Fume Hood, PPE | Protects against inhalation and contact hazards. | [3] |
Workflow for Isomer Separation
The following diagram illustrates a recommended workflow for separating cis and trans isomers of 2-Iodocyclopropanecarboxylic acid based on differential salt precipitation.
Caption: Workflow for separating cis/trans isomers via selective precipitation.
Potential Degradation/Side-Reaction Pathways
This diagram illustrates potential challenges during storage and reactions.
Caption: Common degradation and reaction side-product pathways.
References
-
Bender, D., Peterson, J. A., et al. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Available at: [Link]
-
ACS Publications. (2008). Cyclopropanecarboxylic Acid Esters as Potential Prodrugs with Enhanced Hydrolytic Stability. Organic Letters. Available at: [Link]
-
PubMed. (2008). Cyclopropanecarboxylic acid esters as potential prodrugs with enhanced hydrolytic stability. Organic Letters. Available at: [Link]
-
American Chemical Society. (2023). Intermolecular Organophotocatalytic Cyclopropanation of Unactivated Olefins. Journal of the American Chemical Society. Available at: [Link]
-
MDPI. (2023). Divergent Reactivity of D-A Cyclopropanes under PTC Conditions, Ring-Opening vs. Decyanation Reaction. Molecules. Available at: [Link]
-
Organic Syntheses. (n.d.). cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Available at: [Link]
-
PubMed. (2014). Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. Available at: [Link]
-
PubMed Central. (n.d.). Modular Enantioselective Synthesis of cis-Cyclopropanes through Self-Sensitized Stereoselective Photodecarboxylation with Benzothiazolines. Available at: [Link]
-
Bioactive Compounds in Health and Disease. (2024). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. Available at: [Link]
-
PubMed Central. (n.d.). Reactivity of electrophilic cyclopropanes. Available at: [Link]
-
ScholarWorks at WMU. (n.d.). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. Available at: [Link]
-
International Journal of Pharmacy and Biological Sciences. (2019). Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. Available at: [Link]
- Google Patents. (n.d.). Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor.
- Google Patents. (n.d.). Process of separating cis and trans isomers of cyclopropane carboxylic acids.
-
ResearchGate. (n.d.). Synthesis of Functionalized Cyclopropanes from Carboxylic Acids by a Radical Addition-Polar Cyclization Cascade. Available at: [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. Available at: [Link]
- Google Patents. (n.d.). Process for separating cis and trans isomers of cyclopropane carboxylic acids.
-
European Medicines Agency. (n.d.). ICH Q1 Guideline on stability testing of drug substances and drug products. Available at: [Link]
-
Research With Rutgers. (1989). Synthesis and Properties of the Valence Tautomer of cis-Iodosocyclopropanecarboxylic Acid: 4, 5-Methano-1-hydroxyiodoxol-3( 1H)-one. Available at: [Link]
-
Docentes FCT NOVA. (2010). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Available at: [Link]
-
PubMed Central. (2024). On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. Available at: [Link]
-
ResearchGate. (n.d.). Degradation Pathway Proposal, Structure Elucidation, and In Silico Toxicity Prediction of Dapagliflozin Propane Diol Hydrolytic Degradation Products. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Transition metal-catalyzed decarboxylative coupling reactions of alkynyl carboxylic acids. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif. Chemical Communications. Available at: [Link]
-
ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Available at: [Link]
-
ResearchGate. (n.d.). Can HPLC analysis detect degradation products in Alepak under accelerated stability conditions, and which compounds are most susceptible to breakdown?. Available at: [Link]
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Technical Support Center: Simmons-Smith Cyclopropanation of Allylic Alcohols
Welcome to the technical support resource for the Simmons-Smith cyclopropanation of allylic alcohols. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of this powerful reaction. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you achieve optimal results in your synthetic endeavors.
Introduction: The Elegance and Challenge of Hydroxyl-Directed Cyclopropanation
The Simmons-Smith reaction is a cornerstone of organic synthesis, enabling the stereospecific conversion of alkenes to cyclopropanes.[1][2] When applied to allylic alcohols, the reaction exhibits a remarkable level of diastereoselectivity, with the hydroxyl group directing the cyclopropanation to occur on the same face of the double bond.[3][4][5] This is due to the coordination of the zinc carbenoid with the alcohol's oxygen atom, which pre-organizes the transition state for selective methylene transfer.[4][6] While highly effective, the reaction is not without its pitfalls. This guide will help you troubleshoot common side reactions and optimize your reaction conditions.
Troubleshooting Guide: From Low Yields to Unexpected Byproducts
Issue 1: Low or No Conversion to the Desired Cyclopropyl Alcohol
You've set up your Simmons-Smith reaction with your allylic alcohol, but TLC or GC-MS analysis shows a significant amount of starting material remaining and little to no product formation.
| Potential Cause | Underlying Reason | Recommended Solution |
| Inactive Zinc-Copper Couple | The zinc-copper couple is a heterogeneous reagent, and its activity is highly dependent on its surface area and preparation method.[7] Improper activation leads to inefficient formation of the active zinc carbenoid (iodomethylzinc iodide).[8] | Prepare the zinc-copper couple fresh for each reaction. Activation with hydrochloric acid followed by treatment with copper(II) sulfate is a common and effective method.[9] Consider using ultrasonication during the preparation to increase surface area and activity.[6][10] |
| Poor Quality of Diiodomethane | Diiodomethane can decompose over time, releasing iodine which can interfere with the reaction. Impurities can also quench the reactive carbenoid species.[8] | Use freshly distilled diiodomethane or purchase high-purity reagent and store it over copper wire in the dark to scavenge any liberated iodine. |
| Presence of Moisture | The organozinc reagents involved in the Simmons-Smith reaction are highly sensitive to moisture and will be rapidly quenched by water.[8][9] | Ensure all glassware is thoroughly flame- or oven-dried before use. The reaction should be conducted under a dry, inert atmosphere (e.g., argon or nitrogen).[8] Use anhydrous solvents. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and selectivity. Basic or highly coordinating solvents can compete with the allylic alcohol for coordination to the zinc carbenoid, thus inhibiting the desired reaction pathway.[8][11] | Non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[8][11] Ethereal solvents like diethyl ether are also commonly used.[9] |
Issue 2: Formation of Significant Side Products
Your reaction has proceeded, but you observe the formation of unexpected byproducts, complicating purification and reducing the yield of your target molecule.
| Side Product | Plausible Mechanism | Mitigation Strategy |
| Methylated Allylic Alcohol | The zinc carbenoid is electrophilic and can act as a methylating agent, particularly with prolonged reaction times or in the presence of excess reagent. The alcohol's oxygen atom can attack the methylene group of the carbenoid.[12] | Monitor the reaction progress closely by TLC or GC-MS and quench the reaction as soon as the starting material is consumed. Avoid using a large excess of the Simmons-Smith reagent.[8][12] |
| Zinc Iodide-Mediated Decomposition | Zinc iodide (ZnI₂) is a Lewis acidic byproduct of the reaction.[12] If your product is acid-sensitive, ZnI₂ can catalyze decomposition or rearrangement pathways. | For acid-sensitive products, consider adding an excess of diethylzinc (Furukawa modification) which can scavenge the ZnI₂ to form the less acidic EtZnI.[12] Alternatively, quenching the reaction with a pyridine solution can also sequester the ZnI₂.[12] |
| Products from[6][9]-Sigmatropic Rearrangement | If your substrate contains other functionalities, such as an allylic thioether, the zinc carbenoid can promote the formation of a sulfur ylide, which can then undergo a[6][9]-sigmatropic rearrangement.[12] | This is a substrate-specific issue. If this side reaction is observed, a different synthetic route or a protecting group strategy for the interfering functionality may be necessary. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very sluggish. Can I heat it to increase the rate?
A1: While gentle heating can sometimes increase the reaction rate, it should be done with caution. Higher temperatures can promote side reactions, such as methylation of the alcohol, and may also decrease the diastereoselectivity of the cyclopropanation.[8] Before resorting to heat, ensure that your reagents are of high quality and that the zinc-copper couple is sufficiently active. A more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane), might be a better alternative for sluggish substrates.[9][12]
Q2: I'm observing poor diastereoselectivity. How can I improve it?
A2: The high diastereoselectivity in the cyclopropanation of allylic alcohols stems from the directing effect of the hydroxyl group.[3][4] If you are experiencing poor selectivity, consider the following:
-
Lower the reaction temperature: Running the reaction at 0 °C or even lower temperatures can enhance the energy difference between the transition states leading to the different diastereomers, thus improving selectivity.[8]
-
Reagent choice: The Furukawa modification (Et₂Zn/CH₂I₂) is known to enhance the directing effect of the allylic alcohol and can lead to improved diastereoselectivity.[9]
-
Substrate conformation: The conformation of your allylic alcohol can influence the accessibility of the double bond for the zinc carbenoid. In some cases, bulky substituents on the allylic alcohol can hinder the desired coordination.
Q3: What is the best work-up procedure for a Simmons-Smith reaction?
A3: A standard work-up procedure involves quenching the reaction at 0 °C by the slow and careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃).[8] This will dissolve the zinc salts and quench any remaining reactive organozinc species.[9] The aqueous layer is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. For products that are sensitive to acid, it is advisable to use deactivated silica gel (e.g., treated with triethylamine) or alumina for column chromatography.[8]
Q4: Are there any alternatives to the classic zinc-copper couple for this reaction?
A4: Yes, several modifications to the original Simmons-Smith protocol exist. The most common is the Furukawa modification , which utilizes diethylzinc (Et₂Zn) and diiodomethane.[12] This system often provides more reproducible results and is more reactive, especially for less reactive alkenes. Another notable modification is the Shi modification , which employs a more nucleophilic zinc carbenoid derived from diethylzinc, trifluoroacetic acid, and diiodomethane, allowing for the cyclopropanation of electron-deficient alkenes.[12]
Experimental Protocols
Protocol 1: Preparation of Activated Zinc-Copper Couple
-
In a flask equipped with a magnetic stir bar, add zinc dust (e.g., 10 g, ~153 mmol).
-
Under a fume hood, wash the zinc dust with 1 M hydrochloric acid (2 x 25 mL) to activate the surface.
-
Decant the acid and wash the zinc with deionized water (3 x 25 mL), followed by absolute ethanol (2 x 25 mL), and finally with anhydrous diethyl ether (2 x 25 mL).
-
To the activated zinc in diethyl ether, add a 2% aqueous solution of copper(II) sulfate (CuSO₄) dropwise with vigorous stirring until the dark color of the zinc-copper couple is observed.
-
Decant the solution and wash the couple with anhydrous diethyl ether (3 x 25 mL).
-
The freshly prepared zinc-copper couple is now ready for use in the Simmons-Smith reaction.
Protocol 2: Simmons-Smith Cyclopropanation of (E)-But-2-en-1-ol
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an argon atmosphere, add the freshly prepared zinc-copper couple (from Protocol 1).
-
Add anhydrous diethyl ether (50 mL) to the flask.
-
In the dropping funnel, prepare a solution of (E)-but-2-en-1-ol (e.g., 2.0 g, ~27.7 mmol) and diiodomethane (e.g., 8.9 g, ~33.2 mmol) in anhydrous diethyl ether (20 mL).
-
Add a small portion of the solution from the dropping funnel to the vigorously stirred suspension of the zinc-copper couple. An exothermic reaction should be observed.
-
Add the remainder of the solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature and monitor the progress by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath.
-
Quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (50 mL).
-
Filter the mixture through a pad of celite to remove the solid zinc salts, washing the filter cake with diethyl ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate (50 mL) and brine (50 mL), then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired cyclopropyl alcohol.
Visualizing Reaction Pathways and Troubleshooting
Desired Reaction Pathway vs. Side Reactions
The following diagram illustrates the intended hydroxyl-directed cyclopropanation pathway and the competing side reaction of O-methylation.
Caption: Troubleshooting workflow for Simmons-Smith reactions.
References
-
OrgoSolver. (n.d.). Simmons–Smith reaction – cyclopropanation of alkenes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Cyclopropanation of Alkenes and the Simmons-Smith Reaction. Retrieved from [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction Pathways of the Simmons−Smith Reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]
-
StackExchange. (2015). Origin of diastereoselectivity in Simmons–Smith cyclopropanation of allylic alcohol. Retrieved from [Link]
-
Nakamura, M., Hirai, A., & Nakamura, E. (2003). Reaction pathways of the Simmons-Smith reaction. Journal of the American Chemical Society, 125(8), 2341–2350. [Link]
-
Wikipedia. (n.d.). Simmons–Smith reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Simmons-Smith Reaction. Retrieved from [Link]
-
Charette, A. B. (2005). Asymmetric Cyclopropanation. In Asymmetric Synthesis of Three-Membered Rings (pp. 1-36). Wiley-VCH. [Link]
-
Kim, H. Y., Lurain, A. E., Garcia-Carcia, P., Carroll, P. J., & Walsh, P. J. (2005). Highly Enantio- and Diastereoselective One-Pot Methods for the Synthesis of Halocyclopropyl Alcohols. Journal of the American Chemical Society, 127(40), 13138–13139. [Link]
-
Wikipedia. (n.d.). Zinc–copper couple. Retrieved from [Link]
-
Charette, A. B., & Beauchemin, A. (2001). Stereoselective Cyclopropanation Reactions. Chemical Reviews, 101(6), 1641–1686. [Link]
-
Myers, A. G. (n.d.). Cyclopropanation. Retrieved from [Link]
-
TutorChase. (n.d.). How does a Simmons-Smith reaction produce cyclopropanes? Retrieved from [Link]
-
Charette, A. B. (2004). Simmons‐Smith Cyclopropanation Reaction. Organic Reactions, 1-2. [Link]
-
Organic Chemistry Explained. (2023, October 8). The Simmons-Smith Reaction & Cyclopropanation [Video]. YouTube. [Link]
-
Alcázar, J., et al. (2018). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal, 24(59), 15794-15798. [Link]
-
Ashenhurst, J. (2023, October 18). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link]
-
Hoyt, H. M., et al. (2018). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. Nature Chemistry, 10(9), 945–950. [Link]
Sources
- 1. tutorchase.com [tutorchase.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Reaction pathways of the Simmons-Smith reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simmons-Smith Reaction [organic-chemistry.org]
- 7. Zinc–copper couple - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. orgosolver.com [orgosolver.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of cis-2-Iodocyclopropanecarboxylic Acid
Welcome to the technical support center for the purification of cis-2-Iodocyclopropanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this compound from a typical reaction mixture. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its synthesis often results in a mixture containing the desired cis-isomer, the corresponding trans-isomer, unreacted starting materials, and various byproducts. The effective purification of the cis-isomer is therefore a critical step to ensure the quality and reliability of downstream applications. This guide will address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common impurities in a crude reaction mixture of this compound?
The typical synthesis of this compound, often involving the iodocyclopropanation of an appropriate alkene followed by hydrolysis, can lead to several impurities. Identifying these is the first step in designing an effective purification strategy.
Common Impurities:
-
trans-2-Iodocyclopropanecarboxylic acid: This is the most common stereoisomeric impurity. The ratio of cis to trans isomers can vary significantly depending on the reaction conditions.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like ethyl propiolate or reagents used for cyclopropanation.[1]
-
Solvent Residues: Reaction and workup solvents (e.g., diethyl ether, tetrahydrofuran, toluene) may be present.
-
Byproducts from Side Reactions: These can be diverse and depend on the specific synthetic method employed. For instance, in reactions involving Grignard reagents, byproducts from coupling reactions might be observed.[1]
FAQ 2: What is the initial and most straightforward method to separate the desired acid from neutral organic impurities?
A liquid-liquid extraction is the most effective initial purification step. This acid-base extraction leverages the acidic nature of the carboxylic acid group to separate it from neutral organic compounds.
Underlying Principle: Carboxylic acids are deprotonated by a weak base (e.g., sodium bicarbonate) to form water-soluble carboxylate salts. Neutral organic impurities remain in the organic phase. Subsequent acidification of the aqueous layer regenerates the carboxylic acid, which can then be extracted back into an organic solvent.
FAQ 3: My NMR spectrum shows a mixture of cis and trans isomers after the initial extraction. How can I separate them?
The separation of cis and trans isomers of substituted cyclopropanecarboxylic acids can be challenging due to their similar physical properties. Several techniques can be employed, with the choice depending on the scale of the reaction and the required purity.
Methods for Isomer Separation:
-
Fractional Crystallization: This is often the most effective method for larger scale purifications. The two isomers may have different solubilities in a given solvent system, allowing for the selective crystallization of one isomer. A process of dissolving the mixture in a hot solvent and allowing it to cool slowly can lead to the crystallization of the less soluble isomer in a purer form.[2][3]
-
Chromatography: For smaller scales or when high purity is essential, column chromatography is a viable option.[1][4] A silica gel stationary phase with a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the isomers. High-performance liquid chromatography (HPLC) can also be used for analytical and preparative separations.[5][6]
-
Selective Precipitation: In some cases, careful adjustment of the pH of an aqueous solution of the sodium salts of the isomeric acids can lead to the preferential precipitation of one isomer.[7][8] This method relies on the subtle differences in the pKa values of the cis and trans isomers.
Troubleshooting Guide
Problem 1: Low recovery of the product after aqueous workup and extraction.
Possible Causes & Solutions:
-
Incomplete Extraction:
-
Cause: The pH of the aqueous layer during the back-extraction (acidification) may not be sufficiently low to fully protonate the carboxylate.
-
Solution: Ensure the aqueous layer is acidified to a pH of 2 or lower using a strong acid like hydrochloric acid.[9][10] Test the pH with litmus paper or a pH meter. Perform multiple extractions with a fresh portion of the organic solvent to ensure complete recovery.
-
-
Emulsion Formation:
-
Cause: Vigorous shaking during extraction can lead to the formation of a stable emulsion, trapping the product.
-
Solution: Gently invert the separatory funnel instead of vigorous shaking. If an emulsion forms, it can sometimes be broken by adding a small amount of brine or by passing the mixture through a pad of celite.
-
-
Product Volatility:
-
Cause: While not highly volatile, some product may be lost during solvent removal under high vacuum, especially if residual low-boiling solvents are present.
-
Solution: Remove the solvent under reduced pressure at a moderate temperature.
-
Problem 2: The product does not crystallize from the chosen solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent:
-
Cause: The chosen solvent may be too good a solvent for the compound, even at low temperatures, or the compound may be too soluble in it.
-
Solution: A good crystallization solvent should dissolve the compound when hot but have low solubility when cold.[2] Experiment with different solvents or solvent mixtures. For carboxylic acids, solvents like water, or mixtures of a polar solvent (like ethyl acetate) and a nonpolar solvent (like hexanes or petroleum ether) are often effective.[11]
-
-
Presence of Impurities:
-
Cause: Significant amounts of impurities can inhibit crystal formation.
-
Solution: Attempt further purification by another method, such as column chromatography, before crystallization.
-
-
Supersaturation:
-
Cause: The solution may be supersaturated, meaning the concentration of the solute is higher than its solubility, but crystallization has not yet initiated.
-
Solution: Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound.[2]
-
Problem 3: The purified product is an oil instead of a solid.
Possible Causes & Solutions:
-
Residual Solvent:
-
Cause: Trace amounts of solvent can prevent the product from solidifying.
-
Solution: Dry the product under high vacuum for an extended period. Gentle heating can also help remove residual solvent, but care must be taken to avoid decomposition.
-
-
Isomeric Mixture:
-
Cause: A mixture of cis and trans isomers can have a lower melting point than either pure isomer (eutectic mixture), potentially resulting in an oil at room temperature.
-
Solution: Further purification to separate the isomers is necessary. Refer to the methods described in FAQ 3.
-
-
Hygroscopic Nature:
-
Cause: The compound may be hygroscopic and absorb moisture from the atmosphere.
-
Solution: Handle and store the purified compound under an inert, dry atmosphere (e.g., in a desiccator or glovebox).
-
Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction for Initial Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (3-4 times). Combine the aqueous layers.
-
Wash the combined aqueous layers with a small portion of the organic solvent to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with a fresh organic solvent (3-4 times).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid mixture.[10][12]
Protocol 2: Purification by Fractional Crystallization
-
Choose a suitable solvent or solvent system by testing the solubility of a small amount of the crude product.
-
Dissolve the crude product in the minimum amount of the hot solvent.
-
If there are any insoluble impurities, perform a hot filtration.[2]
-
Allow the solution to cool slowly to room temperature.
-
Once crystals start to form, cool the flask in an ice bath to maximize crystal recovery.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
Analyze the purity of the crystals (e.g., by NMR or melting point). If necessary, repeat the recrystallization process to improve purity.[3]
Data Presentation
| Technique | Typical Purity Achieved | Scale | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Removes neutral impurities | Small to Large | Simple, fast, and efficient for initial cleanup. | Does not separate cis/trans isomers. |
| Fractional Crystallization | >95% (can be higher with multiple recrystallizations) | Medium to Large | Cost-effective for large quantities. | Can be time-consuming; yield may be reduced with each recrystallization. |
| Column Chromatography | >98% | Small to Medium | High resolution for isomer separation. | Requires more solvent and can be labor-intensive. |
| Selective Precipitation | Variable, depends on isomers | Small to Medium | Can be a simple method if conditions are optimized. | May not be universally applicable; requires careful pH control. |
Visualizations
Workflow for Purification of this compound
Caption: General purification workflow for this compound.
References
- Preparation of New Functionalized Cyclopropylmagnesium Reagents. Wiley-VCH.
- Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof. Google Patents.
- Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof. Google Patents.
-
Cyclopropane carboxylic acid | SIELC Technologies. SIELC Technologies. Available at: [Link]
-
Carboxylic acids in crystallization of macromolecules: learning from successful crystallization experiments. PubMed. Available at: [Link]
- Process for preparing optically active cyclopropanecarboxylic acids. Google Patents.
- Process for the preparation of pure cis-cyclopropane carboxylic acids and intermediates therefor. Google Patents.
- Process for the preparation of cyclopropane derivatives and compounds produced therein. Google Patents.
- Process for separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
-
cis-2-PHENYLCYCLOPROPANECARBOXYLIC ACID. Organic Syntheses Procedure. Available at: [Link]
-
cyclopropanecarboxylic acid. Organic Syntheses Procedure. Available at: [Link]
-
Chromatographic separations of aromatic carboxylic acids. PubMed. Available at: [Link]
-
Recrystallization and Melting Point Analysis. YouTube. Available at: [Link]
-
(PDF) Solvent design for crystallization of carboxylic acids. ResearchGate. Available at: [Link]
-
In situ recovery of bio-based carboxylic acids. OSTI.gov. Available at: [Link]
- Process of separating cis and trans isomers of cyclopropane carboxylic acids. Google Patents.
-
Crystallization. YouTube. Available at: [Link]
-
Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. PMC - NIH. Available at: [Link]
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. WO2016177845A1 - Cyclopropane carboxylic acid derivatives and pharmaceutical uses thereof - Google Patents [patents.google.com]
- 5. Cyclopropane carboxylic acid | SIELC Technologies [sielc.com]
- 6. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US4306077A - Process for separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 8. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 9. EP0264457A1 - Process for preparing optically active cyclopropanecarboxylic acids - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Enhancing Reactivity of Cyclopropyl Iodides in Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for enhancing the reactivity of cyclopropyl iodides in cross-coupling reactions. The unique structural and electronic properties of the cyclopropyl group present specific challenges that require careful consideration of reaction parameters.[1] This resource synthesizes field-proven insights and established chemical principles to help you navigate these complexities and achieve successful outcomes in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered when working with cyclopropyl iodides in cross-coupling reactions.
Q1: My Suzuki-Miyaura coupling with a cyclopropyl iodide is giving low yields. What are the most likely causes?
Low yields in Suzuki-Miyaura couplings of cyclopropyl iodides often stem from a few key factors. Firstly, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are critical as they accelerate the rate of reductive elimination, which is the desired product-forming step.[2] This helps it outcompete potential side reactions. Secondly, ensure your reaction conditions are strictly anhydrous and inert, as protodeboronation of the boronic acid partner is a common side reaction that consumes your starting material.[2] Lastly, consider the stability of your cyclopropyl boronic acid; if it's unstable, switching to a more robust potassium cyclopropyltrifluoroborate salt can significantly improve results.[3][4]
Q2: I'm observing significant amounts of homocoupling of my boronic acid reagent. How can I minimize this?
Homocoupling of the boron reagent is often a sign of oxygen being present in the reaction mixture.[2] It is crucial to thoroughly degas your solvent and reaction mixture before adding the palladium catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon or nitrogen through the solvent for an extended period.
Q3: Is β-hydride elimination a major concern for cyclopropyl-palladium intermediates?
Generally, β-hydride elimination is less of a problem for cyclopropyl-palladium intermediates compared to other secondary alkyl groups.[2] This is because the resulting cyclopropene that would be formed is highly strained and energetically unfavorable.[2] However, under certain conditions, particularly at elevated temperatures, it can still occur. The key to avoiding it is to use reaction conditions that favor a rate of reductive elimination that is significantly faster than the rate of β-hydride elimination.[2]
Q4: Can I use cyclopropyl iodides in Sonogashira couplings?
Yes, copper-free Sonogashira couplings of cyclopropyl iodides with terminal alkynes have been shown to be highly efficient.[5][6] This method provides access to a wide variety of functionalized alkynyl cyclopropanes in high yields.[5][6] The reactions are often carried out with a palladium catalyst and a suitable phosphine ligand, such as X-Phos.[5]
Q5: What is the typical stereochemical outcome of oxidative addition of a cyclopropyl iodide to a palladium(0) complex?
The stereochemical outcome depends on the mechanism of oxidative addition. A concerted mechanism, which is often favored for less sterically hindered substrates, generally proceeds with retention of stereochemistry at the carbon atom.[1] Conversely, an SN2-type mechanism would lead to an inversion of configuration.[1] The specific substrate and reaction conditions will influence which pathway is dominant.
Troubleshooting Guides
This section provides more detailed guidance and experimental protocols for overcoming common challenges in cross-coupling reactions with cyclopropyl iodides.
Guide 1: Low or No Product Formation
Low or no product formation is a frustrating but common issue. A systematic approach to troubleshooting is essential.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
Troubleshooting Table: Low/No Product Formation
| Potential Cause | Diagnostic Check | Recommended Solution |
| Inactive Catalyst | Analyze a small aliquot by TLC/GC-MS. No consumption of starting materials. | Use a fresh batch of palladium precursor and ligand. Consider using a pre-catalyst for more reliable initiation.[7] |
| Poor Ligand Choice | Reaction stalls or proceeds very slowly. | Switch to a bulkier, more electron-rich phosphine ligand like XPhos, RuPhos, or a Buchwald-type ligand to accelerate reductive elimination.[2][8] |
| Incorrect Base | Incomplete reaction or formation of side products. | The choice of base is critical. For Suzuki-Miyaura, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig, a stronger base like NaOt-Bu or LHMDS is often required.[3][9] |
| Non-Inert Atmosphere | Formation of homocoupled products or catalyst decomposition (palladium black). | Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents thoroughly before use.[2] |
| Low Reaction Temperature | Slow reaction rate, incomplete conversion. | While higher temperatures can promote side reactions, some couplings require elevated temperatures to proceed at a reasonable rate. Incrementally increase the temperature (e.g., in 10 °C steps) to find an optimal balance.[2] |
| Substrate Decomposition | Disappearance of starting material without significant product formation. | The cyclopropyl iodide or the coupling partner may be unstable under the reaction conditions. Consider milder bases, lower temperatures, or a different solvent. |
Guide 2: Managing Side Reactions
Even when the desired product is formed, side reactions can significantly lower the yield and complicate purification.
Common Side Reactions and Mitigation Strategies
-
Protodeboronation (in Suzuki-Miyaura Couplings): This is the cleavage of the C-B bond of the organoboron reagent by a proton source.
-
β-Hydride Elimination: As discussed, this is a potential decomposition pathway for the cyclopropyl-palladium intermediate.[2]
-
Mitigation: The primary strategy is to accelerate reductive elimination. This is best achieved by using bulky, electron-rich phosphine ligands.[2] These ligands not only speed up the desired C-C bond formation but also sterically hinder the palladium center, making it difficult to achieve the necessary geometry for β-hydride elimination.[2]
-
-
Homocoupling: The coupling of two molecules of the same starting material (e.g., two cyclopropyl iodides or two boronic acids).
-
Mitigation: Ensure a thoroughly deoxygenated reaction mixture.[2] Slow addition of one of the coupling partners can sometimes minimize its homocoupling by keeping its concentration low throughout the reaction.
-
Visualizing the Catalytic Cycle and Potential Pitfalls
The following diagram illustrates the general catalytic cycle for a palladium-catalyzed cross-coupling reaction and highlights where common side reactions can occur.
Caption: Generalized catalytic cycle with key side reactions.
Experimental Protocols
The following are example protocols that can be adapted for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Cyclopropyl Iodide
This protocol is a starting point and may require optimization for different substrates.[3]
-
Preparation: To a flame-dried Schlenk flask or microwave vial, add the cyclopropyl iodide (1.0 equiv.), potassium cyclopropyltrifluoroborate (1.2 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).
-
Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 10:1 THF/H₂O.
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(OAc)₂ (2-5 mol%), and a bulky phosphine ligand like XPhos (4-10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring for the required time (monitor by TLC or GC-MS).
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of a Cyclopropyl Iodide
This protocol is adapted from a known literature procedure for the synthesis of alkynyl cyclopropanes.[5][6]
-
Preparation: In a glovebox or under a flow of inert gas, add the cyclopropyl iodide (1.0 equiv.), a palladium pre-catalyst such as PdCl₂(MeCN)₂ (1-2 mol%), and a ligand like X-Phos (3-6 mol%) to a dry reaction vessel.
-
Solvent and Base: Add a degassed solvent (e.g., toluene or THF) followed by a suitable amine base (e.g., diisopropylethylamine or triethylamine, 2-3 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.). For highly reactive alkynes, slow addition via a syringe pump may be beneficial.
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the resulting alkynyl cyclopropane by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. reddit.com [reddit.com]
- 9. jk-sci.com [jk-sci.com]
Validation & Comparative
A Tale of Two Isomers: Unraveling the Reactivity of cis- vs. trans-2-Iodocyclopropanecarboxylic Acid
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the intricate world of molecular design, the three-dimensional arrangement of atoms—stereochemistry—is paramount. It dictates not only the biological activity of a molecule but also its chemical reactivity. A striking illustration of this principle is found in the chemistry of substituted cyclopropanes, where seemingly minor changes in spatial orientation can lead to vastly different chemical behaviors. This guide provides an in-depth comparison of the reactivity of cis- and trans-2-Iodocyclopropanecarboxylic acid, offering field-proven insights and mechanistic explanations for their divergent chemical pathways.
Introduction: The Stereochemical Dichotomy
cis- and trans-2-Iodocyclopropanecarboxylic acid are stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements. In the cis isomer, the iodine atom and the carboxylic acid group reside on the same face of the cyclopropane ring. In the trans isomer, they are on opposite faces. This seemingly simple difference is the linchpin for a dramatic divergence in their chemical reactivity, primarily governed by a phenomenon known as Neighboring Group Participation (NGP) .
NGP, or anchimeric assistance, is the interaction of a reaction center with a lone pair of electrons or a bond within the same molecule.[1] This intramolecular interaction can significantly accelerate reaction rates and dictate stereochemical outcomes.[2] For cis-2-Iodocyclopropanecarboxylic acid, the proximal carboxylate group is perfectly poised to act as an internal nucleophile, a role it cannot play in the spatially estranged trans isomer.
The Decisive Role of Neighboring Group Participation in the cis Isomer
The reactivity of the cis isomer is dominated by the ability of the carboxylate group to participate in the displacement of the iodide leaving group. This intramolecular SN2 attack leads to the formation of a strained, bicyclic lactone intermediate (a γ-lactone). This intermediate is then attacked by an external nucleophile in a second SN2 reaction.
This two-step process has two profound consequences:
-
Retention of Stereochemistry : Each step in the NGP mechanism is an SN2 reaction that proceeds with an inversion of configuration at the reaction center. The first inversion occurs during the formation of the bicyclic lactone intermediate. The second inversion happens when the external nucleophile attacks the lactone. The net result of these two inversions is an overall retention of stereochemistry in the final product.[3] This is a hallmark of the NGP mechanism and a key distinguishing feature from a classical SN2 reaction.
Mechanistic Pathway for the cis-Isomer
The reaction of this compound with a nucleophile (Nu-) proceeds as follows:
Caption: Reaction mechanism for this compound via NGP.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
The Unassisted Pathway of the trans Isomer
In stark contrast, the trans isomer lacks the geometric alignment necessary for the carboxylate group to act as a neighboring group. The iodine atom and the carboxylic acid are on opposite faces of the ring, making an intramolecular attack sterically impossible.
Consequently, the trans isomer is expected to react through a classical bimolecular nucleophilic substitution (SN2) mechanism, if at all under comparable conditions. This pathway has significant consequences:
-
Slower Reaction Rate : Lacking the anchimeric assistance available to the cis isomer, the trans isomer will react significantly slower. The reaction relies on a conventional intermolecular collision with an external nucleophile, which is a much less frequent event than the intramolecular cyclization of the cis isomer.
-
Inversion of Stereochemistry : A direct SN2 attack by an external nucleophile on the carbon bearing the iodine will proceed with a single inversion of configuration .[4] This leads to a product with the opposite stereochemistry compared to the starting material.
Mechanistic Pathway for the trans-Isomer
The reaction of trans-2-Iodocyclopropanecarboxylic acid with a nucleophile (Nu-) follows a direct SN2 pathway:
Caption: Reaction mechanism for trans-2-Iodocyclopropanecarboxylic acid.
Note: The images in the DOT script are placeholders and would need to be replaced with actual chemical structure images for rendering.
Summary of Reactivity Comparison
The divergent behaviors of the cis and trans isomers are summarized below:
| Feature | This compound | trans-2-Iodocyclopropanecarboxylic Acid | Causality |
| Dominant Mechanism | Neighboring Group Participation (NGP) | SN2 (bimolecular substitution) | Proximity of the carboxylate group to the reaction center in the cis isomer. |
| Relative Rate | Very Fast | Very Slow | Anchimeric assistance from the carboxylate group accelerates the reaction.[2] |
| Stereochemical Outcome | Retention | Inversion | Double inversion via a bicyclic intermediate (cis) vs. single inversion (trans).[3][4] |
| Key Intermediate | Bicyclic γ-lactone | None (a transition state) | Intramolecular cyclization is only possible for the cis isomer. |
Experimental Protocols: Synthesis of Starting Materials
A robust comparison of reactivity relies on the availability of pure starting materials. The stereospecific synthesis of cyclopropanecarboxylic acids can be achieved from the corresponding α,β-unsaturated carboxylic acids.
Stereospecific Synthesis of cis- and trans-Cyclopropanecarboxylic Acids
A samarium-promoted cyclopropanation of (Z)- and (E)-α,β-unsaturated carboxylic acids can yield the corresponding cis- and trans-cyclopropanecarboxylic acids stereospecifically.[5] The subsequent iodination would then provide the target molecules.
Step-by-Step Protocol (Generalized):
-
Setup : To an oven-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and an argon inlet, add anhydrous tetrahydrofuran (THF).
-
Reagent Addition : Add samarium metal (powder) and iodoform (CHI3) to the flask.
-
Sonication : Place the flask in an ultrasonic bath and sonicate at room temperature under an argon atmosphere to generate the samarium carbenoid.
-
Substrate Addition : Add the respective (E)- or (Z)-α,β-unsaturated carboxylic acid dissolved in THF dropwise to the reaction mixture.
-
Reaction : Continue sonication at room temperature for the time indicated by TLC analysis (typically several hours).
-
Workup : Quench the reaction by the slow addition of 1 M HCl. Extract the aqueous layer with diethyl ether.
-
Purification : Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure trans- or cis-cyclopropanecarboxylic acid, respectively.[5]
Caption: Workflow for stereospecific cyclopropanation.
Conclusion and Outlook
The comparison of cis- and trans-2-Iodocyclopropanecarboxylic acid serves as a powerful case study in physical organic chemistry, demonstrating how stereochemistry is a master controller of reactivity. For researchers and drug development professionals, understanding these principles is not merely academic; it is fundamental to the rational design of synthetic routes and the prediction of molecular stability and reactivity. The ability of the cis isomer to harness anchimeric assistance renders it a vastly more reactive and stereochemically distinct entity than its trans counterpart. This knowledge is crucial for manipulating such scaffolds in the synthesis of complex molecules, where controlling stereochemical outcomes is a primary objective.
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Das, J., et al. (2023). Access to unsaturated bicyclic lactones by overriding conventional C(sp3)–H site selectivity. Nature Chemistry. Available at: [Link]
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MSU Denver. (2020). Nucleophilic Neighboring Group Participation. Available at: [Link]
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Concellón, J. M., Rodríguez-Solla, H., & Simal, C. (2007). The First Cyclopropanation Reaction of Unmasked α,β-Unsaturated Carboxylic Acids: Direct and Complete Stereospecific Synthesis of Cyclopropanecarboxylic Acids Promoted by Sm/CHI3. Organic Letters. Available at: [Link]
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Chemistry Stack Exchange. (2018). Dependence of rates of neighbouring group participation on length of alkyl chain. Available at: [Link]
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Unnamed Author. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-14, PPT-29 Neighbouring Group Participation (NGP). Available at: [Link]
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Schmalz, H. G., et al. (2016). Pd(II)-Catalyzed Synthesis of Bicyclo[3.2.1] Lactones via Tandem Intramolecular β-C(sp3). Angewandte Chemie International Edition. Available at: [Link]
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Chemistry LibreTexts. (2023). 3.2: Neighboring Group Participation. Available at: [Link]
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Dalal Institute. (n.d.). Anchimeric Assistance. Available at: [Link]
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A Comparative Spectroscopic Guide to Cis-2-Iodocyclopropanecarboxylic Acid and Its Analogs
This guide provides an in-depth comparative analysis of cis-2-Iodocyclopropanecarboxylic acid using fundamental spectroscopic techniques. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural nuances of this important synthetic intermediate through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental choices and data interpretation. By comparing the target molecule with key analogs, we aim to provide a robust framework for the characterization of substituted cyclopropane systems.
Introduction: The Significance of Substituted Cyclopropanes
The cyclopropane ring, a strained three-membered carbocycle, is a prevalent motif in numerous natural products and pharmaceutical agents. Its unique conformational rigidity and electronic properties make it a valuable component in medicinal chemistry for modulating biological activity and pharmacokinetic properties. This compound serves as a versatile building block, with the iodo-substituent providing a reactive handle for further functionalization via cross-coupling reactions, and the carboxylic acid enabling amide bond formation or other derivatizations[1]. An unambiguous understanding of its structure, and that of its analogs, is paramount for synthetic success and regulatory validation. This guide will focus on a comparative analysis with the following analogs:
-
Cyclopropanecarboxylic acid: The parent, unsubstituted analog.
-
Trans-2-Iodocyclopropanecarboxylic acid: The geometric isomer, to highlight stereochemical differentiation.
-
Cis-2-Bromocyclopropanecarboxylic acid: A halogen analog, to assess the effect of electronegativity.
-
Cis-1,2-Cyclopropanedicarboxylic acid: A dicarboxylic acid analog, for understanding substituent additivity[2].
Core Principles of Spectroscopic Interrogation
To dissect these molecules, we employ a suite of spectroscopic techniques, each providing a unique piece of the structural puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR probes the magnetic environments of atomic nuclei. ¹H NMR reveals the number of chemically distinct protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration). ¹³C NMR provides analogous information for the carbon skeleton. For cyclopropanes, the strained ring system imposes unique constraints on bond angles and electron density, resulting in characteristic spectral features.
-
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). It is an invaluable tool for identifying the presence of specific functional groups, such as the hydroxyl (O-H) and carbonyl (C=O) groups of a carboxylic acid[3][4].
-
Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its structural components and connectivity[5][6].
¹H NMR Spectroscopy: A Window into Stereochemistry and Substitution
The ¹H NMR spectrum of a substituted cyclopropane is information-rich, particularly regarding the stereochemical arrangement of its substituents. The protons on a cyclopropane ring are heavily shielded and typically appear at unusually high field (upfield) compared to other aliphatic protons.
For This compound , we anticipate a complex multiplet system for the four protons. The proton attached to the same carbon as the carboxylic acid (H1) and the proton on the carbon with the iodine (H2) will be deshielded relative to the two protons on the third carbon (H3a and H3b).
Key Diagnostic Features:
-
Chemical Shifts (δ): The electron-withdrawing nature of both the iodine and carboxylic acid groups will shift the adjacent protons (H1 and H2) downfield from the typical 0.5-1.5 ppm range of unsubstituted cyclopropanes. The cis-arrangement forces these groups into a pseudo-eclipsed conformation, influencing the electronic environment.
-
Coupling Constants (J): The magnitude of the coupling constant between vicinal protons on a cyclopropane ring is highly dependent on their stereochemical relationship.
-
Jcis is typically larger (8-13 Hz) than Jtrans (4-9 Hz).
-
Jgem (geminal coupling between H3a and H3b) is usually in the range of -4 to -9 Hz. This difference is a cornerstone for assigning cis/trans stereochemistry. In our target molecule, the coupling between H1 and H2 would be a cis coupling.
-
Comparative ¹H NMR Data
| Compound | H1 (α to COOH) (ppm) | H2 (α to Sub) (ppm) | H3 (CH₂) (ppm) | Key Coupling Constants (Hz) |
| Cyclopropanecarboxylic acid[7] | ~1.5 - 1.6 | ~0.8 - 1.1 | ~0.8 - 1.1 | Jvicinal ~4-9 |
| This compound | ~2.0 - 2.5 (est.) | ~3.0 - 3.5 (est.) | ~1.2 - 1.8 (est.) | Jcis (H1-H2) ~8-13; Jtrans, Jgem |
| trans-2-Iodocyclopropanecarboxylic acid | ~1.8 - 2.2 (est.) | ~2.8 - 3.2 (est.) | ~1.1 - 1.7 (est.) | Jtrans (H1-H2) ~4-9; Jcis, Jgem |
| cis-2-Bromocyclopropanecarboxylic acid | ~2.2 - 2.7 (est.) | ~3.2 - 3.7 (est.) | ~1.3 - 1.9 (est.) | Jcis (H1-H2) ~8-13; Jtrans, Jgem |
| cis-1,2-Cyclopropanedicarboxylic acid[8] | ~2.1 - 2.3 | ~2.1 - 2.3 | ~1.4 - 1.6 | Jcis ~9-12 |
Note: Estimated values are based on established substituent effects and data from related structures.
Causality Behind Experimental Observations: The downfield shift of H2 in the iodo- and bromo-analogs is a direct result of the deshielding effect of the electronegative halogen. Bromine, being more electronegative than iodine, is expected to induce a slightly larger downfield shift on H2. The key differentiator between the cis and trans isomers is the coupling constant between H1 and H2. A larger value unequivocally points to a cis relationship.
¹³C NMR Spectroscopy: Probing the Carbon Framework
¹³C NMR spectroscopy complements the proton data by providing a direct view of the carbon skeleton. The carbons of the cyclopropane ring are also highly shielded, appearing upfield around 0-20 ppm in the parent structure.
For This compound , we expect three distinct signals for the cyclopropyl carbons and one for the carboxyl carbon.
-
C1 (attached to COOH): Will be deshielded by the carboxylic acid group.
-
C2 (attached to I): The "heavy atom effect" of iodine will cause a significant upfield shift for C2, a counterintuitive but highly diagnostic feature for iodo-substituted carbons[9].
-
C3 (CH₂): Will be the most shielded of the ring carbons.
-
C4 (C=O): Will appear far downfield, typically in the 170-180 ppm range.
Comparative ¹³C NMR Data
| Compound | C1 (α to COOH) (ppm) | C2 (α to Sub) (ppm) | C3 (CH₂) (ppm) | C=O (ppm) |
| Cyclopropanecarboxylic acid[10] | ~13 - 15 | ~8 - 9 | ~8 - 9 | ~179 - 181 |
| This compound | ~20 - 25 (est.) | ~ -5 - 5 (est.) | ~10 - 15 (est.) | ~175 - 178 (est.) |
| trans-2-Iodocyclopropanecarboxylic acid | ~18 - 23 (est.) | ~ -7 - 3 (est.) | ~11 - 16 (est.) | ~175 - 178 (est.) |
| cis-2-Bromocyclopropanecarboxylic acid | ~22 - 27 (est.) | ~25 - 30 (est.) | ~12 - 17 (est.) | ~174 - 177 (est.) |
| cis-1,2-Cyclopropanedicarboxylic acid[11] | ~21 - 23 | ~21 - 23 | ~13 - 15 | ~173 - 175 |
Note: Estimated values are based on established substituent effects and data from related structures.
Expert Insights: The most striking comparison is between the iodo- and bromo-analogs. While the electronegative bromine atom deshields the attached carbon (C2), the larger iodine atom shields it due to the heavy atom effect. This provides an unambiguous method to distinguish between different halogen substituents at this position. The two deshielded ring carbons in cis-1,2-cyclopropanedicarboxylic acid are equivalent due to symmetry, resulting in a single signal[11].
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is exceptionally useful for confirming the presence of the carboxylic acid functionality. The spectrum is typically dominated by two very prominent features.
Key Diagnostic Absorptions for this compound:
-
O-H Stretch: A very broad absorption band, typically spanning from ~2500 to 3300 cm⁻¹, is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer[4][12].
-
C=O Stretch: A strong, sharp absorption band between ~1680 and 1725 cm⁻¹. The exact position is sensitive to the electronic environment. Electron-withdrawing groups, like iodine, can slightly increase the frequency (shift to higher wavenumber).
-
C-I Stretch: A weak absorption expected in the fingerprint region, typically around 500-600 cm⁻¹.
Comparative IR Data
| Compound | O-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) |
| Cyclopropanecarboxylic acid[13] | ~2500 - 3300 (broad) | ~1700 - 1715 | C-O stretch (~1220-1320), Cyclopropane ring (~1020) |
| This compound | ~2500 - 3300 (broad) | ~1705 - 1720 (est.) | C-I stretch (~500-600) |
| trans-2-Iodocyclopropanecarboxylic acid | ~2500 - 3300 (broad) | ~1705 - 1720 (est.) | C-I stretch (~500-600) |
| cis-2-Bromocyclopropanecarboxylic acid | ~2500 - 3300 (broad) | ~1710 - 1725 (est.) | C-Br stretch (~600-700) |
| cis-1,2-Cyclopropanedicarboxylic acid[2] | ~2500 - 3300 (broad) | ~1700 - 1710 | Broad C=O due to two interacting carboxyl groups |
Trustworthiness of Protocol: While the broad O-H and strong C=O bands confirm the carboxylic acid, the fingerprint region (below 1500 cm⁻¹) provides a unique pattern for each molecule. Comparing this region against a reference standard is a highly reliable method for compound identification. The shift in the C=O frequency, while subtle, is predictable: the more electronegative bromine atom will withdraw electron density from the carbonyl, strengthening the double bond and increasing the absorption frequency compared to iodine.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight and offers insight into the molecule's stability and composition through fragmentation analysis.
For This compound (Molecular Weight: 211.99 g/mol )[1], we would expect to see a molecular ion peak [M]⁺ at m/z 212. In negative ion mode, a prominent [M-H]⁻ peak at m/z 211 would be observed[14].
Predicted Fragmentation Pathways:
-
Loss of Iodine: A very common pathway for iodo-compounds is the cleavage of the weak C-I bond, which would result in a fragment at m/z 85 ([M-I]⁺).
-
Loss of Carboxyl Group: Fragmentation could involve the loss of the COOH radical (45 Da), leading to a fragment at m/z 167.
-
Decarboxylation: Loss of CO₂ (44 Da) from the parent ion could yield a fragment at m/z 168.
Comparative Mass Spectrometry Data
| Compound | Molecular Weight ( g/mol ) | Expected [M]⁺ or [M-H]⁻ | Key Fragment Ions (m/z) |
| Cyclopropanecarboxylic acid[13][15] | 86.09 | 86 or 85 | 41 ([C₃H₅]⁺), 68 ([M-H₂O]⁺) |
| This compound | 211.99 | 212 or 211 | 85 ([M-I]⁺), 167 ([M-COOH]⁺) |
| trans-2-Iodocyclopropanecarboxylic acid | 211.99 | 212 or 211 | 85 ([M-I]⁺), 167 ([M-COOH]⁺) - Identical fragmentation to cis isomer |
| cis-2-Bromocyclopropanecarboxylic acid | 164.99 | 164/166 or 163/165 | 85 ([M-Br]⁺), 120/122 ([M-COOH]⁺) |
| cis-1,2-Cyclopropanedicarboxylic acid[2] | 130.10 | 130 or 129 | 112 ([M-H₂O]⁺), 85 ([M-COOH]⁺) |
Authoritative Grounding: The most significant distinction in the mass spectra of the halogenated analogs is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing bromine will appear as a pair of peaks (an "isotopic doublet") of roughly equal intensity, separated by 2 m/z units. Iodine, in contrast, is monoisotopic (¹²⁷I), so its fragments appear as single peaks. This provides an immediate and definitive way to distinguish between bromo- and iodo-substituted analogs. The mass spectra of cis and trans isomers are typically identical, as the high energy of the ionization process erases the stereochemical information.
Visualizations and Workflows
Molecular Structure and Key ¹H NMR Correlations
Caption: Standard workflow for spectroscopic characterization.
Detailed Experimental Protocols
As a self-validating system, the following protocols ensure reproducibility and accuracy.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved; vortex if necessary.
-
Filtration: Using a pipette, transfer the solution through a small cotton or glass wool plug placed in the pipette tip into a standard 5 mm NMR tube. This removes any particulate matter.
-
Instrumentation: Insert the sample into the NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Use a 30- or 45-degree pulse angle to ensure adequate relaxation between scans. A sufficient number of scans (typically 8 to 16) should be averaged to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Protocol 2: FT-IR Sample Preparation and Acquisition
-
Sample Preparation (ATR): For Attenuated Total Reflectance (ATR) FT-IR, place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the spectrum of the sample. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the major peaks.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Sample Preparation: Prepare a dilute solution of the analyte (~1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile). Further dilute this stock solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 methanol:water with 0.1% formic acid for ESI).
-
Instrumentation: Infuse the sample into the mass spectrometer via direct injection or through an LC system.
-
Tuning and Calibration: Tune and calibrate the instrument using a known calibration standard to ensure high mass accuracy.
-
Acquisition: Acquire data in both positive and negative ion modes to determine which provides better sensitivity for the analyte. Perform a full scan to identify the molecular ion.
-
Fragmentation (MS/MS): Select the molecular ion ([M]⁺ or [M-H]⁻) as the precursor ion and perform a product ion scan (MS/MS) to generate a fragmentation spectrum. This is achieved by inducing fragmentation using a collision gas (e.g., argon or nitrogen).
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Cyclopropanecarboxylic acid, propyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase.[Link]
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Cyclopropanecarboxylic acid | C4H6O2 | CID 15655. PubChem - NIH.[Link]
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cis-1,2-Cyclohexanedicarboxylic acid | C8H12O4 | CID 245564. PubChem.[Link]
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Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem Mass Spectrometry. ChemRxiv | Cambridge Open Engage.[Link]
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Identification of Trans- and Cis-2-Methylcyclopropanecarboxylic Acid Using EVV 2DIR Spectroscopy: A Theoretical Study. ResearchGate.[Link]
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Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed.[Link]
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Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. University of Cambridge.[Link]
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Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. MDPI.[Link]
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Introduction to IR Spectroscopy - Carboxylic Acids. YouTube.[Link]
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Structures and vibrational spectra of indole carboxylic acids. Part I. Indole-2-carboxylic acid. ResearchGate.[Link]
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A Comparative Guide to the Biological Activity of Iodinated Cyclopropanecarboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the biological activity of iodinated cyclopropanecarboxylic acids, offering insights into their potential as therapeutic agents. We will explore their synthesis, structure-activity relationships, and performance against alternative compounds, supported by experimental data and established scientific principles.
Introduction: The Significance of the Cyclopropane Moiety and Halogenation in Drug Design
The cyclopropane ring is a highly valuable structural motif in medicinal chemistry.[1][2] Its rigid, three-dimensional structure can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific biological target.[3] Furthermore, the cyclopropyl group often improves metabolic stability, leading to a longer in vivo half-life for drug candidates.[3] Natural and synthetic compounds containing a cyclopropane ring exhibit a wide range of biological activities, including enzyme inhibition, as well as antimicrobial, antiviral, and antitumor properties.[1]
Halogenation, particularly iodination, is another key strategy in drug design. The introduction of an iodine atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, and can introduce favorable interactions with biological targets, such as halogen bonding. While direct iodination of carboxylic acids can be challenging compared to chlorination or bromination, various synthetic methods have been developed.[4] The strategic placement of iodine can lead to substantial increases in potency, as seen in other classes of compounds where iodinated analogs have demonstrated significantly enhanced biological activity.[5] However, it is also noted that in some molecular contexts, iodine substitution can lead to lower cytotoxicity compared to other halogens, potentially offering a better safety profile.[6]
This guide will focus on the intersection of these two design elements: iodinated cyclopropanecarboxylic acids.
Synthesis and Chemical Properties of Iodinated Cyclopropanecarboxylic Acids
The synthesis of iodinated cyclopropanecarboxylic acids can be approached in several ways. One common strategy involves the cyclopropanation of an appropriate precursor using iodine-mediated reaction conditions.[7][8] Hypervalent iodine(III) reagents have also been successfully employed for the cyclopropanation of alkenes and alkynes.[8]
It is crucial to consider the stability of the resulting iodinated cyclopropane ring. Research has shown that under certain conditions, such as in the Robinson-Gabriel type reaction of cyclopropanecarboxylic acid N'-substituted-hydrazides with triphenylphosphine and carbon tetraiodide (PPh3/CI4), the cyclopropane ring can undergo opening.[9] This reactivity should be carefully considered during both synthesis and formulation.
A generalized synthetic workflow for creating a library of iodinated cyclopropanecarboxylic acid derivatives is depicted below.
Caption: Generalized synthetic workflow for iodinated cyclopropanecarboxylic acids.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
While direct comparative studies on a single biological target for a series of halogenated cyclopropanecarboxylic acids are not abundant in the public literature, we can infer the potential impact of iodination from related studies and the known principles of medicinal chemistry.
Inferred Potency Enhancement
A compelling example of iodine's potential to enhance biological activity comes from the study of glycine antagonists based on a kynurenic acid scaffold. The parent compound, kynurenic acid, is a relatively weak antagonist with an IC50 of 41 µM.[5] The introduction of a chlorine atom at position 7 increased the potency 70-fold.[5] Strikingly, the further addition of an iodine atom at position 5 resulted in a compound with an IC50 of 32 nM, a 1000-fold increase in potency over the original molecule.[5] This significant enhancement is attributed to favorable electronic effects of the halogens and improved interactions with the receptor site.[5] This suggests that a similar potency enhancement could be achievable with iodinated cyclopropanecarboxylic acids.
Potential for Reduced Cytotoxicity
In a structure-activity relationship study of 8-hydroxyquinoline analogs, the derivative with an iodine atom at the 4-position exhibited low cytotoxic effects compared to other halogenated counterparts.[6] This finding suggests that iodine, being a weaker electronegative atom, may in some cases increase lipophilicity to a lesser extent than other halogens, potentially leading to a more favorable safety profile.[6]
The Role of the Cyclopropane Ring in Biological Activity
The cyclopropane ring itself is a critical determinant of biological activity. Its conformational rigidity can pre-organize the molecule for optimal binding to a target, a principle that is widely exploited in drug design.[3] For instance, cyclopropane-containing analogs of pharmacologically active compounds have been extensively reviewed, highlighting their diverse biological activities.[10]
Several non-iodinated cyclopropanecarboxylic acid derivatives have shown significant biological activity, providing a baseline for what could be expected from their iodinated counterparts.
| Compound Class | Biological Target/Activity | Noteworthy Findings |
| Cyclopropane-1,2-dicarboxylic acids | O-acetylserine sulfhydrylases (OASS) | These compounds are inhibitors of OASS, an enzyme involved in cysteine biosynthesis in bacteria and plants, but absent in mammals.[11] They provide insights into the binding mode of small molecules to these enzymes.[11] |
| 2-Heptylcyclopropane-1-carboxylic acid | Bacterial Biofilms | This compound has been shown to disperse and inhibit biofilms of Staphylococcus aureus and Acinetobacter baumannii.[12] |
| 1-Aminocyclopropane-1-carboxylic acid (ACPC) | N-methyl-D-aspartate (NMDA) receptors | ACPC acts as an antagonist of NMDA receptors and has demonstrated hypotensive and antioxidant effects in animal models of stroke.[13] |
The following diagram illustrates the key structural features of iodinated cyclopropanecarboxylic acids and their potential impact on biological activity.
Caption: Key structural determinants of biological activity.
Experimental Protocols
To facilitate further research in this area, we provide a generalized protocol for the synthesis and biological evaluation of novel iodinated cyclopropanecarboxylic acid derivatives.
General Synthetic Protocol for Iodinated Cyclopropanecarboxylic Acids
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Cyclopropanation: To a solution of the alkene or alkyne starting material in a suitable solvent (e.g., dichloromethane), add the hypervalent iodine(III) reagent and the cyclopropanation precursor at room temperature.[8]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform an aqueous work-up. Purify the crude product by column chromatography to obtain the iodinated cyclopropane intermediate.
-
Carboxylation: Convert the intermediate to the corresponding carboxylic acid using standard synthetic transformations (e.g., hydrolysis of an ester or nitrile).
-
Characterization: Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
In Vitro Enzyme Inhibition Assay (IC50 Determination)
This protocol provides a framework for assessing the inhibitory activity of the synthesized compounds against a target enzyme.[14][15]
-
Reagent Preparation: Prepare stock solutions of the target enzyme, substrate, and test compounds in a suitable buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the enzyme activity at various time points using a suitable detection method (e.g., absorbance, fluorescence).
-
Data Analysis: Plot the enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).[14]
The following workflow visualizes the process of IC50 determination.
Caption: Workflow for determining the IC50 of an enzyme inhibitor.
Conclusion
Iodinated cyclopropanecarboxylic acids represent a promising class of compounds for drug discovery. The unique combination of the rigid cyclopropane scaffold and the potential for potent target interactions mediated by the iodine atom offers a compelling strategy for the design of novel therapeutic agents. While direct comparative data is still emerging, the foundational principles of medicinal chemistry and related structure-activity relationship studies strongly suggest that iodination can lead to significant enhancements in biological activity. Further research, guided by the synthetic and experimental protocols outlined in this guide, is warranted to fully explore the therapeutic potential of this intriguing class of molecules.
References
Please note that this is a synthesized guide based on the provided search results and general scientific principles. The references are provided for further reading and to support the claims made within the text.
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ResearchGate. (n.d.). Iodine‐mediated intramolecular cyclopropanation of... Retrieved January 5, 2026, from [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 5, 2026, from [Link]
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Chemia. (2023, February 28). Iodination of carboxylic acid and related compounds: Aliphatic compound iodination reactions (5): Discussion series on bromination/iodination reactions 22. Retrieved January 5, 2026, from [Link]
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Taylor & Francis Online. (2022, November 18). Synthesis of spirocyclopropanes via iodine-promoted bimolecular cyclization of 2-benzylidene 1,3-indandiones: Synthetic Communications. Retrieved January 5, 2026, from [Link]
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Wikipedia. (n.d.). IC50. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Retrieved January 5, 2026, from [Link]
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PubMed. (2014, February 28). Hypervalent iodine(III)-mediated cyclopropa(e)nation of alkenes/alkynes under mild conditions. Retrieved January 5, 2026, from [Link]
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PubMed. (1979). Some structure-activity relationships of iodophorous iodine complex compounds. Part I. Chemistry. Retrieved January 5, 2026, from [Link]
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PMC - NIH. (n.d.). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Determination of the IC50 values with compounds 3, 8a, 8b, 9a and 9b... Retrieved January 5, 2026, from [Link]
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Chemical Science (RSC Publishing). (2022). Substrate-controlled C–H or C–C alkynylation of cyclopropanes: generation of aryl radical cations by direct light activation of hypervalent iodine reagents. Retrieved January 5, 2026, from [Link]
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YouTube. (2023, March 1). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Halogen Effects in Robinson—Gabriel Type Reaction of Cyclopropanecarboxylic Acid N′-Substituted-Hydrazides with PPh3/CX4. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). IC50 values calculated for COX-1 and COX-2 enzymes after incubation for... Retrieved January 5, 2026, from [Link]
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PubMed. (2007). 1-Aminocyclopropanecarboxylic acid, an antagonist of N-methyl-D-aspartate receptors, causes hypotensive and antioxidant effects with upregulation of heme oxygenase-1 in stroke-prone spontaneously hypertensive rats. Retrieved January 5, 2026, from [Link]
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ACS Publications. (n.d.). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds | Chemical Reviews. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis and structure—activity relationships of cyclopropane-containing analogs of pharmacologically active compounds. Retrieved January 5, 2026, from [Link]
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PubMed Central. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. Retrieved January 5, 2026, from [Link]
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Proposed mechanism of the cyclopropane ring‐opening, cyclization reaction. (n.d.). Retrieved January 5, 2026, from [Link]
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NIH. (2022, September 13). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis, Biological Evaluation and In Silico Modeling of Novel Pan-Genotypic NS5A Inhibitors | Request PDF. Retrieved January 5, 2026, from [Link]
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PMC. (2021, June 9). 2-Heptylcyclopropane-1-Carboxylic Acid Disperses and Inhibits Bacterial Biofilms. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Retrieved January 5, 2026, from [Link]
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ResearchGate. (n.d.). (PDF) Inhibitors of O-Acetylserine Sulfhydrylase with a Cyclopropane-Carboxylic Acid Scaffold Are Effective Colistin Adjuvants in Gram Negative Bacteria. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Microwave-Assisted Silver-Catalyzed Protodecarboxylation and Decarboxylative Iodination of Aromatic Carboxylic Acids. Retrieved January 5, 2026, from [Link]
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PubMed. (n.d.). Cyclopropane-1,2-dicarboxylic acids as new tools for the biophysical investigation of O-acetylserine sulfhydrylases by fluorimetric methods and saturation transfer difference (STD) NMR. Retrieved January 5, 2026, from [Link]
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MDPI. (2020, November 24). Antiproliferative, Antimicrobial and Antiviral Activity of β-Aryl-δ-iodo-γ-lactones, Their Effect on Cellular Oxidative Stress Markers and Biological Membranes. Retrieved January 5, 2026, from [Link]
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PMC - NIH. (n.d.). Enantioselective β-C–H Arylation of α-Fluoroalkyl Cyclopropane- and Cyclobutane- Carboxylic Acids. Retrieved January 5, 2026, from [Link]
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MDPI. (n.d.). Synthesis, Application and Biological Evaluation of Chemical Organic Compounds. Retrieved January 5, 2026, from [Link]
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PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved January 5, 2026, from [Link]
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Prophylactic and therapeutic roles of oleanolic acid and its derivatives in several diseases. (n.d.). Retrieved January 5, 2026, from [Link]
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PMC - PubMed Central. (2023, August 11). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Retrieved January 5, 2026, from [Link]
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PubMed. (2023, August 11). Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study. Retrieved January 5, 2026, from [Link]
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A Senior Application Scientist's Guide to Cyclopropanation in Drug Synthesis: Evaluating cis-2-Iodocyclopropanecarboxylic Acid Against Established Reagents
In the landscape of modern drug discovery, the cyclopropane ring has emerged as a privileged structural motif. Its inherent ring strain and unique three-dimensional geometry can profoundly influence a molecule's pharmacological properties, including potency, metabolic stability, and receptor binding affinity.[1] Consequently, the development of efficient and stereoselective methods for the introduction of this three-membered carbocycle is of paramount importance to medicinal chemists. This guide provides an in-depth comparison of cis-2-Iodocyclopropanecarboxylic acid with other established cyclopropanating reagents, offering insights into their respective efficacies and applications in drug synthesis.
The Strategic Importance of Cyclopropanes in Medicinal Chemistry
The utility of the cyclopropane moiety extends beyond its role as a mere structural scaffold. Its rigid framework can lock a molecule into a specific conformation, which can be crucial for optimal interaction with a biological target. Furthermore, the cyclopropyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, while offering improved metabolic stability. The increasing number of approved drugs containing a cyclopropane ring is a testament to its value in drug design.[1] Notable examples include antiviral agents where the cyclopropyl group mimics the ribose moiety of nucleosides.[2][3][4][5]
This compound: A Versatile Building Block
This compound is a functionalized cyclopropane that offers a unique combination of reactive handles. The carboxylic acid provides a point for amide bond formation or other derivatizations, while the iodine atom can participate in a variety of cross-coupling reactions. This dual functionality makes it a valuable synthon for the construction of complex molecular architectures.
Key Advantages and Mechanistic Considerations
The primary advantage of using a pre-functionalized cyclopropane building block like this compound lies in the ability to introduce the cyclopropane ring early in a synthetic sequence and then elaborate upon its existing functionality. This can be more efficient than creating the cyclopropane ring on a complex, late-stage intermediate. The cis stereochemistry of the substituents is a key feature, often leading to specific spatial arrangements in the final molecule.
Comparative Analysis: Efficacy Against Other Cyclopropanating Reagents
The choice of cyclopropanating reagent is dictated by several factors, including the substrate, desired stereochemistry, functional group tolerance, and scalability. Here, we compare this compound and its derivatives to two widely used alternative methods: the Simmons-Smith reaction and transition metal-catalyzed decomposition of diazo compounds.
The Simmons-Smith Reaction
The Simmons-Smith reaction is a classic and widely used method for the cyclopropanation of alkenes.[6][7][8][9] It typically involves the use of diiodomethane and a zinc-copper couple to generate an organozinc carbenoid, which then reacts with an alkene in a concerted, stereospecific manner.[6][7]
Key Features of the Simmons-Smith Reaction:
-
Stereospecificity: The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[6][7]
-
Directed Cyclopropanation: The presence of a hydroxyl group in the substrate can direct the cyclopropanation to occur on the same face of the double bond.[7][8]
-
Functional Group Tolerance: The reaction is compatible with a variety of functional groups.[6][9]
Comparison with this compound:
While the Simmons-Smith reaction is a powerful tool for forming the cyclopropane ring, it does not directly provide the functional handles present in this compound. To achieve a similarly functionalized product, one would need to start with a suitably substituted alkene, which may require additional synthetic steps.
Transition Metal-Catalyzed Decomposition of Diazo Compounds
Another prevalent method for cyclopropanation involves the transition metal-catalyzed reaction of diazo compounds with alkenes.[10][11] Rhodium and copper catalysts are commonly employed to generate a metal carbene intermediate, which then adds to the alkene.
Key Features of Catalytic Cyclopropanation:
-
High Efficiency: These reactions are often highly efficient and can be performed with catalytic amounts of the metal.
-
Stereocontrol: The use of chiral ligands on the metal catalyst can enable highly enantioselective and diastereoselective cyclopropanations.[12]
-
Substrate Scope: A wide range of alkenes and diazo compounds can be used, allowing for the synthesis of diverse cyclopropanes.[13]
Comparison with this compound:
This method offers a direct route to functionalized cyclopropanes. For instance, using ethyl diazoacetate as the carbene precursor would yield a cyclopropane with an ester functionality. However, the synthesis and handling of diazo compounds can be hazardous, and the removal of metal catalysts from the final product can be a concern in pharmaceutical synthesis. Using this compound avoids these issues.
Data Presentation: A Comparative Overview
| Reagent/Method | Key Advantages | Key Disadvantages | Stereocontrol | Functionalization |
| This compound | Pre-functionalized building block, avoids hazardous reagents. | Limited commercial availability, may require multi-step synthesis. | cis stereochemistry is pre-defined. | Carboxylic acid and iodine offer versatile handles. |
| Simmons-Smith Reaction | High stereospecificity, good functional group tolerance, directed by hydroxyl groups.[6][7][8][9] | Stoichiometric use of zinc, cost of diiodomethane.[7] | Excellent, retains alkene stereochemistry.[6] | Requires functionalized alkene precursor. |
| Catalytic Decomposition of Diazo Compounds | Catalytic, high efficiency, excellent for asymmetric synthesis.[12] | Hazardous nature of diazo compounds, potential for metal contamination. | Tunable with chiral catalysts. | Introduced via the diazo compound. |
Experimental Protocols
Representative Protocol for Amide Coupling with this compound
This protocol describes a typical amide bond formation reaction, a common application for this reagent.
-
Activation: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stirring: Stir the mixture at 0 °C for 30 minutes.
-
Amine Addition: Add the desired primary or secondary amine (1.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Workflow Diagram: Synthesis of a Functionalized Cyclopropyl Amide
Caption: Workflow for the synthesis of a functionalized cyclopropyl amide.
Logical Relationships in Reagent Selection
The decision-making process for selecting a cyclopropanation method is a critical aspect of synthetic strategy.
Caption: Decision tree for selecting a cyclopropanation method.
Conclusion and Future Outlook
This compound represents a valuable and efficient tool in the medicinal chemist's arsenal for the synthesis of complex, biologically active molecules. While established methods like the Simmons-Smith reaction and catalytic cyclopropanation remain highly relevant, the use of pre-functionalized building blocks offers a strategic advantage in many synthetic campaigns. The choice of reagent will always be context-dependent, and a thorough understanding of the strengths and weaknesses of each approach is crucial for successful drug development. As the demand for novel therapeutics with precisely controlled three-dimensional structures continues to grow, the development and application of innovative cyclopropanation strategies will undoubtedly remain an active area of research.
References
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Synthesis and antiviral activity of novel acyclic nucleosides: discovery of a cyclopropyl nucleoside with potent inhibitory activity against herpesviruses. [Link]
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Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. [Link]
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Stereoselective Cyclopropanation Reactions. [Link]
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Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. [Link]
-
Synthesis of potentially antiviral cyclopropyl nucleosides. [Link]
-
Stereoselective Cyclopropanation Reactions. [Link]
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Synthesis and antiviral activity of (Z)- and (E)-2,2-[bis(hydroxymethyl)cyclopropylidene]methylpurines and -pyrimidines: second-generation methylenecyclopropane analogues of nucleosides. [Link]
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Synthesis and antiviral activity of 6-deoxycyclopropavir, a new prodrug of cyclopropavir. [Link]
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Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. [Link]
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Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. [Link]
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Synthesis of Cyclopropanecarboxylic Acid. [Link]
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Simmons–Smith reaction. [Link]
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Construction of a cis-cyclopropane via reductive radical decarboxylation. Enantioselective synthesis of cis- and trans-1-arylpiperazyl-2-phenylcyclopropanes designed as antidopaminergic agents. [Link]
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Special Issue “Advances in Drug Discovery and Synthesis”. [Link]
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Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid. [Link]
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Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]
-
Simmons‐Smith Cyclopropanation Reaction. [Link]
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-
Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. [Link]
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cis-1,2-Cyclopropanedicarboxylic acid. [Link]
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A Practical Guide to Differentiating cis and trans Cyclopropane Isomers using NMR Spectral Analysis
For researchers, scientists, and drug development professionals, the unambiguous assignment of stereochemistry is a cornerstone of molecular characterization. Cyclopropane rings, with their unique strained geometry, are prevalent motifs in pharmaceuticals and bioactive molecules. The cis and trans isomers of substituted cyclopropanes can exhibit profoundly different pharmacological and physical properties, making their precise structural elucidation a critical task.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for this purpose, providing a detailed picture of molecular geometry through a set of distinct and measurable parameters.
This guide provides an in-depth comparison of the NMR spectral features that differentiate cis and trans cyclopropane isomers. We will explore the theoretical underpinnings of these differences, provide a robust experimental workflow for acquiring high-quality data, and present a comparative analysis framework, empowering you to confidently assign stereochemistry in your own work.
Theoretical Foundations: The NMR Fingerprints of Cyclopropane Isomers
The rigid three-membered ring of cyclopropane fixes the spatial relationship between substituents and ring protons, giving rise to predictable and diagnostic NMR signatures. Three key parameters form the basis of our analysis: vicinal coupling constants (³JHH), chemical shifts (δ), and the Nuclear Overhauser Effect (NOE).
Vicinal Coupling Constants (³JHH): A Stereochemical Litmus Test
The most reliable parameter for differentiating cis and trans cyclopropane isomers is the magnitude of the three-bond proton-proton coupling constant (³JHH) between vicinal protons (H-C-C-H).[1] This through-bond interaction is exquisitely sensitive to the dihedral angle (φ) between the coupled protons, a relationship described by the Karplus equation.[2]
In the rigid cyclopropane framework:
-
cis protons have a dihedral angle of approximately 0°, which corresponds to a maximum on the Karplus curve.
-
trans protons have a dihedral angle of roughly 120-150°, which falls into a region of much smaller coupling.
This geometric constraint leads to a clear and consistently observed rule:
³Jcis > ³Jtrans
Typically, cis-vicinal couplings in cyclopropanes are observed in the range of 8–12 Hz , while trans-vicinal couplings are significantly smaller, falling between 4–8 Hz .[3] This substantial difference provides a primary and often definitive method for stereochemical assignment.
Caption: Dihedral angle relationship in cis and trans isomers.
Chemical Shifts (δ): The Influence of Magnetic Anisotropy
The cyclopropane ring itself generates a significant magnetic anisotropy, a phenomenon where the magnetic field experienced by a nucleus is influenced by the circulation of electrons in the strained ring bonds.[4][5] This typically causes protons attached to the ring to be shielded, appearing at an unusually high field (upfield) in the ¹H NMR spectrum, often below 1.0 ppm.
When substituents are introduced, their own anisotropic effects and steric interactions perturb the chemical shifts of the cyclopropyl protons.[6]
-
In a cis isomer , substituents are on the same face of the ring, leading to greater steric compression. This can cause the protons (and carbons) to be shielded (shifted upfield) compared to the less hindered trans isomer.
-
Conversely, deshielding effects from electronegative or aromatic substituents can lead to downfield shifts, but the relative difference between isomers often remains a useful diagnostic tool.
While chemical shift trends are valuable, they are more susceptible to solvent and substituent effects than coupling constants and should be used as a secondary, corroborative piece of evidence.
Nuclear Overhauser Effect (NOE): Probing Through-Space Proximity
The Nuclear Overhauser Effect (NOE) is a powerful technique that detects the transfer of nuclear spin polarization between nuclei that are close in space (< 5 Å), irrespective of their through-bond connectivity.[7][8] This makes it an ideal method for confirming the stereochemical assignments made based on J-couplings.
-
In a cis isomer , the vicinal protons are on the same face of the ring and therefore physically close to each other. Irradiating one proton will cause an enhancement in the signal intensity of the other. This is observed as a cross-peak in a 2D NOESY experiment or as a signal enhancement in a 1D NOE difference experiment.[9]
-
In a trans isomer , the vicinal protons are on opposite faces of the ring and are too far apart for an NOE to be observed.
The presence of a clear NOE correlation between two vicinal cyclopropyl protons is definitive proof of a cis relationship, while its absence is strong evidence for a trans arrangement.
Caption: NOE provides a definitive cis/trans spatial confirmation.
Experimental Workflow for Stereochemical Assignment
A systematic approach combining 1D and 2D NMR experiments ensures a confident and self-validating structural assignment.
Caption: Systematic NMR workflow for isomer differentiation.
Detailed Experimental Protocols
Step 1: Sample Preparation
-
Analyte: Ensure the sample is of high purity (>95%) to avoid interfering signals. Residual solvents or impurities can complicate spectral analysis.
-
Solvent: Use a high-quality deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solvent if necessary.
-
Concentration: Prepare a sample of approximately 5-10 mg in 0.6 mL of solvent.
-
Degassing: For precise NOE measurements, it is crucial to remove dissolved paramagnetic oxygen, which can quench the NOE effect. This can be achieved by bubbling an inert gas (N₂ or Ar) through the sample for several minutes or by using the freeze-pump-thaw method.
Step 2: ¹H NMR Acquisition
-
Objective: To obtain a spectrum with high digital resolution to accurately measure coupling constants.
-
Key Parameters:
-
Spectral Width: Set appropriately to cover all proton signals.
-
Acquisition Time (at): Set to at least 3-4 seconds to ensure sharp lineshapes and high resolution.
-
Relaxation Delay (d1): Use a delay of at least 1-2 seconds (or 1.5 * T₁ of the slowest relaxing proton).
-
Number of Scans (ns): Adjust to achieve a signal-to-noise ratio >100:1 for the signals of interest.
-
Step 3: 2D COSY (Correlation Spectroscopy) Acquisition
-
Objective: To unambiguously identify which protons are spin-coupled to each other, confirming the connectivity within the cyclopropane ring.
-
Key Parameters: A standard gradient-selected COSY (gCOSY) experiment is typically sufficient. Use default spectral widths and a sufficient number of scans to achieve good signal-to-noise.
Step 4: 2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition
-
Objective: To identify protons that are close in space and confirm the cis or trans relationship.
-
Key Parameters:
-
Mixing Time (d8): This is a critical parameter. For small molecules (< 1000 Da), a mixing time between 500 ms and 1.5 s is a good starting point. It may need to be optimized to maximize the NOE cross-peak intensity.
-
Experiment Type: Use a phase-sensitive gradient-selected NOESY experiment for the best data quality.
-
Data Presentation: A Comparative Summary
The following table summarizes the expected quantitative data for a model 1,2-disubstituted cyclopropane system, providing a clear guide for interpretation.
| NMR Parameter | Expected for cis Isomer | Expected for trans Isomer | Underlying Principle |
| Vicinal Coupling (³JHH) | 8 – 12 Hz (Larger) | 4 – 8 Hz (Smaller) | Karplus Relationship: Dihedral angle dependence (φ_cis_ ≈ 0° vs. φ_trans_ ≈ 120°).[3][10] |
| Chemical Shift (δ) | Often shifted relatively upfield due to steric compression. | Often shifted relatively downfield. | Anisotropic & Steric Effects: The relative orientation of substituents alters the local magnetic environment.[5][6] |
| NOE Correlation | Strong cross-peak observed between vicinal protons. | Absent or extremely weak cross-peak between vicinal protons. | Through-Space Dipolar Coupling: Protons must be < 5 Å apart for a significant NOE.[8][11] |
Conclusion
The differentiation of cis and trans cyclopropane isomers is a common challenge that can be confidently addressed with a systematic NMR spectroscopy strategy. While chemical shifts provide initial clues, the definitive assignment rests on the foundational principle that ³Jcis is consistently larger than ³Jtrans . This assignment should then be unequivocally confirmed by the presence or absence of a through-space Nuclear Overhauser Effect . By combining these robust and complementary NMR techniques, researchers can ensure the structural integrity of their molecules, a critical step in the journey of discovery and development.
References
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Kleinpeter, E., & Kühn, H. (2015). Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. The Journal of Physical Chemistry A, 119(18), 4268–4276. Available from: [Link]
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Baranac-Stojanović, M. (2014). H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. Journal of Chemistry, 2014, 1–7. Available from: [Link]
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ResearchGate. PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Available from: [Link]
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Hutton, H. M., & Schaefer, T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Canadian Journal of Chemistry, 40(5), 875–881. Available from: [Link]
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Abraham, R. J., et al. (2012). (1) H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for (3) J(HH) couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(5), 378-386. Available from: [Link]
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Gate Chemistry. (2020). Coupling Constant in Cyclopropanes and Alkenes. YouTube. Available from: [Link]
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Wikipedia. Nuclear Overhauser effect. Available from: [Link]
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Cremer, D., & San-Fabian, J. (2006). Extension of the Karplus Relationship for NMR Spin−Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Cyclopentane. The Journal of Physical Chemistry A, 110(3), 1145–1160. Available from: [Link]
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TutorChase. How does NMR differentiate between cis and trans isomers?. Available from: [Link]
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Organic Spectroscopy International. (2014). CIS TRANS ISOMERS AND NMR. Available from: [Link]
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Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. CYCLOPROPANE DERIVATIVES. Journal of the American Chemical Society, 85(20), 3218–3223. Available from: [Link]
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Chemistry LibreTexts. (2024). Nuclear Overhauser Effect (NOE). Available from: [Link]
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Wikipedia. Karplus equation. Available from: [Link]
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Stack Exchange. (2019). Why is cis proton coupling larger than trans proton coupling in cyclopropanes?. Available from: [Link]
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Epistemeo. (2014). Explanation of the Nuclear Overhauser Effect (NOE) in NMR Spectroscopy. YouTube. Available from: [Link]
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ResearchGate. Classical 1H NMR anisotropic shielding of single, double and triple CC.... Available from: [Link]
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Nowick, J. S. (2011). Lecture 19. The Nuclear Overhauser Effect in Stereochemistry and Structure Determination. YouTube. Available from: [Link]
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Li, D., et al. (2021). Application of anisotropic NMR parameters to the confirmation of molecular structure. Nature Protocols, 16(6), 2977–3006. Available from: [Link]
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UCL. Nuclear Overhauser Effect (NOE). Available from: [Link]
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Kleinpeter, E., Lämmermann, A., & Kühn, H. (2011). The anisotropic effect of functional groups in 1H NMR spectra is the molecular response property of spatial nucleus independent chemical shifts (NICS)--conformational equilibria of exo/endo tetrahydrodicyclopentadiene derivatives. Organic & Biomolecular Chemistry, 9(4), 1098-111. Available from: [Link]
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comparative review of cyclopropanating agents in organic synthesis
These are highly versatile building blocks in synthesis due to the ease of their ring-opening under mild Lewis acidic or basic conditions, which generates a 1,3-dipole equivalent. [29][30][31]* Synthesis: They are typically synthesized via the reaction of an electron-rich alkene with a diazo compound bearing an electron-withdrawing group (catalyzed by Rh or Cu) or by reacting a Fischer carbene with an electron-deficient alkene. [32]* Reactivity: The vicinal electron-donating and withdrawing groups facilitate ring cleavage, enabling a wide range of subsequent cycloadditions and annulations. [29][30][33]
Summary and Decision-Making Guide
The choice of a cyclopropanating agent is dictated by the substrate's electronic properties, the presence of directing functional groups, and the desired stereochemical outcome.
| Method | Primary Substrate | Key Strengths | Key Limitations | Best For... |
| Simmons-Smith | Unactivated/Electron-Rich Alkenes | High stereospecificity, functional group tolerance, hydroxyl-group direction. [6][7] | Stoichiometric zinc, can be slow. | Diastereoselective synthesis of cyclopropanes from allylic alcohols. |
| Diazo/Metal-Catalysis | Broad Scope (All Alkenes) | High catalytic turnover, excellent for asymmetric synthesis, wide substrate scope. [14][15] | Safety concerns with diazo compounds, catalyst cost. [11] | Enantioselective synthesis of highly functionalized cyclopropanes. |
| Corey-Chaykovsky | α,β-Unsaturated Carbonyls | Excellent for electron-deficient alkenes, complementary to other methods. [17][27] | Limited to Michael acceptors, requires strong base. | Synthesis of cyclopropyl ketones and esters. |
| Kulinkovich | Esters, Amides | Direct access to cyclopropanols and aminocyclopropanes. [21][22] | Stoichiometric Grignard reagent, specific substrate class. | Preparing cyclopropanol and aminocyclopropane building blocks. |
digraph "Decision_Tree" { graph [splines=true, overlap=false, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10];start [label="What is your starting material?", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; alkene [label="Alkene?"]; ester_amide [label="Ester or Amide?"]; start -> alkene; start -> ester_amide;
alkene_type [label="What type of alkene?", shape=diamond]; alkene -> alkene_type;
electron_poor [label="Electron-Poor\n(e.g., Enone)"]; unactivated [label="Unactivated or\nElectron-Rich"]; alkene_type -> electron_poor [label="Yes"]; alkene_type -> unactivated [label="No"];
corey [label="Use Corey-Chaykovsky\n(Sulfur Ylide)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; electron_poor -> corey;
directing_group [label="Allylic -OH\nDirecting Group?", shape=diamond]; unactivated -> directing_group;
simmons [label="Use Simmons-Smith\n(or variant)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; directing_group -> simmons [label="Yes"];
asymmetric [label="Asymmetric Synthesis\nRequired?", shape=diamond]; directing_group -> asymmetric [label="No"];
diazo [label="Use Diazo Compound\n+ Metal Catalyst", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; asymmetric -> diazo [label="Yes"]; asymmetric -> diazo [label="No (General Purpose)"];
kulinkovich [label="Use Kulinkovich Reaction", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; ester_amide -> kulinkovich; }
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A Senior Application Scientist's Guide to the Biological Activity Screening of Substituted Cyclopropanecarboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals
The cyclopropane ring, a three-membered carbocycle, is a fascinating structural motif in medicinal chemistry.[1][2] Its inherent ring strain and unique stereoelectronic properties confer a rigid conformation that can enhance binding affinity to biological targets and improve metabolic stability when incorporated into bioactive molecules.[3] Substituted cyclopropanecarboxylic acids are versatile scaffolds found in a wide array of biologically active compounds, from natural products to synthetic pharmaceuticals.[1][2][4] Their derivatives have demonstrated a broad spectrum of activities, including insecticidal, antimicrobial, and anticancer effects.[1][2]
This guide provides a comparative analysis of the biological screening of these compounds, focusing on the causality behind experimental design, presenting objective performance data, and detailing the robust protocols required for reproducible and reliable results.
General Screening Workflow: A Validated Approach
A systematic approach is crucial for the efficient evaluation of any compound library. The journey from a synthesized cyclopropane derivative to a validated hit involves a multi-stage process. The rationale for this tiered approach is resource management; it allows for the rapid, cost-effective screening of many compounds in primary assays, with progressively more complex and targeted assays reserved for the most promising candidates.
Caption: A generalized workflow for screening substituted cyclopropanecarboxylic acids.
Insecticidal Activity: The Pyrethroid Legacy
The most historically significant application of cyclopropanecarboxylic acids is in synthetic pyrethroid insecticides.[5][6] These compounds are esters of a substituted cyclopropanecarboxylic acid (like chrysanthemic acid) and an alcohol.[5] Their neurotoxic effect on insects is potent and rapid, while mammalian toxicity is generally low.[6][7]
Comparative Performance:
The efficacy of pyrethroids is highly dependent on the stereochemistry and substituents on both the acid and alcohol moieties. Modifications aim to enhance potency and photostability.[6][7]
| Compound Class | Core Acid Structure | Key Features & Performance Comparison | Reference Compound |
| Natural Pyrethrins | (1R)-trans-Chrysanthemic acid | High insecticidal activity, rapid knockdown.[6] Low mammalian toxicity but poor photostability. | Pyrethrin I |
| First-Gen Synthetics | (1R)-trans-Chrysanthemic acid | Improved activity over natural pyrethrins but still photolabile. Example: Resmethrin.[6] | Allethrin |
| Photostable Pyrethroids | 3-(2,2-dihalovinyl)-2,2-dimethylcyclopropanecarboxylic acid | Introduction of dihalovinyl groups dramatically increases stability in light, enabling agricultural use.[6] | Permethrin[6] |
| Modern Derivatives | Varied, e.g., 3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate | Novel derivatives show high mortality against resistant strains of mosquitoes and flies.[5] | Deltamethrin |
A study on novel pyrethroid derivatives reported that (1R)-trans-(E/Z)-2,3,5,6-tetrafluorobenzyl-3-(buta-1,3-dienyl)-2,2-dimethyl cyclopropanecarboxylate achieved 100% mortality in key insect vectors like Aedes aegypti and Musca domestica.[5] This highlights how modifying the substituents can overcome resistance mechanisms developed by insects.[5]
Antimicrobial Activity: A Growing Field of Interest
The search for novel antimicrobial agents is relentless due to rising resistance.[8] Cyclopropane-containing compounds, including amides and esters of cyclopropanecarboxylic acids, have emerged as a promising area of investigation.[2][3][9]
Comparative Performance:
Screening is typically performed against a panel of Gram-positive bacteria, Gram-negative bacteria, and fungi. The standard metric for comparison is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth.[10][11]
A recent study synthesized fifty-three amide derivatives containing a cyclopropane moiety and evaluated their antimicrobial activity.[3][9] The results provide a clear example of structure-activity relationships.
| Compound ID | R Group (Amide) | Target Organism | MIC (μg/mL) | Comparison (Control MIC) |
| F8 | 4-Chlorophenyl | Candida albicans | 16 | Fluconazole (2 μg/mL)[3] |
| F24 | 2,4-Dichlorophenyl | Candida albicans | 16 | Fluconazole (2 μg/mL)[3] |
| F42 | 4-Fluorophenyl | Candida albicans | 16 | Fluconazole (2 μg/mL)[3] |
| F9 | 2-Chlorophenyl | Escherichia coli | 32-64 | Ciprofloxacin (2 μg/mL)[3] |
| F53 | 4-Trifluoromethylphenyl | Staphylococcus aureus | 32-64 | Ciprofloxacin (2 μg/mL)[3] |
Data sourced from a 2024 study on amide derivatives containing cyclopropane.[3]
The data reveals that compounds with halogenated phenyl groups (Cl, F) attached to the amide nitrogen showed the most promising antifungal activity against C. albicans, with an MIC of 16 μg/mL.[9][12] While not as potent as the control, fluconazole, these hits provide a valuable scaffold for further optimization. The antibacterial activity against S. aureus and E. coli was moderate.[3] Another study found that derivatives of purpurin containing a cyclopropane fragment possessed moderate activity against Staphylococcus aureus with an MIC value of 62.5 μg/ml.[13]
Anticancer Activity: Targeting Cell Proliferation
The rigid nature of the cyclopropane ring makes it an attractive component for designing inhibitors of enzymes or protein-protein interactions implicated in cancer.[14] Screening for anticancer activity typically involves evaluating the cytotoxicity of compounds against a panel of human cancer cell lines.[15][16]
Comparative Performance:
The primary metric for anticancer screening is the IC50 value, which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. A lower IC50 value indicates greater potency.
While specific IC50 data for a broad, comparative series of simple substituted cyclopropanecarboxylic acids is dispersed, studies on more complex molecules incorporating this scaffold demonstrate its potential. For example, derivatives of the natural product cyclopamine, which contains a cyclopropane ring, have been synthesized and tested, with some showing improved activity against lung cancer cell lines compared to the parent compound.[17]
| Cell Line | Tissue of Origin | Rationale for Inclusion in Screening Panel |
| MCF-7 | Breast Adenocarcinoma | A well-characterized, estrogen-receptor-positive cell line used extensively in initial screening.[18] |
| NCI-H460 | Lung Carcinoma | A common model for non-small-cell lung cancer, often used in primary screening panels like the NCI60.[16][18] |
| SF-268 | Glioma (Brain) | Represents central nervous system tumors, important for assessing blood-brain barrier penetration potential.[16][18] |
| PC-3 | Prostate Carcinoma | An androgen-independent prostate cancer cell line, useful for studying hormone-refractory cancers.[18] |
Structure-Activity Relationship (SAR): A Visual Summary
The biological activity of these compounds is intrinsically linked to the nature and position of their substituents. Understanding these relationships is key to rational drug design.
Caption: Key structure-activity relationships for substituted cyclopropanecarboxylic acids.
Experimental Protocols
Scientific integrity requires detailed, reproducible methodologies. The following are foundational protocols for the screening activities discussed.
Protocol 1: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This method is a gold standard for determining the MIC of an antimicrobial agent against a specific microorganism.[10][11] Its advantages include accuracy, the ability to test multiple compounds at once, and the commercial availability of plates.[10]
Causality: The principle is to expose a standardized number of bacteria to serial dilutions of a test compound. The lowest concentration that inhibits visible bacterial growth after a set incubation period is the MIC.[11][19] This quantitative result is crucial for comparing the potency of different compounds.[19]
Step-by-Step Methodology:
-
Preparation of Compound Stock: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[20]
-
Serial Dilution: Add 100 µL of the compound stock solution to the first column of wells. Mix thoroughly and transfer 100 µL from the first column to the second, repeating this two-fold serial dilution across the plate. Discard the final 100 µL from the last column used for dilution.[20]
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh (18-24 hour) culture, adjusting its turbidity to match a 0.5 McFarland standard.[11] This standardization is critical for reproducibility. Dilute this suspension in MHB so that the final concentration in each well will be approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well, except for a sterility control well (broth only).[11][20] Include a growth control well (broth + inoculum, no compound).
-
Incubation: Seal the plates and incubate at 37°C for 16-20 hours.[10]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11][19]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability.[21] It is a widely adopted primary screening assay for anticancer drugs because it is reliable, sensitive, and suitable for a 96-well plate format.[22]
Causality: The assay relies on the ability of mitochondrial reductase enzymes present in viable, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[21][22] The amount of formazan produced is directly proportional to the number of living cells.[21]
Step-by-Step Methodology:
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium (e.g., DMEM with 10% FBS).[18] Allow cells to adhere by incubating overnight at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and positive control (e.g., Doxorubicin) wells.[18]
-
Incubation: Incubate the plate for a specified period, typically 48-72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[18] During this time, viable cells will form purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance of the purple solution at 570 nm using a microplate reader.[18][21]
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[18]
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A Senior Application Scientist's Guide to the Validation of HPLC Methods for Chiral Separation of Cyclopropane Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the cyclopropane ring has emerged as a prized structural motif. Its unique conformational rigidity and electronic properties can impart significant advantages to a drug molecule, including enhanced potency, metabolic stability, and reduced off-target effects[1]. However, the introduction of a cyclopropane ring often creates chiral centers, leading to enantiomers that can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to separate and quantify these enantiomers is not merely an analytical challenge but a regulatory necessity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of cyclopropane enantiomers. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering insights grounded in practical application and scientific principles. Our focus is to equip you with the knowledge to not only select the appropriate chiral stationary phase (CSP) and mobile phase but also to confidently validate your method in accordance with stringent regulatory standards.
The Cornerstone of Chiral Separation: A Comparative Look at Stationary Phases
The heart of any successful chiral separation lies in the selection of the appropriate chiral stationary phase. For cyclopropane enantiomers, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high success rates.[2] These CSPs operate on the principle of forming transient diastereomeric complexes with the analyte enantiomers, leading to differential retention times.
The choice between a cellulose-based selector (e.g., Chiralcel® series) and an amylose-based selector (e.g., Chiralpak® series) is often the first critical decision in method development. While both are effective, their distinct three-dimensional structures can lead to different selectivities for a given analyte.
Mechanism of Chiral Recognition on Polysaccharide-Based CSPs:
The separation on these phases is a complex interplay of various interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The phenylcarbamate derivatives on the polysaccharide backbone create chiral grooves and cavities where the enantiomers of the cyclopropane-containing molecule can interact differently. The subtle differences in how each enantiomer fits into these chiral pockets dictate the separation. For instance, the presence of aromatic rings and functional groups on the cyclopropane derivative plays a crucial role in these interactions.
Below is a comparative summary of the performance of different polysaccharide-based CSPs for the chiral separation of various cyclopropane-containing compounds.
Table 1: Comparative Performance of Chiral Stationary Phases for Cyclopropane Enantiomer Separation
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Resolution (Rs) | Key Observations | Reference |
| Trans-1,2-disubstituted cyclopropanes | Chiralcel OD | Hexane/2-propanol mixtures | Good separation achieved | Separation is highly dependent on the nature and position of substituents on the benzene ring. | [3] |
| Chiralcel OJ | Hexane/2-propanol mixtures | Good separation achieved | Offers complementary selectivity to Chiralcel OD for some derivatives. | [3] | |
| Ezetimibe | Chiralpak AS-H | n-Hexane/Ethanol/2-Propanol/Trifluoroacetic acid (84:12:4:0.1 v/v) | > 2.0 | Amylose-based CSP proved to be highly selective for this cyclopropane-containing drug. | [4] |
| Alogliptin | Lux Cellulose-2 | Ethanol/Diethylamine | 4.55 | Cellulose-based CSP provided excellent resolution. Other CSPs like Lux Amylose 2 and Chiralpak AD-3 showed no separation. | |
| Cyclopropyl Ketones | Chiralpak AD-H | Not specified | High diastereo- and enantioselectivity | Effective for a broad range of vinylarene-derived cyclopropyl ketones. |
The Art of Method Validation: A Step-by-Step Protocol
A robust and reliable chiral HPLC method is one that has been rigorously validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for method validation, which we will adapt here for the specific context of cyclopropane enantiomer separations.
Below is a detailed, step-by-step protocol for the validation of a chiral HPLC method. This protocol is designed to be a self-validating system, where the results of each test build confidence in the overall performance of the method.
Experimental Protocol: Validation of a Chiral HPLC Method for a Cyclopropane Derivative
1. System Suitability:
-
Objective: To verify that the chromatographic system is adequate for the intended analysis.
-
Procedure:
-
Prepare a system suitability solution containing the racemic cyclopropane analyte at a concentration that gives a significant detector response.
-
Inject the solution six replicate times.
-
Calculate the following parameters:
-
Resolution (Rs): Should be > 1.5 between the two enantiomer peaks.
-
Tailing factor (T): Should be ≤ 2.0 for each enantiomer peak.
-
Relative Standard Deviation (RSD) of peak areas: Should be ≤ 2.0% for each enantiomer.
-
Number of theoretical plates (N): Should be > 2000 for each enantiomer peak.
-
-
-
Causality: These parameters ensure that the column is providing adequate separation, the peak shapes are good, the system is precise, and the column is efficient.
2. Specificity:
-
Objective: To demonstrate that the method can unequivocally assess the enantiomers in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.
-
Procedure:
-
Inject a blank (diluent), a solution of the pure desired enantiomer, a solution of the undesired enantiomer, and a solution of the racemate.
-
If available, spike the sample with known impurities and degradation products.
-
For drug products, analyze a placebo sample to ensure no interference from excipients.
-
-
Causality: This confirms that the peaks observed are solely from the enantiomers of interest and not from any other substance in the sample matrix.
3. Linearity:
-
Objective: To demonstrate that the detector response is directly proportional to the concentration of the analyte over a specified range.
-
Procedure:
-
Prepare a series of at least five solutions of the undesired enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity.
-
Inject each solution in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998.
4. Accuracy:
-
Objective: To determine the closeness of the test results obtained by the method to the true value.
-
Procedure:
-
Spike a sample of the pure desired enantiomer with known amounts of the undesired enantiomer at a minimum of three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and analyze.
-
Calculate the percentage recovery of the spiked undesired enantiomer.
-
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
5. Precision:
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the desired enantiomer spiked with the undesired enantiomer at the 100% specification level on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day with a different analyst and/or on a different instrument.
-
-
Acceptance Criteria: The RSD for the area of the undesired enantiomer should be ≤ 5.0%.
6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Objective: To determine the lowest amount of the undesired enantiomer that can be detected and quantified with acceptable precision and accuracy.
-
Procedure:
-
Based on Signal-to-Noise Ratio: Determine the concentration of the undesired enantiomer that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
Based on the Standard Deviation of the Response and the Slope: Prepare a series of solutions at low concentrations and inject them. Calculate the standard deviation of the y-intercepts of the regression line and the slope of the calibration curve.
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) (where σ = standard deviation of the response, S = slope of the calibration curve)
-
-
-
Causality: Establishing LOD and LOQ is crucial for quantifying trace amounts of the undesired enantiomer, which is often a critical quality attribute.
7. Robustness:
-
Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Procedure:
-
Vary critical chromatographic parameters one at a time, such as:
-
Flow rate (± 10%)
-
Column temperature (± 5 °C)
-
Mobile phase composition (e.g., ± 2% of the organic modifier)
-
-
For each variation, perform a system suitability test and analyze a spiked sample.
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the analytical results of the spiked sample should not be significantly affected.
Table 2: Example of a Method Validation Summary for the Chiral Separation of a Cyclopropane Derivative
| Validation Parameter | Acceptance Criteria | Result |
| System Suitability | ||
| Resolution (Rs) | > 1.5 | 2.8 |
| Tailing Factor (T) | ≤ 2.0 | 1.2 |
| RSD of Peak Areas (%) | ≤ 2.0 | 0.8 |
| Specificity | No interference at the retention time of the enantiomers | Passed |
| Linearity | r² ≥ 0.998 | 0.9995 |
| Accuracy (% Recovery) | 90.0 - 110.0 | 98.5 - 102.3 |
| Precision (RSD %) | ||
| Repeatability | ≤ 5.0 | 1.5 |
| Intermediate Precision | ≤ 5.0 | 2.1 |
| LOD (µg/mL) | Report value | 0.05 |
| LOQ (µg/mL) | Report value | 0.15 |
| Robustness | System suitability criteria met | Passed |
Visualizing the Workflow and Logic
To further clarify the process of method development and validation, the following diagrams, created using the DOT language, illustrate the key workflows and logical relationships.
Caption: Logical relationships between validation parameters and method performance.
Conclusion: A Pathway to Confident Chiral Analysis
The successful validation of an HPLC method for the chiral separation of cyclopropane enantiomers is a critical step in ensuring the safety and efficacy of pharmaceuticals. This guide has provided a framework for not only selecting the appropriate chromatographic conditions but also for rigorously validating the chosen method. By understanding the underlying principles of chiral recognition on polysaccharide-based CSPs and by systematically evaluating the method's performance against the ICH guidelines, researchers can develop robust and reliable analytical procedures. The provided experimental protocols and data tables serve as a practical starting point for your own method development and validation endeavors. Remember that a well-validated method is not just a regulatory requirement; it is a hallmark of scientific integrity and a cornerstone of quality drug development.
References
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Xia, L., Zhou, S., Tang, M., Lin, L., & Deng, M. (1999). [Enantiomeric resolution of trans-1,2-disubstituted cyclopropane by high performance liquid chromatography]. Se pu = Chinese journal of chromatography, 17(1), 43–45. [Link]
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Chiral Technologies. (n.d.). Chiral Column Differences: Standard vs H-Series Explained. Retrieved from [Link]
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Ghanem, A., & Ho, C. (2007). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of chromatography. A, 1164(1-2), 208–214. [Link]
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Daicel Chiral Technologies. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods. [Video]. YouTube. [Link]
-
Lee, W., Kim, J., & Lee, K. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 169-177. [Link]
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Daicel Chiral Technologies. (n.d.). DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. Retrieved from [Link]
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Rahman, M. A., & Bhuiyan, M. A. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 147-154. [Link]
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Agilent Technologies. (2015, November 20). HPLC Separation Robustness and Ruggedness. [Link]
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Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
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Laeeque, A., & Ahmed, S. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 10(4), 1-12. [Link]
-
Letter, W. (2014, December 15). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience?. ResearchGate. [Link]
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Brandenberg, O. F., Fasan, R., & Arnold, F. H. (2021). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Journal of the American Chemical Society, 143(4), 2038–2046. [Link]
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Bhushan, R., & Kumar, V. (2009). ChemInform Abstract: Chiral Separation of Enantiomers of Amino Acid Derivatives by HPLC on Vancomycin and Teicoplanin Chiral Stationary Phases. ChemInform, 40(35). [Link]
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Telvekar, V. N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of medicinal chemistry, 59(19), 8712–8756. [Link]
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Simon, R. C., Mutti, F. G., & Kroutil, W. (2013). Biocatalytic synthesis of enantiopure building blocks for pharmaceuticals. Drug discovery today. Technology, 10(1), e37–e44. [Link]
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Aboul-Enein, H. Y., Ali, I., & Hefnawy, M. M. (2018). Enantioseparation of Substituted 1, 3-Diazaspiro [4.5]Decan-4-Ones: HPLC Comparative Study on Different Polysaccharide Type Chiral Stationary Phases. Journal of chromatographic science, 56(2), 160–165. [Link]
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de Meijere, A., Kozhushkov, S. I., & Khlebnikov, A. F. (2003). ChemInform Abstract: Cyclopropyl Building Blocks for Organic Synthesis. Part 53. Convenient Syntheses of Novel α- and β-Amino Acids with Spiropentyl Groups. ChemInform, 34(26). [Link]
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Ilisz, I., Aranyi, A., & Pataj, Z. (2012). HPLC method for chiral separation and quantification of antidepressant citalopram and its precursor citadiol. Journal of pharmaceutical and biomedical analysis, 69, 137–143. [Link]
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Rahman, M., & Bhuiyan, M. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences, 13(2), 147-154. [Link]
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Reddy, G. S., & Reddy, P. R. (2015). A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica, 7(10), 302-307. [Link]
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Chimalakonda, K. R., Gudala, V., Gutta, M., Polisetty, S., & Koduri, S. V. S. (2012). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. American Journal of Analytical Chemistry, 3(7), 478-483. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of cis-2-Iodocyclopropanecarboxylic Acid
As a Senior Application Scientist, it is understood that excellence in the laboratory extends beyond discovery and into the responsible management of all chemical reagents. This guide provides a detailed, authoritative framework for the proper disposal of cis-2-Iodocyclopropanecarboxylic acid, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are grounded in the fundamental chemical properties of the substance and established hazardous waste management protocols.
Critical Safety Assessment: Understanding the Hazard Profile
-
Acidic Nature : Like other carboxylic acids, this compound is acidic and should be considered corrosive.[2] Contact can cause irritation or burns to the skin, eyes, and respiratory tract.
-
Halogenated Organic Compound : The presence of an iodine atom classifies it as a halogenated organic compound.[3] This is a critical classification for waste disposal. Halogenated organic wastes are typically incinerated at high temperatures by specialized facilities to prevent the formation of persistent environmental pollutants.[3] Co-mingling this waste with non-halogenated streams is prohibited as it complicates the disposal process and significantly increases costs.[4][5]
-
Reactivity : This compound is incompatible with strong bases and oxidizing agents.[2] Mixing with such materials can lead to vigorous, exothermic reactions.
-
Environmental Impact : Improper disposal, such as release into waterways, can pose a risk to aquatic life.[6] Therefore, drain disposal is strictly forbidden.[5][7]
Essential Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, the following PPE is mandatory to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield conforming to NIOSH or EN 166 standards.[2][7] | Protects against splashes of the acidic compound, which can cause serious eye damage.[7] |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation and chemical burns.[2] |
| Body Protection | A lab coat and appropriate protective clothing to prevent skin contact.[7] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling of waste should occur in a well-ventilated area, preferably a certified chemical fume hood.[7] | Minimizes the inhalation of any potential vapors or aerosols, which could irritate the respiratory tract. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal workflow is paramount. The primary directive is to treat all materials contaminated with this compound as hazardous halogenated organic waste .
This is the most critical step in the disposal process.
-
Designated Waste Stream : Collect this compound and any materials contaminated with it (e.g., pipette tips, weighing paper, gloves, spill cleanup materials) in a dedicated hazardous waste container.[7]
-
DO NOT MIX : Never combine this waste with other waste streams. Specifically, keep it separate from:
Proper containment and clear communication are vital for safety and compliance.
-
Select an Appropriate Container : Use a container that is in good condition, compatible with the chemical, and has a secure, tightly sealing lid.[8]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[8] The label must include:
-
Temporary Storage : Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[4] This area should be cool, dry, well-ventilated, and provide secondary containment to capture any potential leaks.[4][8]
-
Professional Disposal : Arrange for waste pickup through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[7][9] This substance must be disposed of in a manner consistent with all federal, state, and local regulations.[2][10] The ultimate disposal method will likely be high-temperature incineration.[3][9]
Empty containers that previously held this compound must also be managed as hazardous waste.
-
Rinsing : Triple rinse the empty container with a suitable solvent (e.g., acetone, ethanol).[7]
-
Collect Rinsate : The solvent rinsate is now considered hazardous waste and must be collected and disposed of as part of the halogenated organic waste stream.[7]
-
Container Disposal : After decontamination, the container can be managed for recycling or disposal according to your institution's policies, which may require puncturing it to prevent reuse.[7]
Caption: Disposal workflow for this compound.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material like vermiculite, sand, or earth.[2]
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled hazardous waste container.[2][4]
-
Decontaminate the spill area with soap and water.[10]
-
-
Major Spill (outside a fume hood or large volume):
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, close doors to the laboratory to contain any vapors.
-
Contact your institution's emergency response line and EHS department immediately.[4]
-
Do not attempt to clean up a large spill without proper training and equipment.
-
References
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- Home Science Tools. SAFETY DATA SHEET - Iodine.
- New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet.
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Navigating the Safe Handling of cis-2-Iodocyclopropanecarboxylic Acid: A Guide for Laboratory Professionals
For researchers at the forefront of pharmaceutical development and complex organic synthesis, the introduction of novel reagents is a constant. Among these, cis-2-Iodocyclopropanecarboxylic acid, a unique building block, offers significant potential due to its strained cyclopropane ring and reactive carbon-iodine bond. However, its distinct structure necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE), operational procedures, and disposal plans required for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.
Understanding the Hazard Profile: A Synthesis of Structure and Reactivity
-
Corrosivity: The carboxylic acid group renders the compound acidic and potentially corrosive, capable of causing skin and eye irritation or burns upon direct contact.[1][2][3] As a solid, the dust can also be corrosive and an irritant to the respiratory tract.[3]
-
Toxicity of Organo-Iodine Compounds: Organic iodine compounds can be hazardous. The carbon-iodine bond is relatively weak and can be cleaved, potentially releasing iodine or leading to other reactive species.[4] These compounds can be irritating and harmful if inhaled, ingested, or absorbed through the skin.[5][6]
-
Reactivity: The strained cyclopropane ring and the presence of a good leaving group (iodine) make the molecule a valuable synthetic intermediate.[4] However, this reactivity also implies potential incompatibility with strong bases, oxidizing agents, and certain metals.
Based on these characteristics, this compound should be handled as a corrosive solid with potential underlying toxicity.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is paramount to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the type of protection.
| Protection Area | Required PPE | Rationale and Best Practices |
| Eye and Face | ANSI Z87.1-compliant safety goggles. A face shield is required when handling larger quantities or when there is a significant risk of splashing.[2] | Protects against dust particles and potential splashes of dissolved acid. A face shield provides a broader barrier of protection for the entire face. |
| Hand | Chemical-resistant gloves (e.g., nitrile or neoprene).[2] | Provides a barrier against skin contact with the corrosive solid. Gloves should be inspected for any defects before use and changed immediately if contaminated. |
| Body | A fully buttoned, chemical-resistant laboratory coat. An acid-resistant apron should be worn over the lab coat when handling significant quantities.[2] | Protects the torso and arms from contact with the chemical. An apron provides an additional layer of protection against spills. |
| Footwear | Fully enclosed, chemical-resistant shoes. | Prevents exposure to the feet in the event of a spill. |
| Respiratory | Required when handling the powder outside of a certified chemical fume hood or when dust generation is likely. A NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used. | Protects the respiratory system from inhaling corrosive and potentially toxic dust particles. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring a safe laboratory environment.
Workflow for Handling this compound
Caption: Segregation and disposal pathway for waste containing this compound.
Waste Segregation and Collection
-
Halogenated Waste Stream: All waste materials contaminated with this compound must be disposed of in a designated "Halogenated Organic Waste" container. [7][8][9][10]Do not mix with non-halogenated waste.
-
Solid Waste: Place all disposable materials, such as contaminated gloves, weigh boats, and paper towels, in a clearly labeled, sealed container for halogenated solid waste. [8]* Liquid Waste: Collect all reaction residues and contaminated solvents in a dedicated, sealed, and properly labeled container for halogenated liquid waste. [8][9]
Labeling and Storage
-
Clear Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other components of the waste mixture. [8]* Secure Storage: Store waste containers in a designated satellite accumulation area, away from incompatible materials, until they are collected by your institution's environmental health and safety department.
By adhering to these comprehensive safety and handling protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
